Benzoxazole, 2-ethyl-
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-ethyl-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-2-9-10-7-5-3-4-6-8(7)11-9/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPIFLXOVPCARGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2O1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4064478 | |
| Record name | Benzoxazole, 2-ethyl- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6797-13-3 | |
| Record name | 2-Ethylbenzoxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6797-13-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoxazole, 2-ethyl- | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoxazole, 2-ethyl- | |
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| Record name | Benzoxazole, 2-ethyl- | |
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| Record name | 2-ethylbenzoxazole | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Structure and Synthesis of 2-Ethylbenzoxazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2-ethylbenzoxazole, a heterocyclic compound of interest in medicinal chemistry and materials science. We will delve into its chemical structure, physicochemical properties, and detailed synthesis methodologies. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel chemical entities.
Introduction to 2-Ethylbenzoxazole: A Versatile Scaffold
Benzoxazoles are a class of bicyclic heterocyclic compounds that feature a benzene ring fused to an oxazole ring. This structural motif is a key pharmacophore found in a wide range of biologically active molecules, including natural products and synthetic drugs.[1] The benzoxazole core is associated with a diverse array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2]
2-Ethylbenzoxazole, a member of this family, is distinguished by an ethyl group at the 2-position of the benzoxazole ring system. This seemingly simple alkyl substitution can significantly influence the molecule's physicochemical properties and its interactions with biological targets, making it a valuable building block in drug discovery and a target for synthetic methodology development.
Chemical Structure and Properties
The chemical structure of 2-ethylbenzoxazole is characterized by the fusion of a benzene ring and an oxazole ring, with an ethyl substituent at the carbon atom positioned between the oxygen and nitrogen atoms of the oxazole ring.
Chemical Structure of 2-Ethylbenzoxazole
Caption: Chemical structure of 2-ethylbenzoxazole.
Table 1: Physicochemical Properties of 2-Ethylbenzoxazole
| Property | Value | Source |
| Molecular Formula | C₉H₉NO | SpectraBase |
| Molecular Weight | 147.18 g/mol | SpectraBase |
| InChI | InChI=1S/C9H9NO/c1-2-9-10-7-5-3-4-6-8(7)11-9/h3-6H,2H2,1H3 | SpectraBase |
| InChIKey | YPIFLXOVPCARGI-UHFFFAOYSA-N | SpectraBase |
| Canonical SMILES | CCC1=NC2=CC=CC=C2O1 | N/A |
Synthesis of 2-Ethylbenzoxazole
The synthesis of 2-substituted benzoxazoles, including 2-ethylbenzoxazole, predominantly involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative, followed by intramolecular cyclization and dehydration.[3] This core transformation can be achieved through various methodologies, each with its own set of advantages and limitations.
Primary Synthetic Route: Condensation of 2-Aminophenol and Propionic Acid
The most direct and widely employed method for the synthesis of 2-ethylbenzoxazole is the reaction of 2-aminophenol with propionic acid. This reaction is typically facilitated by a dehydrating agent and/or a catalyst at elevated temperatures. Polyphosphoric acid (PPA) is a common and effective reagent for this purpose, acting as both a catalyst and a solvent.[4]
Reaction Scheme:
Caption: General reaction scheme for the synthesis of 2-ethylbenzoxazole.
Mechanism of PPA-Catalyzed Synthesis:
The reaction mechanism in the presence of polyphosphoric acid involves several key steps:
-
Activation of Carboxylic Acid: The polyphosphoric acid protonates the carbonyl oxygen of propionic acid, increasing its electrophilicity.
-
N-Acylation: The amino group of 2-aminophenol acts as a nucleophile, attacking the activated carbonyl carbon of propionic acid to form an N-(2-hydroxyphenyl)propanamide intermediate.
-
Intramolecular Cyclization (O-Acylation): The hydroxyl group of the intermediate, facilitated by the acidic medium, attacks the carbonyl carbon of the amide.
-
Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water to form the stable benzoxazole ring.
Caption: Simplified mechanism of PPA-catalyzed synthesis.
Alternative Synthetic Methodologies
While the PPA-mediated condensation is a robust method, several other approaches have been developed to synthesize 2-alkylbenzoxazoles, often focusing on milder reaction conditions, improved yields, and greener chemistry principles.[5][6]
Table 2: Comparison of Selected Synthesis Methods for 2-Alkyl/Arylbenzoxazoles
| Precursors | Catalyst/Reagent | Conditions | Yield (%) | Reference |
| 2-Aminophenol, Propionic Acid | PPA, Microwave, Ultrasonic | 130 °C, 15 min | 47.96 | [7] |
| 2-Aminophenol, Benzoic Acid | PPA | 60 °C for 2h, then 120 °C for 2h | N/A | [4] |
| 2-Aminophenol, Aldehydes | SrCO₃ (Grindstone) | Room Temperature, 20 min | High | [5] |
| 2-Aminophenol, Aldehydes | Fe₃O₄-supported Ionic Liquid | 70 °C, 30 min (Sonication) | Moderate to High | [5] |
| 2-Aminophenol, Tertiary Amides | Tf₂O, 2-Fluoropyridine | Room Temperature, 1h | Moderate to Excellent | [6] |
| 2-Aminophenol, β-Diketones | TsOH·H₂O, CuI | 80 °C, 16h | 64-89 | [1] |
These alternative methods offer a range of options for researchers, depending on the available equipment, desired reaction time, and sensitivity of the substrates. For instance, microwave and ultrasonic-assisted syntheses can significantly reduce reaction times.[7] The use of solid-supported catalysts and green solvents aligns with the principles of sustainable chemistry.[5]
Experimental Protocols
Protocol 1: Conventional Synthesis of 2-Ethylbenzoxazole via PPA Catalysis
This protocol is adapted from a general procedure for the synthesis of 2-substituted benzoxazoles using polyphosphoric acid.[4]
Materials:
-
2-Aminophenol
-
Propionic Acid
-
Polyphosphoric Acid (PPA)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Ice
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add 2-aminophenol (1.09 g, 10 mmol) and propionic acid (0.74 g, 10 mmol).
-
Carefully add polyphosphoric acid (approximately 40 g) to the flask.
-
Heat the reaction mixture with stirring at 140-150 °C for 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to approximately 80-90 °C and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water (2 x 25 mL) and brine (2 x 25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure 2-ethylbenzoxazole.
Protocol 2: Microwave and Ultrasonic-Assisted Synthesis of 2-Ethylbenzoxazole
This protocol is based on a published procedure for the rapid synthesis of 2-ethylbenzoxazole.[7]
Materials:
-
2-Aminophenol
-
Propionic Acid
-
Polyphosphoric Acid (PPA)
-
Microwave Reactor
-
Ultrasonic Bath
Procedure:
-
In a microwave-safe vessel, combine 2-aminophenol, propionic acid (mole ratio to 2-aminophenol of 5.5:1), and polyphosphoric acid (mole ratio to 2-aminophenol of 0.52:1).[7]
-
Place the vessel in a microwave reactor and irradiate at 800 W for 15 minutes at a reaction temperature of 130 °C, with simultaneous sonication at 800 W.[7]
-
After the reaction is complete, cool the mixture and extract the product as described in Protocol 1.
-
Purify the product by vacuum distillation to obtain 2-ethylbenzoxazole (yield: 47.96%).[7]
Characterization
The structure and purity of the synthesized 2-ethylbenzoxazole can be confirmed by various spectroscopic techniques.
Expected Spectral Data:
-
¹³C NMR (in DMSO-d₆): The following chemical shifts are reported for 2-ethylbenzoxazole: (Please refer to the SpectraBase entry for the full dataset).
-
-
IR: Expect C-H stretching (aromatic and aliphatic), C=N stretching, and C-O-C stretching bands.
-
¹H NMR: Signals corresponding to the aromatic protons of the benzene ring, and the methylene and methyl protons of the ethyl group are expected.
-
Mass Spectrometry: The molecular ion peak (M+) should be observed at m/z = 147.
-
Applications in Drug Development
The benzoxazole scaffold is a privileged structure in medicinal chemistry due to its ability to interact with a variety of biological targets.[1] 2-Substituted benzoxazole derivatives have demonstrated a wide range of pharmacological activities, making them attractive candidates for drug development programs.
-
Antimicrobial Activity: Benzoxazole derivatives have shown potent activity against a range of bacteria and fungi.[1]
-
Anticancer Activity: Numerous studies have reported the cytotoxic effects of benzoxazole-containing compounds against various cancer cell lines.[2]
-
Anti-inflammatory and Analgesic Effects: The benzoxazole nucleus is present in molecules that exhibit anti-inflammatory and pain-relieving properties.[2]
The 2-ethyl substituent can modulate the lipophilicity and steric profile of the benzoxazole core, potentially leading to improved pharmacokinetic properties and target engagement. Therefore, 2-ethylbenzoxazole serves as a valuable starting material for the synthesis of novel derivatives with enhanced therapeutic potential.
Conclusion
2-Ethylbenzoxazole is a heterocyclic compound with significant potential in the fields of medicinal chemistry and materials science. Its synthesis, primarily achieved through the condensation of 2-aminophenol and propionic acid, can be accomplished via both conventional and modern, energy-efficient methods. The versatility of the benzoxazole scaffold, combined with the modulatory effects of the 2-ethyl group, makes it a compelling platform for the development of new chemical entities with diverse biological activities. This guide provides a foundational understanding of the synthesis and properties of 2-ethylbenzoxazole, intended to aid researchers in their scientific endeavors.
References
- 1. Synthesis of Benzoxazoles from 2-Aminophenols and β-Diketones Using a Combined Catalyst of Brønsted Acid and Copper Iodide [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of 2-Ethylbenzoxazole Assisted with Microwave and Ultrasonic Wave [btbuspxb.com]
Spectroscopic Characterization of 2-ethyl-benzoxazole: A Technical Guide
Abstract
Introduction to 2-ethyl-benzoxazole
2-ethyl-benzoxazole belongs to the benzoxazole family, a class of bicyclic heterocyclic compounds formed by the fusion of a benzene ring and an oxazole ring. The ethyl group at the 2-position of the oxazole ring imparts specific physicochemical properties that influence its biological activity and material characteristics. Accurate structural elucidation is the cornerstone of understanding its function and potential applications. Spectroscopic methods provide a non-destructive and highly informative means to probe the molecular architecture of 2-ethyl-benzoxazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
Principles of Interpretation: The ¹H NMR spectrum of 2-ethyl-benzoxazole is expected to exhibit distinct signals for the aromatic protons of the benzoxazole core and the aliphatic protons of the ethyl group. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the benzoxazole ring system.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz):
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4, H-7 | 7.65 - 7.80 | m | - |
| H-5, H-6 | 7.30 - 7.45 | m | - |
| -CH₂- | ~3.0 | q | ~7.5 |
| -CH₃ | ~1.4 | t | ~7.5 |
Causality Behind Expected Shifts:
-
Aromatic Protons (H-4, H-5, H-6, H-7): These protons are located on the benzene ring and are expected to resonate in the downfield region (7.30-7.80 ppm) due to the deshielding effect of the aromatic ring current. The protons H-4 and H-7, being adjacent to the fused oxazole ring, are likely to be the most deshielded. The coupling patterns will be complex due to ortho, meta, and para couplings.
-
Ethyl Group Protons (-CH₂- and -CH₃): The methylene protons (-CH₂) are directly attached to the electron-withdrawing benzoxazole ring at the 2-position, causing them to be deshielded and appear as a quartet around 3.0 ppm. The methyl protons (-CH₃) are further away and will be more shielded, appearing as a triplet around 1.4 ppm. The quartet and triplet patterns arise from the spin-spin coupling between the adjacent methylene and methyl groups, with a typical coupling constant (J) of approximately 7.5 Hz.
¹³C NMR Spectroscopy
Principles of Interpretation: The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. The chemical shifts of the carbon atoms in the benzoxazole ring are particularly informative.
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~165 |
| C-3a | ~150 |
| C-7a | ~141 |
| C-4, C-7 | 124 - 126 |
| C-5, C-6 | 110 - 120 |
| -CH₂- | ~25 |
| -CH₃ | ~12 |
Causality Behind Expected Shifts:
-
Benzoxazole Core Carbons: The C-2 carbon, being part of the C=N-O system, is expected to be significantly deshielded and appear at a low field (~165 ppm). The bridgehead carbons (C-3a and C-7a) will also be downfield due to their attachment to the heteroatoms. The remaining aromatic carbons will resonate in the typical aromatic region (110-150 ppm).
-
Ethyl Group Carbons: The methylene carbon (-CH₂-) will be more deshielded (~25 ppm) than the methyl carbon (-CH₃) (~12 ppm) due to its proximity to the benzoxazole ring.
Experimental Protocol for NMR Data Acquisition
Sample Preparation:
-
Weigh 5-10 mg of purified 2-ethyl-benzoxazole for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Cap the NMR tube and ensure the solution is homogeneous.
Instrumental Parameters:
-
Spectrometer: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-64.
-
Relaxation delay: 1-2 seconds.
-
Acquisition time: 2-4 seconds.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Number of scans: 1024 or more, depending on the sample concentration.
-
Relaxation delay: 2-5 seconds.
-
Infrared (IR) Spectroscopy
Principles of Interpretation: IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3000 | C-H stretch | Aromatic |
| 2980 - 2850 | C-H stretch | Aliphatic (ethyl) |
| ~1620 | C=N stretch | Oxazole ring |
| 1600 - 1450 | C=C stretch | Aromatic ring |
| ~1240 | C-O-C stretch | Aryl-alkyl ether |
| 900 - 675 | C-H bend | Aromatic (out-of-plane) |
Causality Behind Expected Absorptions:
-
C-H Stretching: The spectrum will show distinct C-H stretching vibrations for the aromatic protons (above 3000 cm⁻¹) and the aliphatic protons of the ethyl group (below 3000 cm⁻¹).
-
C=N and C=C Stretching: The stretching vibration of the C=N bond within the oxazole ring is a characteristic absorption for benzoxazoles and is expected around 1620 cm⁻¹. The aromatic C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region.
-
C-O-C Stretching: The aryl-alkyl ether-like C-O-C stretching vibration of the benzoxazole ring will likely produce a strong band around 1240 cm⁻¹.
-
Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of absorptions, including C-H bending vibrations, which are unique to the molecule and can be used for identification by comparison with a reference spectrum.
Experimental Protocol for IR Data Acquisition
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the purified 2-ethyl-benzoxazole (liquid or solid) directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
Instrumental Parameters (FT-IR Spectrometer):
-
Spectral range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
A background spectrum of the empty ATR crystal should be collected before scanning the sample.
Mass Spectrometry (MS)
Principles of Interpretation: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. In electron ionization (EI) MS, the molecule is ionized, and the resulting molecular ion can fragment into smaller, charged species.
Predicted Mass Spectrum Data (EI):
| m/z | Proposed Fragment |
| 147 | [M]⁺ (Molecular Ion) |
| 132 | [M - CH₃]⁺ |
| 118 | [M - C₂H₅]⁺ |
| 91 | [C₆H₅N]⁺ |
| 77 | [C₆H₅]⁺ |
Causality Behind Fragmentation Pattern:
-
Molecular Ion: The molecular ion peak [M]⁺ at m/z 147 will confirm the molecular weight of 2-ethyl-benzoxazole.
-
Loss of a Methyl Radical: A common fragmentation pathway for ethyl-substituted compounds is the loss of a methyl radical (•CH₃), leading to a peak at m/z 132 ([M - 15]⁺).
-
Loss of an Ethyl Radical: Cleavage of the bond between the benzoxazole ring and the ethyl group will result in the loss of an ethyl radical (•C₂H₅) and a peak at m/z 118 ([M - 29]⁺).
-
Benzoxazole Ring Fragmentation: Further fragmentation of the benzoxazole ring can lead to characteristic ions such as the benzonitrile cation ([C₆H₅N]⁺) at m/z 91 and the phenyl cation ([C₆H₅]⁺) at m/z 77.
Visualizing the Fragmentation Pathway
Caption: Predicted EI-MS fragmentation of 2-ethyl-benzoxazole.
Experimental Protocol for Mass Spectrometry Data Acquisition
Sample Introduction:
-
Direct Infusion: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) and infuse it directly into the ion source.
-
Gas Chromatography-Mass Spectrometry (GC-MS): If the sample is volatile and thermally stable, GC can be used for separation prior to introduction into the mass spectrometer.
Instrumental Parameters (EI-MS):
-
Ionization mode: Electron Ionization (EI).
-
Electron energy: 70 eV.
-
Mass range: 50 - 500 amu.
-
Scan speed: 1 scan/second.
Conclusion
The spectroscopic techniques of NMR, IR, and Mass Spectrometry provide a powerful and complementary suite of tools for the comprehensive structural elucidation of 2-ethyl-benzoxazole. This guide has detailed the predicted spectral data and the underlying principles of their interpretation. The provided experimental protocols offer a standardized approach for researchers to acquire high-quality spectroscopic data for this and similar benzoxazole derivatives. A thorough understanding of these spectroscopic signatures is essential for quality control, reaction monitoring, and the rational design of new benzoxazole-based compounds in various scientific and industrial applications.
References
The Latent Potential of a Core Scaffold: A Technical Guide to the Biological Activities of 2-Ethyl-Benzoxazole and Its Derivatives
Abstract
The benzoxazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents.[1][2][3][4][5] This technical guide delves into the biological potential of a specific, yet underexplored, member of this family: 2-ethyl-benzoxazole. While direct research into the bioactivities of this parent compound is limited, its role as a fundamental building block for potent antimicrobial, anti-inflammatory, and anticancer derivatives is significant. This document will explore the known characteristics of 2-ethyl-benzoxazole, and subsequently, provide an in-depth analysis of the biological activities demonstrated by its derivatives, thereby illuminating the therapeutic potential inherent to this chemical scaffold. We will dissect the mechanisms of action, present detailed experimental protocols for in vitro evaluation, and offer insights for researchers, scientists, and drug development professionals in the field.
The Benzoxazole Scaffold: A Privileged Structure in Drug Discovery
Benzoxazoles, heterocyclic compounds featuring a fused benzene and oxazole ring, are of immense interest in pharmaceutical sciences.[1][5] Their rigid, planar structure and ability to participate in various non-covalent interactions make them ideal pharmacophores for engaging with biological targets. The versatility of the benzoxazole ring allows for substitutions at multiple positions, enabling the fine-tuning of steric, electronic, and lipophilic properties to optimize potency and selectivity. This has led to the development of benzoxazole-containing drugs with a wide array of therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory effects.[1][2][3][6][7][8][9][10]
2-Ethyl-Benzoxazole: The Foundational Building Block
While the broader benzoxazole family is well-studied, 2-ethyl-benzoxazole itself is primarily recognized as a key synthetic intermediate. Direct studies on its intrinsic biological activity are scarce. Its significance lies in the ethyl group at the 2-position, which provides a reactive handle for further chemical modifications, allowing for the construction of more complex and biologically active molecules.
Toxicological Profile: A safety data sheet for 2-ethyl-benzoxazole indicates it is a combustible liquid and toxic to aquatic life. It is crucial to handle this compound with appropriate safety precautions in a laboratory setting.
Biological Activities of 2-Ethyl-Benzoxazole Derivatives
The true potential of the 2-ethyl-benzoxazole scaffold is revealed through the diverse biological activities of its derivatives. By modifying the core structure, researchers have successfully developed compounds with significant therapeutic promise.
Antimicrobial Activity
Derivatives of 2-ethyl-benzoxazole have demonstrated notable activity against a range of bacterial and fungal pathogens. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell membrane integrity.
One area of exploration has been the synthesis of α,β-unsaturated derivatives of 2-substituted benzoxazoles, including those with a 2-ethyl substituent.[11] These compounds are of interest for their potential antimicrobial effects.[11]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterial strain.
Materials:
-
Mueller-Hinton Broth (MHB)
-
Bacterial culture in log phase growth
-
Test compound (2-ethyl-benzoxazole derivative) dissolved in a suitable solvent (e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick a few colonies of the test bacterium from an agar plate and inoculate into MHB.
-
Incubate at 37°C with shaking until the culture reaches the log phase of growth (turbidity equivalent to a 0.5 McFarland standard).
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Serial Dilution of the Test Compound:
-
In a 96-well plate, add 100 µL of MHB to wells 2 through 12.
-
Add 200 µL of the test compound solution (at the highest desired concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (MHB and bacteria, no compound).
-
Well 12 serves as the sterility control (MHB only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial suspension to wells 1 through 11.
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Alternatively, read the absorbance at 600 nm using a microplate reader. The MIC is the lowest concentration that inhibits bacterial growth by ≥90% compared to the growth control.
-
Diagram: Antimicrobial Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Anticancer Activity
The development of novel anticancer agents is a critical area of research, and benzoxazole derivatives have emerged as a promising class of compounds.[3][9][12][13] Those derived from 2-ethyl-benzoxazole have been investigated for their cytotoxic effects against various cancer cell lines.[14][15]
Mechanism of Action: VEGFR-2 Inhibition
A key mechanism underlying the anticancer activity of some benzoxazole derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[14][16] VEGFR-2 is a receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels that tumors require for growth and metastasis.[16] By inhibiting VEGFR-2, these compounds can effectively cut off the tumor's blood supply, leading to apoptosis and a reduction in tumor growth.[16]
Diagram: VEGFR-2 Signaling Pathway and Inhibition
Caption: Inhibition of the VEGFR-2 signaling pathway by a 2-ethyl-benzoxazole derivative.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes the use of the MTT assay to assess the cytotoxic effects of a compound on a cancer cell line.
Materials:
-
Human cancer cell line (e.g., MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (2-ethyl-benzoxazole derivative)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Sterile 96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-treatment control.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases, and the development of novel anti-inflammatory agents is of great interest. Benzoxazole derivatives have been shown to possess anti-inflammatory properties, often through the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes.[4][8][10]
Mechanism of Action: Inhibition of Myeloid Differentiation Protein 2 (MD2)
Recent studies have identified Myeloid Differentiation Protein 2 (MD2) as a promising target for anti-inflammatory drug development.[7] MD2 is a co-receptor of Toll-like receptor 4 (TLR4) and is essential for the recognition of lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria that triggers a strong inflammatory response. Some benzoxazolone derivatives have been shown to inhibit the production of the pro-inflammatory cytokine IL-6 by targeting MD2.[7] These compounds competitively inhibit the binding of a probe to the MD2 protein, suggesting they could be promising lead compounds for the development of novel anti-inflammatory agents.[7]
Table 1: Anti-inflammatory Activity of Benzoxazolone Derivatives against IL-6 Production [7]
| Compound | IC50 (µM) |
| 3c | 10.14 ± 0.08 |
| 3d | 5.43 ± 0.51 |
| 3g | 5.09 ± 0.88 |
Data presented as mean ± standard deviation.
Conclusion and Future Directions
While 2-ethyl-benzoxazole itself has not been the focus of extensive biological investigation, its derivatives have unequivocally demonstrated a broad spectrum of pharmacological activities. The 2-ethyl-benzoxazole scaffold serves as a valuable and versatile starting point for the synthesis of potent antimicrobial, anticancer, and anti-inflammatory agents. The structure-activity relationship studies of these derivatives provide crucial insights for the rational design of new and more effective therapeutic compounds.
Future research should focus on several key areas:
-
Systematic evaluation of the biological activity of 2-ethyl-benzoxazole: A thorough screening of the parent compound against a diverse panel of biological targets could reveal previously unknown activities.
-
Expansion of derivative libraries: The synthesis and evaluation of a wider range of 2-ethyl-benzoxazole derivatives with diverse substitutions will likely lead to the discovery of compounds with improved potency and selectivity.
-
In-depth mechanistic studies: A deeper understanding of the molecular mechanisms by which these compounds exert their biological effects is crucial for their further development as therapeutic agents.
References
- 1. repository.najah.edu [repository.najah.edu]
- 2. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journal.ijresm.com [journal.ijresm.com]
- 4. jocpr.com [jocpr.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. tsijournals.com [tsijournals.com]
- 12. Synthesis and cytotoxic evaluation of benzoxazole/benzothiazole-2...: Ingenta Connect [ingentaconnect.com]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
An In-depth Technical Guide to 2-Ethylbenzoxazole: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-ethylbenzoxazole, a heterocyclic compound of increasing interest in various scientific fields. From its fundamental molecular structure to its synthesis, reactivity, and potential applications, this document serves as a detailed resource for researchers and professionals in drug discovery and materials science.
Introduction to the Benzoxazole Scaffold and the Significance of 2-Ethylbenzoxazole
The benzoxazole core, a bicyclic system comprising a benzene ring fused to an oxazole ring, is a privileged scaffold in medicinal chemistry. Its planarity and ability to act as a hydrogen bond acceptor, coupled with its diverse substitution possibilities, make it a versatile building block for the design of novel bioactive molecules. The 2-position of the benzoxazole ring is a key site for modification, and the introduction of an ethyl group at this position imparts specific physicochemical properties that influence its biological activity and material characteristics. This guide will focus specifically on 2-ethylbenzoxazole, exploring its unique features and potential.
Molecular Structure and Physicochemical Properties
Molecular Formula: C₉H₉NO
Molecular Weight: 147.18 g/mol
Structure:
Caption: Molecular structure of 2-ethylbenzoxazole.
| Property | Value | Source |
| Melting Point | -34 °C | [1] |
| Boiling Point | 212 °C | [1] |
| Density | 1.045 g/cm³ at 25 °C | [1] |
| logP | 2.59 | [1] |
Synthesis of 2-Ethylbenzoxazole
The synthesis of 2-ethylbenzoxazole typically involves the condensation of 2-aminophenol with propionic acid or its derivatives. This reaction proceeds through the formation of an intermediate o-hydroxyanilide, which then undergoes intramolecular cyclodehydration to form the benzoxazole ring.
Conventional Synthesis: Phillips Condensation
The Phillips condensation is a classical and widely used method for the synthesis of benzoxazoles. It involves the reaction of a 2-aminophenol with a carboxylic acid at elevated temperatures, often in the presence of a dehydrating agent like polyphosphoric acid (PPA).
Reaction Scheme:
Caption: Phillips condensation for the synthesis of 2-ethylbenzoxazole.
Experimental Protocol: Synthesis of 2-Ethylbenzoxazole via Phillips Condensation
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-aminophenol (1 equivalent) and polyphosphoric acid (PPA) (sufficient to ensure stirring).
-
Addition of Reagent: Slowly add propionic acid (1.1 equivalents) to the mixture while stirring.
-
Heating: Heat the reaction mixture to 150-170 °C and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice with vigorous stirring.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure 2-ethylbenzoxazole.
Microwave-Assisted Synthesis
A more rapid and efficient method for the synthesis of 2-ethylbenzoxazole utilizes microwave irradiation in the presence of polyphosphoric acid as a catalyst.[2] This approach significantly reduces the reaction time compared to conventional heating.[2]
Optimized Reaction Conditions: [2]
-
Microwave Power: 800 W
-
Ultrasonic Wave Power: 800 W
-
Mole Ratio (Propionic Acid : 2-Aminophenol): 5.5 : 1
-
Mole Ratio (PPA : 2-Aminophenol): 0.52 : 1
-
Reaction Temperature: 130 °C
-
Reaction Time: 15 minutes
This method has been reported to yield 2-ethylbenzoxazole with a purity of 99.78% and a yield of 47.96%.[2]
Spectroscopic Characterization
¹H and ¹³C NMR Spectroscopy
The ¹H NMR spectrum of 2-ethylbenzoxazole is expected to show characteristic signals for the ethyl group and the aromatic protons of the benzoxazole ring. The ¹³C NMR spectrum will display corresponding signals for the carbon atoms.
Predicted ¹H NMR Spectral Data (CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.6-7.8 | m | 2H | Aromatic protons |
| ~7.2-7.4 | m | 2H | Aromatic protons |
| ~3.0 | q | 2H | -CH₂- |
| ~1.4 | t | 3H | -CH₃ |
Predicted ¹³C NMR Spectral Data (CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=N |
| ~150 | C-O (aromatic) |
| ~141 | C-N (aromatic) |
| ~125 | Aromatic CH |
| ~124 | Aromatic CH |
| ~120 | Aromatic CH |
| ~110 | Aromatic CH |
| ~25 | -CH₂- |
| ~11 | -CH₃ |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of 2-ethylbenzoxazole is expected to show a prominent molecular ion peak (M⁺) at m/z 147. The fragmentation pattern would likely involve the loss of the ethyl group.
Predicted Fragmentation Pattern:
-
m/z 147 (M⁺): Molecular ion
-
m/z 132: Loss of a methyl radical (CH₃)
-
m/z 118: Loss of an ethyl radical (C₂H₅)
Infrared (IR) Spectroscopy
The IR spectrum of 2-ethylbenzoxazole will exhibit characteristic absorption bands corresponding to the vibrations of its functional groups.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration |
| ~3060 | Aromatic C-H stretch |
| ~2980, 2870 | Aliphatic C-H stretch |
| ~1615 | C=N stretch |
| ~1570, 1450 | Aromatic C=C stretch |
| ~1240 | C-O-C stretch (asymmetric) |
| ~750 | Ortho-disubstituted benzene C-H bend |
Reactivity of 2-Ethylbenzoxazole
The benzoxazole ring system exhibits a distinct reactivity pattern. The lone pair of electrons on the nitrogen atom is involved in the aromatic system, making it less basic than that of oxazole. The benzene ring can undergo electrophilic substitution, while the oxazole ring is generally resistant to such reactions.
Reactivity Overview:
Caption: Reactivity profile of 2-ethylbenzoxazole.
Electrophilic Aromatic Substitution
Electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, will occur on the benzene portion of the molecule. The directing effects of the fused oxazole ring will influence the position of substitution.
Reactivity at the C2 Position
The C2 position, bearing the ethyl group, is generally stable. However, under forcing conditions, nucleophilic attack at this position can occur, leading to ring-opening.
Applications of 2-Ethylbenzoxazole and its Derivatives
The benzoxazole scaffold is a key component in a wide range of biologically active compounds. While specific data for 2-ethylbenzoxazole is limited, the broader class of 2-substituted benzoxazoles demonstrates significant potential in several areas.
Medicinal Chemistry
Benzoxazole derivatives have been extensively investigated for their therapeutic potential.
-
Antimicrobial Activity: Many 2-substituted benzoxazoles exhibit potent antibacterial and antifungal properties.
-
Anticancer Activity: The benzoxazole nucleus is present in several compounds with demonstrated cytotoxic effects against various cancer cell lines.
-
Anti-inflammatory and Analgesic Properties: Certain benzoxazole derivatives have shown promise as anti-inflammatory and pain-relieving agents.
Materials Science
The rigid, planar structure of the benzoxazole ring system makes it an attractive component for the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Coordination Chemistry
The nitrogen atom in the benzoxazole ring can act as a ligand, coordinating to metal ions to form metal complexes. These complexes can have interesting catalytic and photophysical properties.
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling 2-ethylbenzoxazole.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of vapors.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][4]
-
First Aid:
Conclusion
2-Ethylbenzoxazole is a versatile heterocyclic compound with a rich chemistry and a growing number of potential applications. This guide has provided a detailed overview of its synthesis, characterization, reactivity, and potential uses, serving as a valuable resource for researchers and professionals in the field. Further investigation into the specific biological activities and material properties of 2-ethylbenzoxazole is warranted to fully unlock its potential.
References
A Technical Guide to the Safe Handling of 2-Ethyl-Benzoxazole for Research & Development Professionals
This guide provides a comprehensive overview of the essential safety and handling precautions for 2-Ethyl-Benzoxazole. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety data with field-proven insights to ensure safe laboratory practices. The information herein is grounded in authoritative sources and follows a logical framework, from hazard identification to emergency response.
Compound Identification and Physicochemical Properties
2-Ethyl-benzoxazole is an aromatic heterocyclic compound.[1] Understanding its physical and chemical properties is the foundation of a thorough risk assessment. While comprehensive data for this specific compound is limited, information from its parent compound, benzoxazole, and closely related analogues provides a strong basis for safe handling protocols.[2][3]
Table 1: Physicochemical Data for 2-Ethyl-Benzoxazole
| Property | Value | Source |
| CAS Number | 6797-13-3 | [4][5] |
| Molecular Formula | C₉H₉NO | [4][5] |
| Molecular Weight | 147.18 g/mol | [5] |
| Boiling Point | 96-97 °C (at 9 mmHg) | [4] |
| Appearance | Likely a clear liquid, based on related compounds. | [3] |
| Flash Point | Estimated to be a combustible liquid. Benzoxazole has a flash point of 58 °C and 2-Methylbenzoxazole is 75 °C. | [2][3] |
| Solubility | Likely insoluble in water. | [1] |
Hazard Identification and GHS Classification
Table 2: Precautionary GHS Classification
| Hazard Class | Hazard Category | Statement | Basis (from related compounds) |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [7] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [2][6][7] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | [2][6][7] |
| STOT - Single Exposure | Category 3 | H335: May cause respiratory irritation | [6][7][8] |
| Flammable Liquids | Category 4 | H227: Combustible liquid | [2][3] |
The Hierarchy of Hazard Controls
Effective laboratory safety relies on a multi-layered approach to risk mitigation, known as the hierarchy of controls. This framework prioritizes the most effective and reliable control measures over less effective ones. Personal Protective Equipment (PPE), while essential, is considered the last line of defense.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
Exposure Control and Personal Protective Equipment (PPE)
Based on the anticipated hazards, the following exposure controls are mandatory when handling 2-ethyl-benzoxazole.
-
Engineering Controls :
-
Ventilation : All work with 2-ethyl-benzoxazole must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6][8][9] Local exhaust ventilation should be used to control the emission of vapors at the source.[9]
-
Safety Stations : An eyewash station and safety shower must be readily accessible and located close to the workstation.[2][10]
-
-
Personal Protective Equipment (PPE) :
-
Eye and Face Protection : Wear chemical safety goggles or safety glasses with side shields that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[2][10] A face shield may be required for splash-prone operations.
-
Skin Protection :
-
Gloves : Wear compatible, chemical-resistant gloves, such as nitrile rubber.[7] Gloves must be inspected before use, and proper removal technique (without touching the outer surface) must be employed to avoid skin contact.[9]
-
Protective Clothing : A standard laboratory coat is required. For tasks with a higher risk of splashing, a chemical-resistant apron or coveralls should be worn.[2][10]
-
-
Respiratory Protection : Under normal use conditions with adequate engineering controls (i.e., a fume hood), respiratory protection is not typically required.[2] If vapors may be generated outside of a fume hood, or in the event of a spill, a NIOSH-approved respirator with an appropriate cartridge should be used.[9]
-
Protocols for Safe Handling and Storage
Adherence to strict handling and storage protocols is crucial to prevent exposure and accidents.
-
Safe Handling Protocol :
-
Preparation : Before starting work, ensure all necessary PPE is donned correctly and that the fume hood is functioning properly.
-
Dispensing : Avoid all personal contact, including inhalation.[8] Prevent concentration in hollows and sumps.[8] When transferring, ground and bond containers to prevent static discharge, which can ignite combustible vapors.[10][11]
-
Practices : Do not eat, drink, or smoke in the work area.[8][9] Wash hands thoroughly with soap and water after handling, even if gloves were worn.[6][9][10] Avoid breathing dust, fumes, gas, mist, or vapors.[9][10]
-
Clothing : Remove any contaminated clothing promptly and launder it before reuse.[2][6]
-
-
Storage Protocol :
-
Container : Keep the container tightly closed when not in use.[2][9][10]
-
Location : Store in a cool, dry, and well-ventilated area.[8][10][11] The storage area should be secured and designated for chemical storage (store locked up).[2][8][10]
-
Conditions to Avoid : Keep away from heat, sparks, open flames, and other ignition sources.[2][10][11]
-
Incompatibilities : Store away from strong oxidizing agents.[2][10]
-
Emergency Response Protocols
Rapid and correct response to an emergency is critical to minimizing harm.
Accidental Release or Spill
Caption: Step-by-step workflow for responding to a chemical spill.
-
Evacuate : Immediately alert others and evacuate non-essential personnel from the area.[12]
-
Control Ignition Sources : Remove all sources of ignition.[6][10]
-
Containment : Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[6][11]
-
Clean-up : Absorb the spill with an inert, non-combustible material such as sand, vermiculite, or a universal binder.[11][12]
-
Collection : Carefully sweep or shovel the absorbed material into a suitable, labeled container for disposal.[2]
-
Decontamination : Wash the spill area thoroughly.
Fire Fighting Measures
-
Suitable Extinguishing Media : Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[2]
-
Specific Hazards : The substance is a combustible liquid.[2] Hazardous combustion products include toxic gases like carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[2]
-
Protective Equipment : Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand mode.[2]
First Aid Measures
Immediate action is required in case of exposure. Always seek medical attention following first aid.
-
Eye Contact : Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[2][10] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][6]
-
Skin Contact : Immediately wash off with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[2][10][13] If skin irritation occurs, get medical advice/attention.[10]
-
Inhalation : Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[2][10][13] If you feel unwell, call a POISON CENTER or doctor.[10] If breathing is difficult or has stopped, provide artificial respiration.[6][13]
-
Ingestion : Rinse mouth with water.[2][10] Do NOT induce vomiting.[12] Call a POISON CENTER or doctor/physician if you feel unwell.[2][10]
Waste Disposal
Disposal of 2-ethyl-benzoxazole and any contaminated materials must be handled as hazardous waste. All disposal practices must comply with local, regional, and national regulations. Dispose of contents/container to an approved waste disposal plant.[2][10][14]
Toxicological Profile
While specific toxicological studies on 2-ethyl-benzoxazole are not widely published, the data from related benzoxazole compounds provide important insights.
-
Acute Effects : Expected to be harmful if swallowed and cause irritation to the skin, eyes, and respiratory system upon contact or inhalation.[2][6][7]
-
Chronic Effects : No specific data is available. Prolonged or repeated exposure should be avoided.
-
General Note : Benzoxazole derivatives are known to be biologically active, which is the basis for their use in drug development but also underscores the need for caution, as they can interact with biological systems.[15][16][17]
References
- 1. Benzoxazole - Wikipedia [en.wikipedia.org]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 6. aksci.com [aksci.com]
- 7. fishersci.pt [fishersci.pt]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. enamine.enamine.net [enamine.enamine.net]
- 10. fishersci.com [fishersci.com]
- 11. chemos.de [chemos.de]
- 12. files.dep.state.pa.us [files.dep.state.pa.us]
- 13. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 14. aksci.com [aksci.com]
- 15. Preclinical Toxicological Assessment of 2-(Benzoxazol-2-yl)[(2-hydroxynaphthyl)diazenyl]phenol Derivatives for Blue Light and UV Radiation Photoprotection Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of 2-Ethylbenzoxazole for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for characterizing the aqueous and organic solubility, as well as the chemical stability, of 2-ethylbenzoxazole, a key heterocyclic compound with potential applications in medicinal chemistry and materials science.[1][2] Recognizing the criticality of these parameters in early-stage research and development, this document moves beyond a simple recitation of methods. It offers a structured, scientifically-grounded approach rooted in established principles of physical chemistry and regulatory expectations. Detailed, field-tested protocols for kinetic and thermodynamic solubility determination are presented, alongside a systematic strategy for conducting forced degradation studies in accordance with International Council for Harmonisation (ICH) guidelines.[3][4][5] The causality behind experimental choices, the establishment of self-validating analytical systems, and the elucidation of potential degradation pathways are central themes. This guide is intended to empower researchers, scientists, and drug development professionals to generate robust, reliable data, thereby accelerating the journey from discovery to application.
Introduction: The Significance of 2-Ethylbenzoxazole and the Imperative of Physicochemical Characterization
The benzoxazole scaffold is a privileged heterocyclic motif frequently encountered in a wide spectrum of biologically active compounds, exhibiting activities ranging from antimicrobial to anticancer.[1][2][6] The 2-ethyl derivative, in particular, represents a valuable synthon and a potential pharmacophore in its own right. Its journey from a promising lead compound to a viable drug candidate or advanced material is critically dependent on a thorough understanding of its fundamental physicochemical properties. Among these, solubility and stability are paramount.
-
Solubility dictates the bioavailability of a potential therapeutic agent, influences the choice of formulation and delivery systems, and is a key determinant in the design of synthetic and purification processes.[7][8][9]
-
Stability provides insights into the intrinsic chemical behavior of the molecule, informs the selection of appropriate storage and handling conditions, and is essential for identifying potential degradation products that could impact efficacy or safety.[3][10][11]
This guide is structured to provide a logical and practical workflow for the comprehensive assessment of these two critical attributes of 2-ethylbenzoxazole.
A Systematic Approach to Solubility Assessment
The solubility of a compound is not a single value but rather a property that is highly dependent on the nature of the solvent and the experimental conditions. Therefore, a multi-faceted approach is necessary. We will delineate protocols for both kinetic and thermodynamic solubility, as each provides distinct and valuable information for the drug development process.[8][12]
Causality of Solvent Selection
The choice of solvents for solubility screening should be strategic, encompassing a range of polarities and hydrogen bonding capabilities to mimic various physiological and manufacturing environments.[13][14]
Table 1: Recommended Solvents for 2-Ethylbenzoxazole Solubility Profiling
| Solvent Class | Specific Solvents | Rationale |
| Aqueous Buffers | Phosphate-Buffered Saline (PBS), pH 7.4 | Simulates physiological pH.[1] |
| Acetate Buffer, pH 4.5 | Represents the acidic environment of the stomach. | |
| Polar Protic Solvents | Methanol, Ethanol | Common solvents in synthesis and formulation.[13] |
| Polar Aprotic Solvents | Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO) | Frequently used in analytical methods and as vehicles for in vitro assays.[13] |
| Non-Polar Solvents | Hexane, Toluene | Provide information on lipophilicity. |
Kinetic Solubility: A High-Throughput Assessment for Early Discovery
Kinetic solubility assays are designed for rapid screening and are particularly useful in the early stages of drug discovery.[1][8][12][15] These assays measure the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration DMSO stock into an aqueous buffer.[1][8]
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of 2-ethylbenzoxazole in 100% DMSO.
-
Plate Setup: Dispense 5 µL of the DMSO stock solution into the wells of a 96-well microtiter plate.[1]
-
Buffer Addition: Add 245 µL of PBS (pH 7.4) to each well to achieve a final compound concentration of 200 µM and a final DMSO concentration of 2%.
-
Mixing and Incubation: Mix the contents thoroughly by shaking for 2 hours at a controlled temperature (e.g., 25°C).[16]
-
Measurement: Measure the light scattering in each well using a nephelometer. The intensity of scattered light is proportional to the amount of precipitated compound.[1][8]
-
Data Analysis: Determine the solubility limit by identifying the concentration at which a significant increase in light scattering is observed compared to a blank control.
Thermodynamic Solubility: The Gold Standard for Preformulation
Thermodynamic, or equilibrium, solubility represents the true saturation point of a compound in a solvent at equilibrium.[12][17][18] The shake-flask method is the most widely accepted technique for its determination.[16][17]
-
Sample Preparation: Add an excess amount of solid 2-ethylbenzoxazole to a series of vials, each containing a known volume of the selected solvents (from Table 1). The presence of undissolved solid is crucial.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[12][18]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the settling of excess solid. Alternatively, centrifuge the samples to pellet the undissolved material.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantification: Quantify the concentration of 2-ethylbenzoxazole in the filtrate using a validated analytical method, such as the HPLC-UV method described in Section 4.
-
Data Reporting: Express the solubility in units of µg/mL or mM.
dot
Caption: Workflow for Thermodynamic Solubility Determination.
A Rigorous Framework for Stability Assessment
Stability testing is crucial for identifying the degradation pathways and intrinsic stability of a molecule.[3][10][11] Forced degradation, or stress testing, is a key component of this process, involving the exposure of the compound to conditions more severe than accelerated stability testing.[3][10][11][19] The goal is to generate degradation products that can be identified and to develop a stability-indicating analytical method.[3][10][11][19]
The Logic of Forced Degradation Studies
Forced degradation studies are designed to anticipate the types of degradation that might occur under long-term storage conditions.[3][10][11][19] The stress conditions are chosen to cover the most common degradation pathways for organic molecules.[19][20]
Table 2: Recommended Stress Conditions for 2-Ethylbenzoxazole
| Stress Condition | Reagents and Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl, 60°C | Cleavage of the oxazole ring.[21] |
| Base Hydrolysis | 0.1 M NaOH, 60°C | Ring opening via nucleophilic attack.[21] |
| Oxidation | 3% H₂O₂, Room Temperature | Oxidation of the ethyl group or the aromatic ring. |
| Thermal Degradation | 80°C (in solid state and in solution) | General decomposition. |
| Photostability | ICH Q1B compliant light source (≥1.2 million lux hours visible, ≥200 W h/m² UVA)[6][21][22][23][24] | Photolytic cleavage or rearrangement. |
Experimental Protocol: Forced Degradation of 2-Ethylbenzoxazole
-
Sample Preparation: Prepare solutions of 2-ethylbenzoxazole (e.g., 1 mg/mL) in an appropriate solvent system (e.g., acetonitrile/water). For thermal degradation, also include a solid sample.
-
Application of Stress: Expose the samples to the conditions outlined in Table 2 for a defined period (e.g., 24, 48, 72 hours). The extent of degradation should ideally be in the range of 5-20%.[25]
-
Neutralization: For acid and base hydrolysis samples, neutralize the solutions before analysis to prevent further degradation.
-
Analysis: Analyze the stressed samples, along with an unstressed control, using a stability-indicating analytical method (see Section 4).
-
Peak Purity and Mass Balance: Assess the peak purity of the parent compound to ensure no co-eluting degradants.[10] Calculate the mass balance to account for all the material, including the parent compound and all degradation products.
dot
Caption: Forced Degradation Study Workflow.
The Analytical Backbone: Stability-Indicating Methods
A stability-indicating method (SIM) is an analytical procedure that can accurately and precisely quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products.[19] High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) are the workhorses for this purpose.[26][27][28]
Proposed HPLC-UV Method for Quantification
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Acetonitrile and 0.1% Formic Acid in Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by UV-Vis spectral analysis of 2-ethylbenzoxazole.
-
Injection Volume: 10 µL.
UPLC-MS/MS for Impurity Profiling and Structure Elucidation
For the identification and characterization of degradation products, UPLC coupled with tandem mass spectrometry (MS/MS) is indispensable.[29][30][31]
-
Instrumentation: UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Source: Electrospray Ionization (ESI) in positive mode is typically suitable for nitrogen-containing heterocycles.
-
Data Acquisition: Acquire full scan MS and data-dependent MS/MS spectra to obtain molecular weights and fragmentation patterns of the parent compound and its degradants.
-
Structure Elucidation: The fragmentation patterns, along with the accurate mass measurements, can be used to propose the structures of the degradation products.[32][33][34]
Conclusion: A Roadmap to Robust Physicochemical Characterization
This technical guide has laid out a systematic and scientifically rigorous approach to the solubility and stability assessment of 2-ethylbenzoxazole. By following the detailed protocols and understanding the underlying principles, researchers and drug development professionals can generate high-quality, reliable data. This information is not merely a set of parameters; it is foundational knowledge that will guide formulation development, define storage conditions, and ultimately contribute to the successful advancement of 2-ethylbenzoxazole in its intended application. The methodologies described herein, rooted in established regulatory guidelines and best practices, provide a clear roadmap for de-risking development programs and ensuring the integrity of the molecule throughout its lifecycle.
References
- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 2. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]
- 3. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 4. ICH Official web site : ICH [ich.org]
- 5. database.ich.org [database.ich.org]
- 6. database.ich.org [database.ich.org]
- 7. Solubility Testing of Drug Candidates – Pharma.Tips [pharma.tips]
- 8. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. onyxipca.com [onyxipca.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. researchgate.net [researchgate.net]
- 14. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]
- 15. charnwooddiscovery.com [charnwooddiscovery.com]
- 16. enamine.net [enamine.net]
- 17. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 19. Forced Degradation Playbook – Pharma Stability [pharmastability.com]
- 20. biopharminternational.com [biopharminternational.com]
- 21. jordilabs.com [jordilabs.com]
- 22. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 23. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 24. fda.gov [fda.gov]
- 25. pharmtech.com [pharmtech.com]
- 26. tandfonline.com [tandfonline.com]
- 27. ijprajournal.com [ijprajournal.com]
- 28. ijnrd.org [ijnrd.org]
- 29. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 30. uu.diva-portal.org [uu.diva-portal.org]
- 31. Greenness assessment of UPLC/MS/MS method for determination of two antihypertensive agents and their harmful impurities with ADME/TOX profile study - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Rapid structure elucidation of drug degradation products using mechanism-based stress studies in conjunction with LC-MS(n) and NMR spectroscopy: identification of a photodegradation product of betamethasone dipropionate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. The use of liquid chromatography-mass spectrometry for the identification of drug degradation products in pharmaceutical formulations. | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Note & Protocol: One-Pot Synthesis of 2-Ethylbenzoxazole
For: Researchers, scientists, and drug development professionals.
Abstract
The benzoxazole scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds and functional materials. This document provides a comprehensive guide to a robust and efficient one-pot synthesis of 2-ethylbenzoxazole, a key intermediate and valuable fine chemical. We will delve into the underlying chemical principles, present a detailed, field-proven experimental protocol, and discuss the critical parameters that ensure high yield and purity. This application note is designed to be a self-validating system, empowering researchers to replicate and adapt this methodology with confidence.
Introduction: The Significance of 2-Ethylbenzoxazole and the Merits of One-Pot Synthesis
Benzoxazole derivatives are renowned for their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] 2-Ethylbenzoxazole, in particular, serves as a crucial building block in the synthesis of more complex molecules in medicinal chemistry and materials science.
Traditional multi-step syntheses of benzoxazoles often involve the isolation of intermediates, leading to increased solvent waste, reduced overall yield, and longer reaction times. One-pot synthesis, a cornerstone of green chemistry, circumvents these issues by combining multiple reaction steps in a single vessel.[3] This approach offers significant advantages, including:
-
Enhanced Efficiency: Reduced handling and purification steps lead to higher overall yields and shorter synthesis times.[3]
-
Economic Viability: Lower consumption of solvents, reagents, and energy translates to reduced operational costs.
-
Environmental Responsibility: Minimized waste generation aligns with the principles of sustainable chemistry.[1]
This guide focuses on a one-pot condensation reaction between 2-aminophenol and a suitable C2-building block, a widely adopted and effective strategy for constructing the 2-substituted benzoxazole core.
Underlying Chemical Principles and Mechanistic Insights
The one-pot synthesis of 2-ethylbenzoxazole from 2-aminophenol and propionic acid typically proceeds via an acid-catalyzed condensation and subsequent cyclization-dehydration. The reaction mechanism can be elucidated as follows:
-
Amide Formation: The carboxylic acid (propionic acid) is activated, often by a dehydrating agent or catalyst, to react with the amino group of 2-aminophenol, forming an intermediate N-(2-hydroxyphenyl)propanamide.
-
Intramolecular Cyclization: The hydroxyl group of the N-(2-hydroxyphenyl)propanamide then nucleophilically attacks the carbonyl carbon of the amide.
-
Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water to form the stable aromatic benzoxazole ring.
Various catalysts can be employed to facilitate this transformation, including polyphosphoric acid (PPA)[4], Lewis acids, and heterogeneous catalysts, each influencing reaction conditions and yields.
Experimental Protocol: One-Pot Synthesis of 2-Ethylbenzoxazole
This protocol details a reliable method for the synthesis of 2-ethylbenzoxazole using 2-aminophenol and propionic acid with polyphosphoric acid as the catalyst and dehydrating agent.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number |
| 2-Aminophenol | ≥99% | Major Chemical Supplier | 95-55-6 |
| Propionic Acid | ≥99% | Major Chemical Supplier | 79-09-4 |
| Polyphosphoric Acid (PPA) | 115% H₃PO₄ basis | Major Chemical Supplier | 8017-16-1 |
| Dichloromethane (DCM) | ACS Grade | Major Chemical Supplier | 75-09-2 |
| Saturated Sodium Bicarbonate Solution | Laboratory Prepared | N/A | N/A |
| Anhydrous Magnesium Sulfate | ≥97% | Major Chemical Supplier | 7487-88-9 |
| Round-bottom flask (100 mL) | |||
| Reflux condenser | |||
| Magnetic stirrer with heating mantle | |||
| Separatory funnel (250 mL) | |||
| Rotary evaporator |
Safety Precautions
-
2-Aminophenol: Harmful if swallowed or inhaled. Suspected of causing genetic defects.[5][6] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated fume hood.
-
Propionic Acid: Corrosive. Causes severe skin burns and eye damage. Handle with care in a fume hood.
-
Polyphosphoric Acid (PPA): Corrosive. Reacts exothermically with water. Handle with extreme care, avoiding contact with skin and eyes.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. All operations involving DCM should be performed in a fume hood.
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminophenol (e.g., 5.45 g, 50 mmol).
-
Reagent Addition: In a fume hood, carefully add polyphosphoric acid (e.g., 25 g) to the flask. The mixture will become thick.
-
Heating and Stirring: Begin stirring the mixture and slowly add propionic acid (e.g., 4.44 g, 60 mmol) dropwise.
-
Reaction: Heat the reaction mixture to 130-140 °C and maintain this temperature for 2-3 hours.[4] Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice (approx. 100 g) in a beaker with constant stirring.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Transfer the mixture to a 250 mL separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purification: The crude 2-ethylbenzoxazole can be purified by vacuum distillation or column chromatography on silica gel to yield a pure product.
Expected Yield and Characterization
-
Yield: 40-50%[4]
-
Appearance: Colorless to pale yellow liquid.
-
Characterization: The structure of the synthesized 2-ethylbenzoxazole should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Visualization of the Synthetic Pathway
Reaction Mechanism
Caption: One-pot synthesis of 2-ethylbenzoxazole from 2-aminophenol.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of 2-ethylbenzoxazole.
Conclusion
This application note provides a detailed and reliable protocol for the one-pot synthesis of 2-ethylbenzoxazole. By understanding the underlying chemical principles and adhering to the outlined experimental procedure, researchers can efficiently synthesize this valuable compound. The adoption of one-pot methodologies represents a significant step towards more sustainable and economical chemical synthesis in both academic and industrial settings.
References
- 1. ajchem-a.com [ajchem-a.com]
- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 3. One-Pot Reactions of Triethyl Orthoformate with Amines | MDPI [mdpi.com]
- 4. Synthesis of 2-Ethylbenzoxazole Assisted with Microwave and Ultrasonic Wave [btbuspxb.com]
- 5. carlroth.com [carlroth.com]
- 6. biochemopharma.fr [biochemopharma.fr]
Green Synthesis of 2-Ethylbenzoxazole: Application Notes and Protocols
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of green and sustainable synthetic methodologies for 2-ethylbenzoxazole, a key heterocyclic scaffold. Moving beyond traditional synthetic routes that often rely on harsh conditions and hazardous materials, we focus on modern techniques that align with the principles of green chemistry. These methods emphasize energy efficiency, the use of recoverable and non-toxic catalysts, and the reduction of solvent waste, offering pathways that are not only environmentally responsible but also efficient and economically viable for research and industrial applications.
Section 1: Energy-Efficient Synthesis via Microwave and Ultrasound Irradiation
Expertise & Experience: The Rationale for Alternative Energy Sources
Conventional heating methods rely on thermal conduction, which is often slow and inefficient, leading to longer reaction times and the potential for side-product formation. Green chemistry seeks to overcome these limitations by employing alternative energy sources like microwave and ultrasound irradiation.[1][2]
-
Microwave (MW) Irradiation: Microwaves provide energy directly to polar molecules in the reaction mixture, causing rapid, uniform, and efficient internal heating.[3][4] This direct energy transfer can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes and improving product yields.[3][5]
-
Ultrasonic Waves (Sonication): Ultrasound induces acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extreme temperatures and pressures, creating a unique environment that enhances mass transfer and accelerates chemical reactions.[6][7]
A combined approach, utilizing both microwave and ultrasonic energy, has been successfully applied to the synthesis of 2-ethylbenzoxazole, demonstrating a synergistic effect that further optimizes reaction conditions.[8]
Application Protocol 1: Combined Microwave and Ultrasound-Assisted Synthesis
This protocol details the one-pot synthesis of 2-ethylbenzoxazole from 2-aminophenol and propionic acid, catalyzed by polyphosphoric acid (PPA) under the dual influence of microwave and ultrasonic waves.[8]
Step-by-Step Methodology:
-
Reactant Preparation: In a suitable reaction vessel, combine 2-aminophenol and propionic acid in a 1:5.5 molar ratio.
-
Catalyst Addition: Add polyphosphoric acid (PPA) as the catalyst. The optimal amount is a 0.52:1 molar ratio relative to 2-aminophenol.[8]
-
Reaction Setup: Place the vessel in a combined microwave-ultrasound reactor.
-
Irradiation: Subject the mixture to simultaneous microwave (800 W) and ultrasonic (800 W) irradiation.
-
Temperature Control: Maintain the reaction temperature at 130°C for 15 minutes.[8]
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Extraction & Purification: Perform an appropriate extraction followed by vacuum distillation to isolate the pure 2-ethylbenzoxazole. The final product can be confirmed by IR, MS, and 1H-NMR analysis.[8]
Data Presentation: Optimized Reaction Parameters
| Parameter | Optimized Value | Rationale |
| Molar Ratio (Propionic Acid:2-Aminophenol) | 5.5 : 1 | Ensures complete conversion of the limiting reactant.[8] |
| Molar Ratio (PPA:2-Aminophenol) | 0.52 : 1 | Catalytic amount sufficient to promote cyclization.[8] |
| Microwave Power | 800 W | Provides rapid and efficient heating.[8] |
| Ultrasonic Power | 800 W | Enhances reaction rate through acoustic cavitation.[8] |
| Reaction Temperature | 130°C | Optimal temperature for cyclodehydration.[8] |
| Reaction Time | 15 min | Drastically reduced time due to energy-efficient heating.[8] |
| Resulting Yield | 47.96% | High yield achieved in a significantly shortened timeframe.[8] |
| Resulting Purity | 99.78% | Excellent purity obtained after vacuum distillation.[8] |
Experimental Workflow Diagram
Caption: Workflow for Microwave and Ultrasound-Assisted Synthesis.
Section 2: Heterogeneous Catalysis for Sustainable Synthesis
Expertise & Experience: The Power of Recoverable Catalysts
A cornerstone of green chemistry is the use of heterogeneous catalysts, which exist in a different phase from the reactants.[9] Their primary advantage lies in their ease of separation from the reaction mixture—often by simple filtration or, in the case of magnetic catalysts, with an external magnet.[7][10] This simplifies product purification, minimizes waste, and, most importantly, allows the catalyst to be recovered and reused for multiple reaction cycles, making the process more economical and sustainable.[9][11]
Application Protocol 2.1: Zirconium Dodecylphosphonate Catalyzed Solvent-Free Synthesis
This protocol describes a selective and efficient method for synthesizing 2-alkylbenzoxazoles, including 2-ethylbenzoxazole, from 2-aminophenol and the corresponding aliphatic carboxylic acid under solvent-free conditions using a recyclable zirconium dodecylphosphonate catalyst.[12][13]
Step-by-Step Methodology:
-
Reactant Mixture: In a reaction vessel, combine 2-aminophenol (1 mmol), propionic acid (1 mmol), and zirconium dodecylphosphonate (20 mol%).
-
Reaction Conditions: Heat the solvent-free mixture to 100°C.[13]
-
Monitoring: Stir the reaction for approximately 2 hours. Monitor completion by Thin Layer Chromatography (TLC).
-
Catalyst Recovery: After cooling, dissolve the mixture in a suitable organic solvent (e.g., ethyl acetate). The solid zirconium dodecylphosphonate catalyst can be recovered by filtration.
-
Product Isolation: Dry the organic filtrate and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the product by recrystallization or column chromatography as needed. The structure can be confirmed by IR, ¹H NMR, and ¹³C NMR.[12]
Application Protocol 2.2: Magnetically Recoverable Catalyst with Ultrasound
This protocol adapts a green method using a Lewis acidic ionic liquid supported on magnetic nanoparticles (LAIL@MNP) for the synthesis of 2-ethylbenzoxazole.[7] The use of a magnetic catalyst allows for exceptionally easy recovery.
Step-by-Step Methodology:
-
Reactant Mixture: In a vessel suitable for sonication, mix 2-aminophenol (1.0 mmol), propanal (1.0 mmol), and the LAIL@MNP catalyst (approx. 4.0 mg).[7]
-
Sonication: Place the solvent-free mixture in an ultrasonic bath and sonicate at 70°C for 30 minutes.[7]
-
Catalyst Separation: Upon reaction completion (monitored by GC-MS or TLC), add ethyl acetate (15 mL) to dissolve the product. Place a strong external magnet against the side of the vessel to immobilize the LAIL@MNP catalyst.[7]
-
Product Isolation: Decant the ethyl acetate solution containing the product. Dry the organic layer with anhydrous magnesium sulfate, filter, and remove the solvent under vacuum.
-
Catalyst Recycling: Wash the recovered magnetic catalyst with ethyl acetate, dry it, and it is ready for reuse in subsequent reactions. This process has been shown to be effective for at least five consecutive runs with only a slight decrease in performance.[7]
Catalyst Recovery and Reuse Cycle
Caption: Workflow for magnetic catalyst recovery and reuse.
Section 3: Metal-Free Catalytic Systems
Expertise & Experience: Avoiding Transition Metal Contaminants
While many catalytic systems are effective, those based on transition metals can introduce concerns about cost, toxicity, and potential contamination of the final product—a critical issue in drug development.[14][15] Green chemistry encourages the development of metal-free catalytic systems. Ionic liquids and their derivatives have emerged as powerful alternatives, acting as effective promoters or catalysts for a wide range of organic transformations.[9][14] They are often characterized by low vapor pressure, high thermal stability, and tunable properties.
Application Protocol 3: Brønsted Acidic Ionic Liquid (BAIL) Gel under Solvent-Free Conditions
This protocol utilizes a reusable, heterogeneous Brønsted acidic ionic liquid (BAIL) gel as an efficient catalyst for benzoxazole synthesis under solvent-free conditions.[9] The procedure is adapted for 2-ethylbenzoxazole.
Step-by-Step Methodology:
-
Reactant Preparation: Add 2-aminophenol (1 mmol), propanal (1 mmol), and the BAIL gel catalyst (1.0 mol %) into a 5 mL vessel.[9]
-
Reaction: Stir the reaction mixture at 130°C for approximately 5 hours under solvent-free conditions. Monitor the reaction's progress using TLC.
-
Catalyst Separation: After the reaction is complete, cool the mixture and dissolve it in 10 mL of ethyl acetate. The BAIL gel catalyst is insoluble and can be separated by centrifugation.[9]
-
Product Isolation: Decant the ethyl acetate supernatant. Dry the organic layer over anhydrous MgSO₄ and evaporate the solvent in a vacuum to obtain the crude product.
-
Catalyst Recycling: The recovered BAIL gel can be washed, dried, and reused without a significant loss of catalytic activity for multiple runs.[9]
Comparative Data for Green Synthesis Methods
| Method | Catalyst | Energy Source | Solvent | Time | Yield | Key Advantage |
| Protocol 1 | Polyphosphoric Acid | Microwave & Ultrasound | None | 15 min | ~48%[8] | Extremely rapid reaction time. |
| Protocol 2.1 | Zirconium Dodecylphosphonate | Conventional Heat | None | 2 h | Good to High[13] | Selective for aliphatic precursors; reusable catalyst. |
| Protocol 2.2 | LAIL@MNP | Ultrasound | None | 30 min | Up to 90%[7] | Simple magnetic catalyst recovery and reuse. |
| Protocol 3 | BAIL Gel | Conventional Heat | None | 5 h | High[9] | Metal-free, heterogeneous, and reusable catalyst. |
References
- 1. benchchem.com [benchchem.com]
- 2. Microwave-assisted Synthesis of Benzoxazoles Derivatives | Bentham Science [eurekaselect.com]
- 3. researchgate.net [researchgate.net]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 6. researchgate.net [researchgate.net]
- 7. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 2-Ethylbenzoxazole Assisted with Microwave and Ultrasonic Wave [btbuspxb.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [PDF] Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride | Semantic Scholar [semanticscholar.org]
"Benzoxazole, 2-ethyl-" in antimicrobial activity screening
Application Note & Protocol
Topic: Antimicrobial Activity Screening of 2-ethyl-benzoxazole
Audience: Researchers, scientists, and drug development professionals.
A Comprehensive Guide to the Antimicrobial Susceptibility Testing of 2-ethyl-benzoxazole and its Analogs
Introduction: The Growing Imperative for Novel Antimicrobial Agents and the Promise of Benzoxazoles
The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating an urgent and continuous search for new antimicrobial agents.[1] The benzoxazole scaffold, a heterocyclic compound composed of fused benzene and oxazole rings, has emerged as a privileged structure in medicinal chemistry.[2][3][4] Derivatives of benzoxazole are known to exhibit a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[5][6][7] This diverse bioactivity makes the benzoxazole nucleus a compelling starting point for the development of novel therapeutics.[4]
This application note provides a detailed guide for the antimicrobial screening of 2-ethyl-benzoxazole, a specific derivative of the benzoxazole core. While extensive research has been conducted on various substituted benzoxazoles, the specific antimicrobial profile of 2-ethyl-benzoxazole is not widely documented, making it a candidate for initial screening and discovery programs.[2] The protocols outlined herein are based on internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and are designed to ensure the generation of reliable and reproducible data for the evaluation of this and other novel chemical entities.
Rationale for Screening 2-ethyl-benzoxazole
The 2-substituted position of the benzoxazole ring is a frequent site of modification in the design of bioactive molecules.[2][6] The introduction of a simple ethyl group at this position allows for a baseline assessment of the antimicrobial potential of a small alkyl-substituted benzoxazole. The findings from this initial screening can inform the subsequent synthesis and evaluation of more complex analogs in a structure-activity relationship (SAR) study.
Part 1: Initial Screening via Agar Disk Diffusion
The Kirby-Bauer disk diffusion method is a widely used preliminary test to qualitatively assess the antimicrobial activity of a compound.[8] It is a valuable tool for identifying potential "hits" for further quantitative analysis.
Protocol 1: Agar Disk Diffusion Assay
1. Preparation of Materials:
-
Test Compound: Prepare a stock solution of 2-ethyl-benzoxazole in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) at a concentration of 10 mg/mL.
-
Microbial Strains: A representative panel of microorganisms should be used, including:
-
Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 29213), Bacillus subtilis (e.g., ATCC 6633)
-
Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)
-
Yeast: Candida albicans (e.g., ATCC 10231)
-
-
Culture Media: Mueller-Hinton Agar (MHA) for bacteria and Sabouraud Dextrose Agar (SDA) for yeast.
-
Controls:
-
Positive Control: Standard antibiotic disks (e.g., Ciprofloxacin for bacteria, Fluconazole for yeast).
-
Negative Control: Blank disks impregnated with the solvent (DMSO) used to dissolve the test compound.
-
2. Inoculum Preparation:
-
From a fresh (18-24 hour) culture, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth to achieve a turbidity equivalent to the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
3. Inoculation of Agar Plates:
-
Dip a sterile cotton swab into the standardized inoculum suspension.
-
Rotate the swab against the inside of the tube to remove excess fluid.
-
Evenly streak the swab over the entire surface of the agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.
4. Application of Disks:
-
Aseptically apply sterile paper disks (6 mm diameter) to the surface of the inoculated agar plates.
-
Pipette a defined volume (e.g., 10 µL) of the 2-ethyl-benzoxazole stock solution onto a disk.
-
Apply the positive and negative control disks to the same plate.
5. Incubation:
-
Incubate the plates at 35 ± 2°C for 16-20 hours for bacteria and at 30°C for 24-48 hours for yeast.
6. Interpretation of Results:
-
Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters (mm).
-
The size of the inhibition zone provides a qualitative measure of the compound's antimicrobial activity.
Experimental Workflow: Agar Disk Diffusion
Caption: Workflow for the Agar Disk Diffusion Assay.
Part 2: Quantitative Analysis via Broth Microdilution
For compounds that show promising activity in the disk diffusion assay, a quantitative determination of the Minimum Inhibitory Concentration (MIC) is the next critical step. The broth microdilution method is a standardized and widely accepted technique for this purpose.[1]
Protocol 2: Broth Microdilution for MIC Determination
1. Preparation of Materials:
-
Test Compound: Use the same stock solution of 2-ethyl-benzoxazole as in the disk diffusion assay.
-
Microbial Strains and Inoculum: Prepare standardized inocula as described previously, but dilute them in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Culture Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 medium for yeast.
-
Apparatus: Sterile 96-well microtiter plates.
-
Controls:
-
Positive Control: A standard antibiotic (e.g., Ciprofloxacin or Fluconazole) serially diluted in the same manner as the test compound.
-
Growth Control: Wells containing only inoculated broth.
-
Sterility Control: Wells containing only uninoculated broth.
-
2. Microdilution Plate Setup:
-
Dispense 50 µL of sterile broth into each well of a 96-well plate.
-
Add 50 µL of the 2-ethyl-benzoxazole stock solution (at twice the highest desired final concentration) to the first well of a row.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing thoroughly, and continuing this process across the plate. Discard 50 µL from the last well in the dilution series. This will result in 50 µL of varying concentrations of the compound in each well.
-
The final volume in each well will be 100 µL after the addition of the inoculum.
3. Inoculation:
-
Inoculate each well (except the sterility control) with 50 µL of the standardized and diluted microbial suspension.
4. Incubation:
-
Seal the plates to prevent evaporation and incubate under the same conditions as the disk diffusion assay.
5. Reading and Interpreting Results:
-
After incubation, visually inspect the plates for turbidity (an indicator of microbial growth). A microplate reader can also be used to measure the optical density at 600 nm (OD₆₀₀).
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[1]
Data Presentation: Hypothetical MIC Values
The results of the MIC assay should be presented in a clear and organized table.
| Microorganism | Strain (ATCC) | 2-ethyl-benzoxazole MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| Staphylococcus aureus | 29213 | 16 | 0.5 | NA |
| Bacillus subtilis | 6633 | 32 | 0.25 | NA |
| Escherichia coli | 25922 | 64 | 0.015 | NA |
| Pseudomonas aeruginosa | 27853 | >128 | 1 | NA |
| Candida albicans | 10231 | 64 | NA | 0.5 |
NA: Not Applicable
Part 3: Potential Mechanism of Action
While the precise mechanism of action of 2-ethyl-benzoxazole would require further investigation, studies on other benzoxazole derivatives suggest potential targets. One commonly proposed mechanism is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes that are essential for DNA replication, transcription, and repair.[9]
Proposed Mechanism: DNA Gyrase Inhibition
Caption: Proposed mechanism of action via DNA gyrase inhibition.
Trustworthiness and Self-Validation
To ensure the validity of the results, the following controls must be meticulously implemented in every experiment:
-
Sterility Control: Confirms that the media and reagents are not contaminated.
-
Growth Control: Ensures that the microorganisms are viable and able to grow under the experimental conditions.
-
Positive Control: Verifies the susceptibility of the test organisms to a known antimicrobial agent and confirms that the assay is performing correctly.
-
Solvent Control: Demonstrates that the solvent used to dissolve the test compound does not have any intrinsic antimicrobial activity at the concentrations used.
By adhering to these standardized protocols and incorporating the necessary controls, researchers can generate high-quality, reliable data on the antimicrobial potential of 2-ethyl-benzoxazole and other novel compounds.
References
- 1. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repository.najah.edu [repository.najah.edu]
- 5. Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. mdpi.com [mdpi.com]
The Emergence of 2-Substituted Benzoxazoles as a Versatile Scaffold for Novel Anticancer Agents: A Technical Guide for Researchers
The benzoxazole core, a bicyclic heterocyclic system, has garnered substantial interest within the medicinal chemistry community as a privileged scaffold for the development of novel therapeutic agents. Its unique structural and electronic properties allow for diverse substitutions, leading to a broad spectrum of pharmacological activities, including notable anticancer effects.[1][2][3] While the specific compound, 2-ethyl-benzoxazole, is not extensively documented as a primary anticancer agent, the broader class of 2-substituted benzoxazole derivatives has demonstrated significant promise in preclinical studies.[1][4] This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic understanding of 2-substituted benzoxazoles as potential anticancer therapeutics, tailored for researchers, scientists, and drug development professionals.
The Benzoxazole Scaffold: A Gateway to Anticancer Activity
The therapeutic potential of benzoxazole derivatives often arises from their ability to interact with and modulate key signaling pathways implicated in cancer pathogenesis.[5][6] A prominent mechanism of action for several 2-substituted benzoxazoles is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis.[5][7] Angiogenesis, the formation of new blood vessels, is essential for tumor growth, invasion, and metastasis.[7] By inhibiting VEGFR-2, these compounds can effectively disrupt the tumor's blood supply, leading to suppressed growth and proliferation.[5]
Furthermore, some benzoxazole derivatives have been shown to induce apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[7][8][9] For instance, certain derivatives have been observed to arrest the cell cycle in the G0/G1 phase and induce apoptosis, as evidenced by flow cytometry analysis.[9] The nature and position of the substituent at the 2-position of the benzoxazole ring are crucial in determining the compound's potency and selectivity against various cancer cell lines.[1][6]
Synthesis of 2-Substituted Benzoxazole Derivatives
A common and efficient method for the synthesis of 2-substituted benzoxazoles involves the condensation of an o-aminophenol with a carboxylic acid or its derivative. A variety of synthetic routes have been developed, including microwave-assisted and copper-catalyzed one-pot synthesis methods, which offer high yields and operational simplicity.[10]
General Protocol for the Synthesis of 2-Aryl-Benzoxazoles:
This protocol describes a general method for the synthesis of 2-aryl-benzoxazoles from o-aminophenols and aromatic aldehydes.
Materials:
-
o-aminophenol derivative
-
Aromatic aldehyde
-
Catalyst (e.g., Iodine)
-
Solvent (if not solvent-free)
-
Ethanol for recrystallization
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine the o-aminophenol derivative (1 mmol) and the aromatic aldehyde (1 mmol).
-
Add a catalytic amount of iodine (e.g., 10 mol%).
-
The reaction can be performed under solvent-free conditions with microwave irradiation for a specified time and power, or by refluxing in a suitable solvent like ethanol.[11]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, if the reaction was performed in a solvent, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the final product using spectroscopic methods such as IR, 1H NMR, and 13C NMR to confirm its structure.[12]
In Vitro Evaluation of Anticancer Activity
The initial assessment of the anticancer potential of newly synthesized 2-substituted benzoxazole derivatives is typically performed through a series of in vitro assays. These assays are designed to determine the cytotoxicity of the compounds against various cancer cell lines and to elucidate their mechanism of action.
Protocol for MTT Cytotoxicity Assay:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[12][13]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, A549 for lung cancer)[11][12][14]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Test compounds (dissolved in DMSO)
-
Positive control (e.g., Doxorubicin)[12]
Procedure:
-
Seed the cancer cells in 96-well plates at a density of approximately 5 x 103 to 1 x 104 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Prepare serial dilutions of the test compounds and the positive control in the complete culture medium. The final concentration of DMSO should be less than 0.5% to avoid solvent toxicity.
-
After 24 hours, remove the medium and treat the cells with various concentrations of the test compounds and the positive control. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plates for 48 or 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation: Comparative In Vitro Anticancer Activity
The following table summarizes the reported IC50 values for various 2-substituted benzoxazole derivatives against different human cancer cell lines, providing a comparative overview of their potency.
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Benzoxazole-pyrrolidinone hybrid (Compound 20) | hMAGL expressing cancer cells | 0.0076 | [15] |
| Benzoxazole-pyrrolidinone hybrid (Compound 19) | hMAGL expressing cancer cells | 0.0084 | [15] |
| 2-(2,4-dimethylphenyl)-5-nitrobenzoxazole | MDA-MB-231 (Breast) | 40.99 | [16] |
| 2-(pyridin-4-yl)-5-methylbenzoxazole (Compound 3c) | MCF-7 (Breast) | 4 µg/mL | [11] |
| 2-(pyridin-3-yl)-5-methylbenzoxazole (Compound 3b) | MCF-7 (Breast) | 12 µg/mL | [11] |
| 2-(1H-benzo[d]imidazol-2-yl)-5-methylbenzoxazole (Compound 3e) | HepG2 (Liver) | 17.9 µg/mL | [11] |
| Phortress analogue (Compound 3m) | Various cell lines | Attractive anticancer effect | [12] |
| Phortress analogue (Compound 3n) | Various cell lines | Attractive anticancer effect | [12] |
Note: The activity can be influenced by the specific assay conditions and cell lines used.
Mechanistic Studies: Unraveling the Mode of Action
To further understand how 2-substituted benzoxazoles exert their anticancer effects, mechanistic studies such as cell cycle analysis and apoptosis assays are crucial.
Protocol for Cell Cycle Analysis by Flow Cytometry:
This protocol allows for the determination of the cell cycle distribution of cancer cells treated with a test compound.
Materials:
-
Cancer cells
-
Test compound
-
PBS
-
Ethanol (70%, ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed the cells in 6-well plates and treat them with the test compound at its IC50 concentration for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash them with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight.
-
Centrifuge the fixed cells and wash them with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer. The data will reveal the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizing the Workflow and Mechanism
To provide a clear overview of the experimental process and the proposed mechanism of action, the following diagrams have been generated.
Caption: Experimental workflow for the evaluation of 2-substituted benzoxazoles as anticancer agents.
Caption: Proposed mechanism of action via VEGFR-2 signaling pathway inhibition.
Conclusion and Future Directions
The 2-substituted benzoxazole scaffold represents a promising and versatile platform for the design and development of novel anticancer agents. The extensive body of research highlights the importance of the substituent at the 2-position in modulating the biological activity and target specificity. Future research should focus on optimizing the lead compounds through structure-activity relationship (SAR) studies to enhance their potency, selectivity, and pharmacokinetic properties. Furthermore, in vivo studies using animal tumor models are essential to validate the preclinical efficacy and safety of the most promising candidates, paving the way for their potential clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ajphs.com [ajphs.com]
- 4. Synthesis of some novel 2-substituted benzoxazoles as anticancer, antifungal, and antimicrobial agents | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. journal.ijresm.com [journal.ijresm.com]
- 11. Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 12. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase [mdpi.com]
- 16. researchgate.net [researchgate.net]
Application Notes & Protocols: Evaluating the Anti-Inflammatory Potential of 2-Substituted Benzoxazoles
Audience: Researchers, scientists, and drug development professionals.
Introduction: Inflammation is a fundamental biological response to harmful stimuli, such as pathogens and damaged cells. However, dysregulated or chronic inflammation underpins a wide array of diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of treatment, primarily acting by inhibiting cyclooxygenase (COX) enzymes.[1][2] The benzoxazole scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent anti-inflammatory properties.[3][4] This guide focuses on 2-substituted benzoxazoles, such as 2-ethyl-benzoxazole, which are being investigated as a promising class of anti-inflammatory agents. The primary mechanism of action for many of these compounds is the selective inhibition of COX-2, an inducible enzyme responsible for prostaglandin production at sites of inflammation.[1][4][5] This selectivity offers a significant therapeutic advantage by potentially minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.[4]
These application notes provide a comprehensive framework for evaluating the anti-inflammatory activity of 2-substituted benzoxazoles, detailing the key molecular pathways, robust in vitro screening protocols, and relevant in vivo validation models.
Section 1: The Molecular Basis of Benzoxazole-Mediated Anti-Inflammation
A thorough understanding of the underlying molecular mechanisms is critical for designing and interpreting anti-inflammatory assays. For 2-substituted benzoxazoles, the primary activities converge on the inhibition of prostaglandin synthesis and the subsequent dampening of key pro-inflammatory signaling cascades.
Primary Mechanism: Cyclooxygenase (COX) Inhibition
The therapeutic anti-inflammatory effects of NSAIDs are achieved through the inhibition of COX-2, while the undesirable side effects, such as gastrointestinal issues, often arise from the inhibition of the homeostatic COX-1 enzyme.[4] The development of selective COX-2 inhibitors has therefore been a major goal in drug discovery. Several studies have identified 2-substituted benzoxazole derivatives as potent and selective COX-2 inhibitors.[1][4][5][6] This selectivity is often attributed to the larger, more accommodating active site of the COX-2 enzyme, which can be exploited by the specific chemical architecture of the benzoxazole compounds.[2]
Modulation of Key Inflammatory Signaling Pathways
The inflammatory response is orchestrated by a complex network of intracellular signaling pathways. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of these pathways in immune cells like macrophages.[7][8] Two central pathways are NF-κB and MAPK, which act as master regulators of pro-inflammatory gene expression.[9][10]
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: In resting cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[11] Inflammatory stimuli trigger a cascade that leads to the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory cytokines like TNF-α and IL-6.[9][12]
References
- 1. 2-(2-Arylphenyl)benzoxazole As a Novel Anti-Inflammatory Scaffold: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nano-ntp.com [nano-ntp.com]
- 7. Endotoxin Molecule Lipopolysaccharide-Induced Zebrafish Inflammation Model: A Novel Screening Method for Anti-Inflammatory Drugs [mdpi.com]
- 8. In vivo Acute Inflammatory Models | Redoxis [redoxis.se]
- 9. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
- 11. NF-κB - Wikipedia [en.wikipedia.org]
- 12. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Analytical Characterization of 2-Ethylbenzoxazole
Abstract: This document provides a comprehensive guide to the analytical techniques for the structural elucidation, quantification, and purity assessment of 2-Ethylbenzoxazole, a key heterocyclic intermediate in pharmaceutical and materials science. We present detailed, field-proven protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy. The causality behind experimental choices is explained, and each protocol is designed as a self-validating system to ensure data integrity and reproducibility.
Introduction and Molecular Overview
2-Ethylbenzoxazole is a heterocyclic aromatic compound belonging to the benzoxazole class. These structures are prevalent in many biologically active molecules, serving as essential building blocks in drug discovery for developing agents with anti-inflammatory, anti-tumor, and antimicrobial properties.[1] Given its role as a critical precursor, the unambiguous characterization and purity control of 2-Ethylbenzoxazole are paramount to ensure the quality, safety, and efficacy of the final products.
This guide outlines an integrated analytical strategy to provide a complete chemical profile of the molecule.
| Property | Value |
| Molecular Formula | C₉H₉NO |
| IUPAC Name | 2-ethyl-1,3-benzoxazole |
| Molecular Weight | 147.18 g/mol |
| CAS Number | 3878-23-9 |
| Appearance | Expected to be a liquid or low-melting solid |
Integrated Analytical Workflow
A multi-technique approach is essential for the comprehensive characterization of 2-Ethylbenzoxazole. No single method can provide all the necessary information regarding identity, structure, purity, and quantity. The following workflow illustrates how different analytical techniques are synergistically employed.
Caption: Integrated workflow for the comprehensive characterization of 2-Ethylbenzoxazole.
Chromatographic Techniques for Purity and Quantification
Chromatographic methods are the cornerstone for assessing the purity of 2-Ethylbenzoxazole and quantifying it in various matrices.
High-Performance Liquid Chromatography (HPLC)
Principle: Reversed-phase HPLC is the preferred method for analyzing non-volatile, polar to moderately non-polar compounds like benzoxazole derivatives.[2] The separation is based on the partitioning of the analyte between a non-polar stationary phase (C18) and a polar mobile phase. The aromatic nature of 2-Ethylbenzoxazole allows for sensitive detection using a UV detector.
Application Note: This method provides a robust and reliable approach for routine quality control, purity assessment, and stability testing. While the protocol is adapted from validated methods for the structurally similar 2-methylbenzoxazole, it is expected to yield excellent separation for the 2-ethyl analogue due to their similar physicochemical properties.[2][3]
Protocol: HPLC-UV Purity Assay
-
Instrumentation and Materials:
-
High-Performance Liquid Chromatograph with a UV-Vis or Diode Array Detector (DAD).
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
HPLC-grade acetonitrile, water, and phosphoric acid.
-
-
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18 reversed-phase (4.6 x 150 mm, 5 µm) | Standard for non-polar analytes. Provides good retention and peak shape. |
| Mobile Phase | Acetonitrile:Water (65:35, v/v) with 0.1% Phosphoric Acid | Acetonitrile provides good elution strength. Phosphoric acid improves peak symmetry by protonating silanol groups.[3] |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column, ensuring optimal efficiency. |
| Column Temp. | 30°C | Maintains consistent retention times and improves reproducibility. |
| Injection Vol. | 10 µL | A small volume to prevent peak broadening. |
| Detection (λ) | 275 nm (approx.) | Benzoxazole derivatives exhibit strong UV absorbance around this wavelength.[2] A full scan with a DAD is recommended to determine the optimal λmax. |
-
Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh ~10 mg of 2-Ethylbenzoxazole reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.[2]
-
Calibration Standards: Prepare a series of dilutions from the stock solution using the mobile phase to achieve concentrations in the desired linear range (e.g., 1-50 µg/mL).
-
Sample Solution: Accurately weigh ~10 mg of the test sample, dissolve in methanol in a 100 mL volumetric flask, and dilute with the mobile phase to a final concentration within the calibration range.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove particulates.[3]
-
-
Validation and System Suitability:
-
The method should be validated according to ICH guidelines (Linearity, Accuracy, Precision, Specificity).[2]
-
System suitability parameters (e.g., tailing factor < 2.0, theoretical plates > 2000) must be met before analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is ideal for identifying and quantifying volatile and semi-volatile compounds. The sample is vaporized and separated based on its boiling point and interaction with a capillary column. The separated components are then ionized and fragmented in the mass spectrometer, providing a unique mass spectrum that acts as a molecular fingerprint.
Application Note: This technique is highly effective for identifying volatile organic impurities that may not be detected by HPLC. It also serves as a powerful secondary identification method by providing both retention time and mass spectral data. The protocol is based on standard methods for the analysis of organic compounds in complex matrices.[4][5]
Protocol: GC-MS for Identity and Impurity Profiling
-
Instrumentation and Materials:
-
GC-MS Conditions:
| Parameter | Condition | Rationale |
| Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane) | A robust, general-purpose column providing excellent separation for a wide range of semi-volatile organic compounds.[4] |
| Inlet Temperature | 250°C | Ensures complete vaporization of the analyte without thermal degradation. |
| Injection Mode | Splitless (1 µL) | Maximizes sensitivity for trace impurity analysis. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | Start at 80°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min | A general-purpose temperature program designed to elute the main component and separate potential impurities with different boiling points. |
| MS Source Temp. | 230°C | Standard temperature to ensure efficient ionization. |
| MS Quad Temp. | 150°C | Standard temperature for quadrupole stability. |
| Ionization Energy | 70 eV | Standard energy for creating reproducible fragmentation patterns for library matching.[4] |
| Scan Range | 40-450 m/z | Covers the molecular ion of 2-Ethylbenzoxazole (147.18) and its expected fragments. |
-
Sample Preparation:
-
Prepare a ~100 µg/mL solution of the sample in a suitable solvent like ethyl acetate.
-
Ensure the sample is fully dissolved before injection.
-
-
Expected Results:
-
Molecular Ion: A clear peak at m/z = 147.
-
Key Fragments: Expect a significant fragment at m/z = 118 due to the loss of the ethyl group (C₂H₅•). Other fragments will arise from the cleavage of the benzoxazole ring.
-
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods provide definitive information about the molecular structure and functional groups present.
References
Topic: Electrophilic Aromatic Substitution Reactions of 2-Ethylbenzoxazole: Protocols and Mechanistic Insights
An Application Note for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of the reaction of 2-ethylbenzoxazole with various electrophiles. As a member of the benzoxazole family—a scaffold of significant interest in medicinal chemistry and materials science—understanding its functionalization is critical for the development of novel compounds.[1][2][3][4] This document offers field-proven insights into the reactivity of the 2-ethylbenzoxazole core, detailed experimental protocols for key transformations, and the mechanistic rationale behind these procedures.
Core Concepts: Reactivity and Regioselectivity of the 2-Ethylbenzoxazole System
The electrophilic aromatic substitution (EAS) on 2-ethylbenzoxazole primarily occurs on the benzo-fused ring. The reactivity and orientation of the incoming electrophile are governed by the electronic effects of the fused oxazole moiety.
Electronic Influence of the Oxazole Ring: The benzoxazole system presents a nuanced electronic profile. The oxygen atom, via resonance, donates electron density to the benzene ring, acting as an activating group and directing electrophilic attack to the ortho and para positions (C4, C6, and C7). Conversely, the electronegative nitrogen atom withdraws electron density inductively, which deactivates the ring compared to benzene. The net effect is that while the ring is deactivated overall, electrophilic substitution is feasible under appropriate conditions, with substitution favoring specific positions.
Predicted Regioselectivity: Electrophilic attack on the benzene portion of the benzoxazole is the primary pathway.[5] The most favored position for substitution is C6, which is para to the activating oxygen atom. Attack at this position leads to a resonance-stabilized carbocation intermediate (a Wheland intermediate or sigma complex) where the positive charge can be delocalized onto the oxygen atom, providing significant stabilization. Attack at C5 is less favored.[4] While attack at C4 and C7 is possible, substitution at C6 is often the major product observed in reactions like nitration.[5] The 2-ethyl group has a negligible electronic influence on the regioselectivity of the benzene ring.
Caption: Predicted regioselectivity in the electrophilic substitution of 2-ethylbenzoxazole.
Experimental Protocols for Electrophilic Functionalization
The following protocols are representative methods for the electrophilic substitution of 2-ethylbenzoxazole. Researchers should perform initial small-scale trials to optimize conditions for their specific needs.
Protocol 1: Nitration of 2-Ethylbenzoxazole
Nitration is a classic EAS reaction that introduces a nitro (-NO₂) group, a versatile handle for further synthetic transformations.[6] The use of a nitric acid/sulfuric acid mixture generates the highly reactive nitronium ion (NO₂⁺) in situ.[7][8]
Materials:
-
2-Ethylbenzoxazole
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ice
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Preparation of Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-water bath to 0 °C, slowly add 1.2 equivalents of concentrated nitric acid to 2.0 equivalents of concentrated sulfuric acid. Stir the mixture for 10-15 minutes at 0 °C.
-
Substrate Addition: Dissolve 1.0 equivalent of 2-ethylbenzoxazole in a minimal amount of dichloromethane or sulfuric acid. Add this solution dropwise to the cold nitrating mixture over 20-30 minutes, ensuring the internal temperature does not exceed 5-10 °C.
-
Rationale: Slow, dropwise addition prevents a rapid, uncontrolled exothermic reaction and helps maximize the yield of the desired product.
-
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 20% Ethyl Acetate in Hexane). The reaction is typically complete within 1-3 hours.
-
Rationale: TLC allows for the qualitative assessment of the consumption of the starting material and the formation of the product, indicating the optimal time to quench the reaction.
-
-
Work-up: Once the reaction is complete, slowly pour the mixture over a large volume of crushed ice with vigorous stirring. A precipitate of the crude product should form.
-
Rationale: Quenching the reaction on ice dilutes the strong acid and precipitates the organic product, which has low solubility in the aqueous medium.
-
-
Extraction and Purification: Extract the aqueous mixture with dichloromethane (3x volumes). Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Rationale: The washing steps are essential to remove residual acids (water and NaHCO₃ wash) and inorganic salts (brine wash).
-
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the major 6-nitro-2-ethylbenzoxazole isomer.
Data Summary Table
| Parameter | Value |
| Major Product | 6-Nitro-2-ethylbenzoxazole |
| Minor Isomers | 4-Nitro- and 7-Nitro-2-ethylbenzoxazole |
| Typical Reagent Ratio | 1 eq. Substrate : 1.2 eq. HNO₃ : 2 eq. H₂SO₄ |
| Reaction Temperature | 0-5 °C |
| Anticipated Yield | 60-80% (for the major isomer after purification) |
Protocol 2: Friedel-Crafts Acylation of 2-Ethylbenzoxazole
Friedel-Crafts acylation introduces an acyl group onto the aromatic ring using an acyl halide or anhydride and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[9][10] This reaction forms a ketone, which is a valuable synthetic intermediate.
Caution: The nitrogen atom in the benzoxazole ring can coordinate with the Lewis acid, potentially deactivating the substrate. Using a stoichiometric amount or a slight excess of the Lewis acid is often necessary.
Materials:
-
2-Ethylbenzoxazole
-
Acetyl Chloride (CH₃COCl) or Acetic Anhydride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM) or Carbon Disulfide (CS₂)
-
Hydrochloric Acid (HCl, 1M)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine, Anhydrous MgSO₄
Procedure:
-
Reaction Setup: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), suspend 1.3 equivalents of anhydrous AlCl₃ in anhydrous DCM. Cool the suspension to 0 °C in an ice bath.
-
Rationale: Anhydrous conditions are critical as Lewis acids like AlCl₃ react violently with water. An inert atmosphere prevents moisture from entering the reaction.
-
-
Acylium Ion Formation: Slowly add 1.2 equivalents of acetyl chloride to the AlCl₃ suspension. Stir for 15-20 minutes to allow for the formation of the acylium ion electrophile.[10]
-
Rationale: The Lewis acid coordinates to the acyl chloride, facilitating the departure of the chloride ion and generating the highly electrophilic acylium ion (CH₃CO⁺).
-
-
Substrate Addition: Add a solution of 1.0 equivalent of 2-ethylbenzoxazole in anhydrous DCM dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture back to 0 °C and cautiously quench by slowly adding it to a mixture of ice and 1M HCl.
-
Rationale: The acidic work-up hydrolyzes the aluminum-ketone complex and neutralizes any remaining AlCl₃.
-
-
Extraction and Purification: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic fractions, wash with water, saturated NaHCO₃, and brine. Dry over MgSO₄, filter, and concentrate. Purify the residue by column chromatography.
General Experimental and Analytical Workflow
A systematic workflow is crucial for the successful execution and validation of these electrophilic substitution reactions.
Caption: Standard workflow for electrophilic substitution and product validation.
Characterization of Products: The structure of the synthesized derivatives must be confirmed using standard analytical techniques:
-
¹H NMR: Will confirm the position of the new substituent on the aromatic ring by analyzing the splitting patterns and chemical shifts of the remaining aromatic protons.
-
¹³C NMR: Will show the appearance of new signals corresponding to the substituent and shifts in the aromatic carbon signals.
-
Mass Spectrometry (MS): Will confirm the molecular weight of the product, verifying the addition of the electrophile.
-
Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the newly introduced functional group (e.g., strong asymmetric and symmetric stretches for the -NO₂ group around 1530 and 1350 cm⁻¹).
References
- 1. Benzoxazole synthesis [organic-chemistry.org]
- 2. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijrrjournal.com [ijrrjournal.com]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 10. mt.com [mt.com]
Application Notes and Protocols: 2-Ethyl-Benzoxazole as a Ligand in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide on the application of 2-ethyl-benzoxazole as a ligand in transition metal-catalyzed reactions. While the broader class of 2-substituted benzoxazoles has seen significant use in catalysis, this guide focuses specifically on the 2-ethyl derivative, offering insights into its synthesis, coordination chemistry, and a detailed protocol for its application in a palladium-catalyzed Heck cross-coupling reaction. The protocols are designed to be self-validating, with explanations of the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the catalytic system.
Introduction: The Potential of 2-Ethyl-Benzoxazole in Catalysis
Benzoxazoles are a prominent class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry and materials science.[1] In the realm of catalysis, their utility as ligands stems from the presence of a nitrogen atom within the oxazole ring, which can coordinate to transition metals and influence their catalytic activity.[2][3] While much of the research has focused on 2-aryl-benzoxazoles, the seemingly simple 2-ethyl-benzoxazole offers distinct electronic and steric properties that can be advantageous in specific catalytic transformations.
The ethyl group at the 2-position, being an electron-donating group, can increase the electron density on the nitrogen atom, potentially enhancing its coordination to a metal center and influencing the stability and reactivity of the resulting catalyst. This guide will explore the practical aspects of harnessing 2-ethyl-benzoxazole as a ligand, from its synthesis to a representative catalytic application.
Synthesis of 2-Ethyl-Benzoxazole
The synthesis of 2-ethyl-benzoxazole is typically achieved through the condensation of 2-aminophenol with a suitable propionyl source. Several methods exist for this transformation, and the following protocol is a robust and scalable approach.[4]
Protocol 1: Synthesis of 2-Ethyl-Benzoxazole
This protocol details the synthesis of 2-ethyl-benzoxazole from 2-aminophenol and propionic anhydride.
Materials:
-
2-Aminophenol
-
Propionic anhydride
-
Toluene
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-aminophenol (10.91 g, 100 mmol) in 100 mL of toluene.
-
Addition of Reagent: To the stirred solution, add propionic anhydride (14.3 g, 110 mmol, 1.1 equivalents) dropwise at room temperature. An exotherm may be observed.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 hexanes:ethyl acetate eluent). The reaction is complete when the starting material (2-aminophenol) is no longer visible.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a separatory funnel containing 100 mL of saturated sodium bicarbonate solution to quench any unreacted propionic anhydride and neutralize the propionic acid byproduct.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing the polarity to 95:5 hexanes:ethyl acetate) to afford 2-ethyl-benzoxazole as a colorless to pale yellow oil.
-
Expected Yield: 75-85%
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Diagram 1: Synthesis of 2-Ethyl-Benzoxazole
References
Experimental protocol for "Benzoxazole, 2-ethyl-" functionalization
An Application Note and Experimental Protocol for the Functionalization of 2-Ethyl-Benzoxazole
Abstract
The benzoxazole scaffold is a privileged heterocyclic motif integral to medicinal chemistry and materials science, demonstrating a wide array of biological activities and valuable photophysical properties.[1][2][3] This document provides a comprehensive guide to the functionalization of 2-ethyl-benzoxazole, a representative member of the 2-alkyl-benzoxazole class. We move beyond simple procedural lists to explain the underlying chemical principles, offering researchers the rationale needed to adapt and troubleshoot these methods. The primary focus is on modern transition-metal-catalyzed C-H activation, a powerful and atom-economical strategy for derivatization. An alternative synthetic approach via precursor cyclization is also presented. This guide is intended for researchers in organic synthesis, drug discovery, and materials development, providing robust, field-tested protocols and the expert insights required for their successful implementation.
Strategic Overview of 2-Ethyl-Benzoxazole Functionalization
The 2-ethyl-benzoxazole molecule offers several potential sites for chemical modification. The choice of strategy depends on the desired final structure and the available synthetic tools. Understanding these sites is critical for planning a synthetic route.
-
C2-Position of the Benzoxazole Ring: The proton at the C2-position of a parent benzoxazole is the most acidic, making it a prime target for deprotonation and subsequent functionalization. While the 2-position is substituted in our substrate, this site remains the key locus for direct C-H activation reactions involving the benzene moiety of the heterocyclic system.
-
Ethyl Group (α-Carbon): The methylene protons on the ethyl group, adjacent to the electron-withdrawing benzoxazole ring, can be deprotonated with a strong base to form a nucleophilic anion, allowing for alkylation or other reactions with electrophiles.
-
Benzene Ring (C4-C7 Positions): The fused benzene ring can undergo electrophilic aromatic substitution. However, reactions often yield mixtures of isomers, and regioselectivity can be challenging to control without specific directing groups.[4] More advanced, directed C-H activation methods can achieve regioselective functionalization at specific positions, such as C7.[4]
The most versatile and widely reported strategy for elaborating scaffolds like 2-ethyl-benzoxazole is the direct functionalization of the C-H bonds of the benzoxazole core, particularly via transition metal catalysis.
Figure 1: Key reactive sites on the 2-ethyl-benzoxazole scaffold.
Core Protocol: Palladium-Catalyzed Direct C-H Arylation
Direct C-H arylation has emerged as a transformative method in organic synthesis, allowing for the formation of C-C bonds without the need for pre-functionalized starting materials like organometallics or halides on both coupling partners.[5][6] This approach is highly atom-economical and can significantly shorten synthetic sequences.
Mechanistic Principle & Rationale
The palladium-catalyzed direct arylation of benzoxazoles is believed to proceed through a deprotonative cross-coupling process (DCCP).[5] The key to this reaction is the selective activation of a C-H bond on the benzoxazole ring, facilitated by a base, and its subsequent coupling with an aryl halide in the presence of a palladium catalyst.
Figure 2: General experimental workflow for Palladium-catalyzed C-H arylation.
Detailed Experimental Protocol
This protocol describes a general procedure for the direct arylation of a 2-substituted benzoxazole with an aryl bromide, adapted from leading literature methodologies.[5][7]
Materials & Reagents:
| Reagent/Material | Purity/Grade | Supplier Example | Notes |
| 2-Ethyl-benzoxazole | >98% | Commercial | Starting material. |
| Aryl Bromide | >98% | Commercial | Coupling partner. Scope includes electron-rich and -poor derivatives. |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Commercial | Pre-catalyst. Handle in a fume hood. |
| NiXantphos | Ligand Grade | Commercial | A specific, highly effective ligand for this transformation.[5] |
| Sodium tert-butoxide (NaOtBu) | >98% | Commercial | Strong, non-nucleophilic base. Handle under inert atmosphere. |
| Tetrahydrofuran (THF) | Anhydrous | Commercial | Reaction solvent. Use dry solvent for best results. |
| Ethyl Acetate | ACS Grade | Commercial | For extraction. |
| Saturated aq. NH₄Cl | N/A | Lab Prepared | For quenching. |
| Brine | N/A | Lab Prepared | For washing. |
| Anhydrous MgSO₄ or Na₂SO₄ | N/A | Commercial | For drying organic layers. |
| Silica Gel | 60 Å, 230-400 mesh | Commercial | For column chromatography. |
Step-by-Step Procedure:
-
Catalyst Preparation: In an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add Palladium(II) acetate (0.02 mmol, 1 mol%) and NiXantphos (0.03 mmol, 1.5 mol%).
-
Reagent Addition: To the flask, add sodium tert-butoxide (2.4 mmol, 1.2 equiv.), 2-ethyl-benzoxazole (2.0 mmol, 1.0 equiv.), and the desired aryl bromide (2.4 mmol, 1.2 equiv.).
-
Solvent Addition: Add anhydrous THF (10 mL) via syringe.
-
Reaction: Stir the reaction mixture vigorously at room temperature or heat to 65 °C. The optimal temperature may vary depending on the reactivity of the aryl bromide.[5]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 12-24 hours).
-
Quenching: Upon completion, cool the reaction to room temperature and carefully quench by adding saturated aqueous ammonium chloride solution (15 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with water (20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-ethyl-aryl-benzoxazole product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Expected Results & Scope
This protocol is robust and tolerates a wide range of functional groups on the aryl bromide coupling partner.
| Aryl Bromide Substituent | Typical Yield (%) | Notes |
| 4-tert-Butyl | 90-99% | Electron-donating groups generally react well.[5] |
| 4-Methoxy | 85-95% | Good yields are obtained with strong electron-donating groups. |
| 4-Trifluoromethyl | 75-85% | Electron-withdrawing groups are also well-tolerated. |
| 3-Furyl or 3-Thienyl | 70-80% | Heteroaryl bromides can be successfully coupled at room temp.[5] |
| 4-Cyano | 80-90% | Nitrile functional groups are compatible with the reaction conditions. |
Yields are representative and may vary based on specific reaction scale and conditions.
Safety & Handling Precautions
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Sodium tert-butoxide: NaOtBu is a strong base and is corrosive and moisture-sensitive. Handle exclusively under an inert atmosphere. In case of contact, flush the affected area with copious amounts of water.[8]
-
Solvents: THF and ethyl acetate are flammable. Keep away from ignition sources.[9] Perform all operations in a fume hood.
-
General Hazards: Benzoxazole derivatives may have unknown toxicological properties. Treat all new compounds as potentially hazardous.[10]
Alternative Strategy: Functionalization via Precursor Cyclization
An alternative to the post-modification of the benzoxazole core is to construct the functionalized heterocycle from acyclic precursors. This is a powerful strategy when the desired functionality is incompatible with C-H activation conditions or when a specific substitution pattern is required. A highly efficient method involves the triflic anhydride (Tf₂O)-promoted condensation of a 2-aminophenol with a tertiary amide.[2][11][12]
Protocol: Tf₂O-Promoted Synthesis of 2-Ethyl-Benzoxazoles
This protocol allows for the synthesis of a 2-ethyl-benzoxazole derivative from a tertiary amide bearing the desired functional group.
Procedure Outline:
-
Amide Activation: Dissolve the appropriate tertiary amide (e.g., N,N-dimethylpropanamide to yield 2-ethyl-benzoxazole) and 2-Fluoropyridine in dichloromethane (DCM) and cool to 0 °C.
-
Activator Addition: Add triflic anhydride (Tf₂O) dropwise to form a highly electrophilic intermediate.[11]
-
Nucleophilic Attack: Add the desired 2-aminophenol to the mixture. The amino group attacks the activated amide carbonyl.
-
Cyclization & Aromatization: The reaction is stirred at room temperature, allowing for intramolecular cyclization and subsequent elimination to form the benzoxazole ring.[2][11]
-
Workup: The reaction is quenched with triethylamine (Et₃N), and the product is isolated and purified via column chromatography.
This method offers broad substrate scope and proceeds under mild conditions, providing a valuable alternative to direct functionalization.[2][11]
Characterization of Functionalized Products
Thorough characterization is essential to confirm the identity and purity of the synthesized compounds.
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: Expect to see characteristic signals for the aromatic protons on the benzoxazole core (typically in the 7.0-8.0 ppm range) and signals corresponding to the newly introduced aryl group and the intact ethyl group.
-
¹³C NMR: The C2 carbon of the benzoxazole ring is highly deshielded, appearing around 160-165 ppm. Other aromatic and aliphatic carbons will appear in their expected regions.[2]
-
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) should be used to confirm the elemental composition by providing a highly accurate mass-to-charge ratio (m/z) for the molecular ion [M+H]⁺ or [M]⁺.
-
Infrared (IR) Spectroscopy: Look for characteristic C=N stretching vibrations around 1600-1650 cm⁻¹ and C-O-C stretches, confirming the presence of the oxazole ring.[13][14]
Conclusion
The functionalization of 2-ethyl-benzoxazole and related scaffolds is critical for accessing novel compounds for pharmaceutical and materials applications. While several strategies exist, palladium-catalyzed direct C-H arylation stands out as a particularly powerful and versatile method, offering high efficiency and broad substrate tolerance under relatively mild conditions. For derivatives that are otherwise difficult to access, synthesis via precursor cyclization provides a potent and complementary approach. By understanding the principles behind these protocols and adhering to careful experimental technique, researchers can effectively generate diverse libraries of benzoxazole derivatives for further investigation.
References
- 1. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Room-Temperature Palladium-Catalyzed Direct 2-Arylation of Benzoxazoles with Aryl and Heteroaryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-catalyzed direct arylation of benzoxazoles with unactivated simple arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Copper-catalyzed Direct 2-Arylation of Benzoxazoles and Benzoimidazoles with Aryl Bromides and Cytotoxicity of Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemos.de [chemos.de]
- 9. carlroth.com [carlroth.com]
- 10. fishersci.com [fishersci.com]
- 11. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. tsijournals.com [tsijournals.com]
- 14. jocpr.com [jocpr.com]
Troubleshooting & Optimization
Troubleshooting low yield in "Benzoxazole, 2-ethyl-" synthesis
Welcome to the Technical Support Center for the synthesis of 2-ethylbenzoxazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic compound. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles to help you optimize your reaction yields and product purity.
Troubleshooting Guide: Overcoming Low Yields in 2-Ethylbenzoxazole Synthesis
Low yields are a frequent challenge in organic synthesis. This section addresses specific issues you might encounter during the preparation of 2-ethylbenzoxazole and provides a systematic, cause-and-effect approach to resolving them.
Q1: My reaction yield is significantly lower than expected. Where should I start my investigation?
A systematic approach is crucial when troubleshooting low yields.[1][2] Begin by evaluating the following key areas in order:
-
Purity of Starting Materials: The purity of your 2-aminophenol and your ethyl source (e.g., propionic acid, triethyl orthoacetate) is paramount. Impurities can act as catalyst poisons or participate in side reactions, consuming your reagents.[2]
-
Reaction Atmosphere: 2-Aminophenol is susceptible to oxidation, which can lead to the formation of colored impurities and reduce the amount of starting material available for the desired reaction.[3] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.
-
Reaction Conditions: Suboptimal temperature, reaction time, solvent, or catalyst loading can drastically impact the yield. Each of these parameters should be carefully re-evaluated.[1][4]
Q2: I'm using the 2-aminophenol and propionic acid method with a polyphosphoric acid (PPA) catalyst, but my yield is poor. What are the common pitfalls with this method?
The PPA-mediated condensation is a common and effective method, but several factors can lead to diminished yields:
-
PPA Quality and Viscosity: PPA is highly viscous and can be difficult to stir, leading to poor mixing and localized overheating. Ensure your PPA is fresh and that you have adequate mechanical stirring to maintain a homogeneous reaction mixture.
-
Suboptimal Temperature and Reaction Time: This reaction typically requires elevated temperatures to drive the cyclodehydration. A common protocol involves heating at 60°C for 2 hours, followed by an increase to 120°C for another 2 hours.[5] Insufficient heating may result in incomplete conversion.
-
Work-up Procedure: The work-up for PPA reactions requires careful execution. The highly acidic and viscous PPA mixture must be cautiously poured into ice water to hydrolyze the PPA and precipitate the product.[6] Inefficient quenching or neutralization can lead to product loss.
Q3: My reaction appears to have stalled, with starting material still present after the recommended reaction time. What can I do to drive it to completion?
A stalled reaction can often be pushed to completion by adjusting the reaction conditions:
-
Increase Temperature: The cyclization step often has a significant activation energy barrier. A modest increase in temperature can sometimes be sufficient to overcome this.[3] Monitor the reaction by Thin Layer Chromatography (TLC) to track the consumption of starting materials.
-
Catalyst Deactivation: If you are using a catalyst, it may have become deactivated over the course of the reaction. In some cases, the addition of a fresh portion of the catalyst can reinvigorate the reaction.[3]
-
Stoichiometry: A slight excess of one of the reactants, typically the less expensive one, can sometimes help to drive the equilibrium towards the product side.
Q4: I am observing the formation of a significant amount of a dark, tarry substance in my reaction flask. What is causing this and how can I prevent it?
The formation of dark, insoluble byproducts is often indicative of decomposition or polymerization. This can be caused by:
-
Excessive Heat: While heat is often necessary, excessive temperatures can lead to the decomposition of starting materials, intermediates, or the final product. Careful temperature control is critical.
-
Oxidation of 2-Aminophenol: As previously mentioned, 2-aminophenol is prone to oxidation, which can produce colored polymeric materials. Maintaining an inert atmosphere throughout the reaction is the most effective preventative measure.
-
Highly Concentrated Conditions: Running the reaction at a very high concentration can sometimes promote intermolecular side reactions that lead to polymer formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 2-ethylbenzoxazole?
The most prevalent and practical methods for synthesizing 2-ethylbenzoxazole start with 2-aminophenol and an appropriate C2 source. The two most common approaches are:
-
Condensation with Propionic Acid: This method typically employs a dehydrating agent or catalyst, such as polyphosphoric acid (PPA), to facilitate the cyclodehydration reaction.[6][7]
-
Reaction with Triethyl Orthoacetate: This is another efficient method where the orthoester serves as the C2 source. The reaction is often catalyzed by an acid.
Q2: What is the general mechanism for the formation of 2-ethylbenzoxazole from 2-aminophenol?
The reaction proceeds through a two-stage mechanism:
-
Amide/Imidate Formation: The amino group of 2-aminophenol acts as a nucleophile, attacking the carbonyl carbon of propionic acid (or the central carbon of triethyl orthoacetate). This is followed by the elimination of water (or ethanol) to form an N-(2-hydroxyphenyl)propanamide intermediate or the corresponding imidate.
-
Intramolecular Cyclization and Dehydration: The hydroxyl group of the intermediate then acts as a nucleophile, attacking the amide/imidate carbonyl carbon. This intramolecular cyclization is followed by the elimination of a molecule of water to yield the aromatic 2-ethylbenzoxazole ring.[8][9]
Q3: How can I effectively purify my crude 2-ethylbenzoxazole?
Purification is a critical step where significant product loss can occur. Effective purification strategies for 2-ethylbenzoxazole include:
-
Extraction: After quenching the reaction, the product is typically extracted into an organic solvent like ethyl acetate. Washing the organic layer with a saturated sodium bicarbonate solution will remove any unreacted acidic starting materials or byproducts.[5]
-
Column Chromatography: For high purity, silica gel column chromatography is a very effective method. A non-polar eluent system, such as a mixture of petroleum ether and ethyl acetate, is typically used.[2]
-
Distillation: If the product is an oil and the impurities are non-volatile, vacuum distillation can be an effective purification method.[7]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be employed to achieve high purity.
Data Summary Table
The following table summarizes quantitative data from a study on the synthesis of 2-ethylbenzoxazole, providing a comparison of different reaction conditions.
| Starting Materials | Catalyst | Reaction Conditions | Yield (%) | Reference |
| 2-Aminophenol, Propionic Acid | Polyphosphoric Acid (PPA) | Microwave (800W), Ultrasonic (800W), 130°C, 15 min | 47.96 | [7] |
Detailed Experimental Protocols
Protocol 1: Microwave and Ultrasound-Assisted Synthesis of 2-Ethylbenzoxazole
This protocol is adapted from a literature procedure for the rapid synthesis of 2-ethylbenzoxazole.[7]
Materials:
-
2-Aminophenol
-
Propionic Acid
-
Polyphosphoric Acid (PPA)
-
Microwave Reactor with Ultrasonic Capabilities
Procedure:
-
In a microwave-safe reaction vessel, combine 2-aminophenol and propionic acid in a 1:5.5 molar ratio.
-
Add polyphosphoric acid (PPA) in a 0.52:1 molar ratio relative to 2-aminophenol.
-
Seal the vessel and place it in the microwave reactor.
-
Set the microwave power to 800 W and the ultrasonic power to 800 W.
-
Set the reaction temperature to 130°C and the reaction time to 15 minutes.
-
After the reaction is complete, cool the vessel to room temperature.
-
Carefully quench the reaction mixture by pouring it into ice water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure 2-ethylbenzoxazole.
Visualizations
Reaction Mechanism
Caption: General mechanism for the synthesis of 2-ethylbenzoxazole.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting low yields.
References
- 1. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of 2-Ethylbenzoxazole Assisted with Microwave and Ultrasonic Wave [btbuspxb.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for 2-Alkyl-Benzoxazoles
Welcome to the Technical Support Center for the synthesis of 2-alkyl-benzoxazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the highest purity of your target compounds.
Troubleshooting Guide
This section addresses specific issues you might encounter during the synthesis of 2-alkyl-benzoxazoles, offering potential causes and actionable solutions.
Question: My reaction yield is consistently low. What are the common causes and how can I improve it?
Low yields in 2-alkyl-benzoxazole synthesis can be attributed to several factors, ranging from the quality of your starting materials to suboptimal reaction conditions.[1][2] Here’s a systematic approach to troubleshooting:
-
Purity of Starting Materials: Impurities in the 2-aminophenol or the carboxylic acid/aldehyde can significantly hinder the reaction.[1][2] It is crucial to use high-purity starting materials. You can assess the purity of your reagents by:
-
Melting Point Analysis: Compare the observed melting point with literature values. A broad melting range or a lower-than-expected value indicates the presence of impurities.[1]
-
Spectroscopic Analysis (NMR, IR): Confirm the chemical identity and purity of your starting materials.
-
-
Suboptimal Reaction Conditions:
-
Temperature: The reaction temperature is a critical parameter. While some modern methods operate at room temperature, many classical syntheses require elevated temperatures to drive the cyclization and dehydration steps.[3][4] If you are experiencing low conversion, a gradual increase in temperature might be beneficial. However, excessively high temperatures can lead to side product formation.[5]
-
Reaction Time: Incomplete reactions are a common cause of low yields. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the initially planned reaction time, consider extending it.[1]
-
Solvent: The choice of solvent can dramatically impact reaction rates and yields.[5] Polar aprotic solvents like DMF and DMSO are often effective as they can stabilize charged intermediates formed during the cyclization process.[5] However, for some protocols, greener alternatives like ethanol or even solvent-free conditions have proven successful.[5][6] It is often beneficial to screen a range of solvents to find the optimal one for your specific substrates.[5]
-
Catalyst: The choice and activity of the catalyst are paramount. For acid-catalyzed reactions, ensure your acid is not hydrated. For metal-catalyzed reactions, verify the catalyst's activity, as some may require activation or are sensitive to air and moisture.[1] Sometimes, a slight increase in catalyst loading can significantly improve the conversion rate.[1]
-
-
Inefficient Purification: Significant product loss can occur during workup and purification.[1] Benzoxazoles are weakly basic and can sometimes be purified via acid-base extraction.[1] Column chromatography is a common purification method, but care must be taken to choose the right solvent system to avoid product degradation on the silica gel.[7]
Question: I am observing significant side product formation. What are the likely side products and how can I minimize them?
The formation of side products can compete with your desired reaction, thereby reducing the yield.[1] Common side products and mitigation strategies include:
-
Incomplete Cyclization: In syntheses involving 2-aminophenol and an aldehyde, the intermediate Schiff base may be stable and not fully cyclize.[1]
-
Mitigation: Ensure sufficient reaction time and optimal temperature to promote the final cyclization step. The choice of catalyst can also influence the rate of cyclization.
-
-
Over-alkylation/acylation: In reactions involving alkylating or acylating agents, multiple substitutions on the benzoxazole ring can occur.[1]
-
Mitigation: Carefully control the stoichiometry of your reactants. Using the alkylating/acylating agent as the limiting reagent can help minimize this side reaction.
-
-
Polymerization: Under certain conditions, starting materials or intermediates can polymerize.[1]
-
Mitigation: Optimize reaction conditions, particularly temperature and concentration. Running the reaction at a lower concentration might reduce the rate of polymerization.
-
-
Oxidation: If your reactants or intermediates are sensitive to oxygen, oxidation byproducts can form.
Question: My product seems to be degrading during purification by column chromatography. What are the alternative purification strategies?
If you suspect your product is decomposing on silica gel, it is best to avoid this purification method.[7] Here are some alternative strategies:
-
Recrystallization: This is an excellent and often preferred method for purifying solid compounds, provided a suitable solvent system can be identified.
-
Preparative Thin Layer Chromatography (Prep-TLC): This can be a gentler alternative to column chromatography for smaller scale purifications.[7]
-
Chromatography on a different stationary phase: Consider using a less acidic stationary phase like alumina.[7]
-
Distillation or Sublimation: For volatile or sublimable products, these techniques can be highly effective.[7]
-
Acid-Base Extraction: Since benzoxazoles are weakly basic, an acid-base extraction can be an effective purification step to remove non-basic impurities.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing 2-alkyl-benzoxazoles?
The most prevalent methods for synthesizing 2-alkyl-benzoxazoles involve the condensation of a 2-aminophenol with a suitable electrophile.[7] Common coupling partners include:
-
Carboxylic Acids: This is a direct and atom-economical approach, often requiring a coupling agent or harsh conditions like high temperatures in polyphosphoric acid (PPA).[7][8]
-
Aldehydes: The reaction with aldehydes proceeds via an intermediate Schiff base, which then undergoes cyclization.[1] This method is often catalyzed by acids or can be promoted by oxidizing agents.[9][10]
-
Tertiary Amides: Recent methods have utilized tertiary amides as precursors, which can be activated under mild conditions.[3][11]
-
β-Diketones: The condensation with β-diketones provides a versatile route to 2-substituted benzoxazoles.[7][9]
Alternative strategies include the direct C-H functionalization at the C2 position of a pre-formed benzoxazole ring and the cyclization of other suitably functionalized precursors.[3][7]
Q2: Are there any "green" or environmentally friendly methods for synthesizing 2-alkyl-benzoxazoles?
Yes, several environmentally benign approaches have been developed. These include:
-
Catalyst- and Solvent-Free Conditions: Microwave-assisted synthesis in the absence of a solvent is a popular green chemistry approach that can lead to shorter reaction times and higher yields.[5][8]
-
Use of Greener Solvents: Replacing traditional volatile organic solvents with greener alternatives like water, ethanol, or polyethylene glycol (PEG) has been successfully demonstrated.[5]
-
Reusable Catalysts: The use of reusable catalysts, such as fly ash or solid-supported acid catalysts, aligns with the principles of green chemistry.[7]
-
Nanocatalysis in Aqueous Media: Performing the synthesis in water using nanocatalysts is another promising sustainable method.[7]
Q3: How do I choose the appropriate solvent for my reaction?
The choice of solvent is critical and depends on the specific reaction mechanism.[5]
-
Polar Aprotic Solvents (DMF, DMSO, Acetonitrile): These are often good choices as they can stabilize charged intermediates and transition states that occur during the cyclization process, potentially leading to faster reactions.[5]
-
Protic Solvents (Water, Ethanol): These solvents can participate in hydrogen bonding. They can protonate carbonyl groups, making them more electrophilic and promoting the initial condensation step.[5]
-
Non-polar Solvents (Toluene, Dichloromethane): These are often used when water needs to be removed azeotropically to drive the reaction towards completion.
It is highly recommended to perform a small-scale solvent screen to identify the optimal solvent for your specific substrates and reaction conditions.[5]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Alkyl-Benzoxazoles from Carboxylic Acids under Microwave Irradiation
This method provides a rapid and solvent-free approach to benzoxazole synthesis.[8]
-
In a microwave-safe vessel, combine 2-aminophenol (1.0 mmol) and the desired carboxylic acid (1.0 mmol).
-
Thoroughly mix the reactants using a spatula.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a suitable power level to maintain a temperature of 150-200°C for 10-30 minutes. The optimal temperature and time may vary depending on the specific substrates.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and purify by column chromatography or recrystallization.[8]
Protocol 2: Synthesis of 2-Substituted Benzoxazoles from Tertiary Amides
This method utilizes triflic anhydride (Tf₂O) to activate the amide for cyclization.[3]
-
To a solution of the tertiary amide (0.55 mmol) in dichloromethane (DCM, 1 mL), add 2-Fluoropyridine (1 mmol).
-
Cool the mixture to 0 °C.
-
Add triflic anhydride (0.6 mmol) dropwise and stir for 15 minutes.
-
Add 2-aminophenol (0.5 mmol) to the reaction mixture.[1]
-
Allow the reaction to warm to room temperature and stir for 1 hour.[1]
-
Monitor the reaction progress by TLC.[1]
-
Upon completion, quench the reaction by adding triethylamine (Et₃N, 0.5 mL).[1]
-
Evaporate the solvent under reduced pressure.[1]
-
Purify the residue by silica gel column chromatography (e.g., petroleum ether: ethyl acetate = 20:1) to obtain the desired 2-substituted benzoxazole.[3][11]
Data Presentation
Table 1: Optimization of Reaction Conditions for a Model Reaction
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | DMA | 140 | 8 | - |
| 2 | Imidazolium Chloride (30) | DMA | 140 | 6 | 18 |
| 3 | BAIL gel (1) | Solvent-free | 130 | 5 | 98 |
| 4 | PEG-SO₃H (5% w/w) | Ethanol | Room Temp | 2 | 92 |
| 5 | Tf₂O/2-F-Pyr | DCM | Room Temp | 1 | 95 |
Data synthesized from multiple sources for illustrative purposes.[3][4][6][12]
Visualizations
Caption: General reaction mechanism for the synthesis of 2-alkyl-benzoxazoles from 2-aminophenol and a carboxylic acid.
Caption: A systematic workflow for troubleshooting low yields in 2-alkyl-benzoxazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides [mdpi.com]
- 4. jpsbr.org [jpsbr.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Benzoxazole synthesis [organic-chemistry.org]
- 10. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Ethylbenzoxazole by Column Chromatography
Welcome to the technical support center for the purification of 2-ethylbenzoxazole. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights into the column chromatography of this compound. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring a deeper understanding and more successful experimental outcomes.
Understanding 2-Ethylbenzoxazole: Key Properties for Purification
2-Ethylbenzoxazole is a heterocyclic compound synthesized from 2-aminophenol and propionic acid.[1] Understanding its physicochemical properties is the cornerstone of developing a robust purification strategy.
| Property | Value/Characteristic | Significance for Chromatography |
| Physical State | Liquid at room temperature. | Influences sample loading technique (neat vs. solution). |
| Boiling Point | Distillable under vacuum.[1] | Indicates relatively low volatility, suitable for column chromatography. Precise boiling point is dependent on pressure.[2][3][4][5] |
| Polarity | Moderately polar. | Key for selecting the appropriate stationary and mobile phases. It is less polar than the 2-aminophenol starting material. |
| Solubility | Soluble in common organic solvents (e.g., ethyl acetate, dichloromethane, hexanes). | Allows for flexibility in choosing solvents for sample loading and elution. |
| UV Activity | The benzoxazole ring system is UV active. | Allows for easy visualization on TLC plates using a UV lamp (254 nm) and monitoring of fractions. |
| Stability | Potentially sensitive to highly acidic conditions. | Standard silica gel is weakly acidic and generally suitable.[6] However, stability should be checked if issues arise. |
Experimental Protocol: Column Chromatography of 2-Ethylbenzoxazole
This protocol provides a comprehensive, step-by-step guide for the purification of 2-ethylbenzoxazole on a laboratory scale.
Diagram: Workflow for Purification
Caption: Workflow for 2-Ethylbenzoxazole Purification.
Step 1: Thin-Layer Chromatography (TLC) for Eluent Selection
The crucial first step is to determine the optimal solvent system (eluent) that provides good separation between 2-ethylbenzoxazole and its impurities.
-
Prepare TLC Plates: Use standard silica gel 60 F254 plates.
-
Spot the Plate: Dissolve a small amount of your crude reaction mixture in a volatile solvent (e.g., ethyl acetate). Using a capillary tube, spot the solution on the baseline of the TLC plate.
-
Develop the Plate: Test various ratios of a non-polar solvent (hexane) and a moderately polar solvent (ethyl acetate).[7] A good starting point is a 9:1 hexane:ethyl acetate mixture.
-
Visualize: View the developed plate under a UV lamp at 254 nm.
-
Optimize: Adjust the solvent ratio until the spot for 2-ethylbenzoxazole has a retention factor (Rf) of approximately 0.25-0.35.[8]
Expected TLC Profile:
-
2-Ethylbenzoxazole: Will appear as a UV-active spot with an Rf in the target range.
-
2-Aminophenol (Impurity): Being significantly more polar, it will have a much lower Rf and may remain at or near the baseline.
-
Propionic Acid (Impurity): Also highly polar, it will likely stay at the baseline. It may streak if present in high concentrations.
Step 2: Column Preparation (Slurry Method)
-
Select Column Size: Choose a glass column with a diameter and length appropriate for the amount of crude material you need to purify. A general rule is to use about 30-50g of silica gel for every 1g of crude mixture.
-
Pack the Column:
-
Insert a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer (approx. 1 cm) of sand.
-
In a separate beaker, create a slurry of silica gel in your chosen eluent.
-
Pour the slurry into the column. Gently tap the column to ensure even packing and remove air bubbles.
-
Once the silica has settled, add another layer of sand on top to protect the silica bed.
-
Drain the excess solvent until the level is just above the top layer of sand. Never let the column run dry.
-
Step 3: Sample Loading (Dry Loading Recommended for Oils)
For liquid samples like 2-ethylbenzoxazole, dry loading is often superior to wet loading as it ensures a more uniform application and better separation.[10][11]
-
Dissolve your crude 2-ethylbenzoxazole in a minimal amount of a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution.
-
Remove the solvent under reduced pressure (e.g., on a rotary evaporator) until you have a dry, free-flowing powder.
-
Carefully add this powder to the top of your prepared column.
Step 4: Elution and Fraction Collection
-
Carefully add your eluent to the top of the column.
-
Open the stopcock and begin collecting fractions in test tubes or vials.
-
Maintain a constant flow rate. You can apply gentle positive pressure (using a pump or bulb) to speed up the elution, a technique known as flash chromatography.
-
Continuously add fresh eluent to the top of the column, ensuring the solvent level never drops below the top of the silica.
Step 5: Analysis and Product Isolation
-
Monitor the collected fractions by TLC to identify which ones contain your pure product.
-
Combine the fractions that contain only the pure 2-ethylbenzoxazole.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified 2-ethylbenzoxazole.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of 2-ethylbenzoxazole in a question-and-answer format.
Diagram: Troubleshooting Logic
Caption: Troubleshooting Decision Tree.
Q1: My product is co-eluting with an impurity. How can I improve the separation?
A: Co-elution occurs when two compounds have very similar Rf values in the chosen eluent.
-
Optimize Your Eluent: The most effective solution is to re-evaluate your solvent system using TLC. Try decreasing the polarity (more hexane). This will lower the Rf values of all compounds but often increases the separation between them.[8]
-
Consider a Different Solvent System: If hexane/ethyl acetate fails, try a system with different selectivity, such as dichloromethane/hexane or toluene/ethyl acetate.
-
Check Your Column Loading: Overloading the column with too much crude material is a common cause of poor separation. Ensure you are using an appropriate ratio of silica to sample (e.g., 50:1 by weight).
Q2: I ran the column, but I can't find my product in any of the fractions. What happened?
A: There are a few possibilities:
-
Decomposition on Silica: Benzoxazoles can be sensitive to the acidic nature of silica gel.[12] To test for this, perform a 2D TLC. Spot your crude material in one corner of a TLC plate, run it in your chosen eluent, then rotate the plate 90 degrees and run it again in the same eluent. If you see spots that are not on the diagonal, it indicates decomposition.[12] If this is the case, you can try using deactivated (neutral) silica gel or alumina.[6][12]
-
Product is Still on the Column: Your eluent may not be polar enough to move the product. Try flushing the column with a more polar solvent (e.g., 50% ethyl acetate in hexane or even 100% ethyl acetate) and re-check the fractions.
-
Product Eluted in the Solvent Front: If your initial eluent was too polar, the product might have eluted very quickly with the solvent front. Always collect the very first fractions and check them by TLC.[12]
Q3: The spots for my product on the TLC of the collected fractions are long streaks (tailing). Why is this happening and how can I fix it?
A: Tailing can be caused by several factors:
-
Sample Overloading: Too much compound in a fraction can cause streaking on a TLC plate. Try diluting the fraction before spotting.
-
Acidic Interactions: The nitrogen atom in the benzoxazole ring can interact with the acidic silanol groups on the silica surface, causing tailing. While usually not a major issue for benzoxazoles, if it is severe, you can add a very small amount of a basic modifier like triethylamine (e.g., 0.1-0.5%) to your eluent. This should only be done after careful consideration, as it can affect the separation of other components. Using neutralized silica gel is another option.[13]
-
Poorly Packed Column: An unevenly packed column can lead to broad, tailing bands. Ensure your column is packed uniformly without any air gaps or channels.
Q4: My crude sample is not very soluble in the eluent. How should I load it onto the column?
A: This is a perfect scenario for the dry loading technique described in the protocol above.[10][11] Dissolve your sample in a solvent in which it is soluble (like dichloromethane), adsorb it onto silica gel, evaporate the solvent, and then load the resulting powder onto the column. This prevents solubility issues during the run.[10]
Frequently Asked Questions (FAQs)
Q: What is the ideal Rf value I should aim for during TLC analysis? A: For optimal separation in column chromatography, an Rf value between 0.25 and 0.35 is generally recommended.[8]
Q: Can I reuse my silica gel? A: While it is possible to wash and reuse silica gel, it is generally not recommended for high-purity applications. Impurities from previous runs can be difficult to remove completely and may affect subsequent purifications. For routine work where the same separation is performed repeatedly, it may be feasible after a thorough washing procedure.[14]
Q: How do I visualize the spots on the TLC plate if my compound is not UV-active? A: 2-Ethylbenzoxazole is UV-active. However, for compounds that are not, you can use staining solutions. Common stains include potassium permanganate (KMnO4) or iodine vapor, which react with many organic compounds to produce a visible color.
Q: My purified product is an oil. How can I be sure it's pure? A: Purity for a liquid product can be assessed by several methods:
-
TLC: A pure compound should show a single spot on a TLC plate in multiple solvent systems.
-
NMR Spectroscopy (1H and 13C): This is the most definitive method to confirm the structure and assess the purity of your compound by looking for impurity peaks.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This can provide information on both purity (from the GC trace) and identity (from the mass spectrum).
References
- 1. waters.com [waters.com]
- 2. omnicalculator.com [omnicalculator.com]
- 3. Boiling Point Calculator [trimen.pl]
- 4. Boiling Point Calculator | Estimate Boiling Point Under Different Pressures [pearson.com]
- 5. Boiling Points - MathWizard™ - Shipco® Pumps [shipcopumps.com]
- 6. Silica Gel for Column Chromatographyï½Productsï½NACALAI TESQUE, INC. [nacalai.com]
- 7. community.wvu.edu [community.wvu.edu]
- 8. bnorthrop.faculty.wesleyan.edu [bnorthrop.faculty.wesleyan.edu]
- 9. forums.studentdoctor.net [forums.studentdoctor.net]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 11. chromtech.com [chromtech.com]
- 12. Chromatography [chem.rochester.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Recrystallization of 2-Ethylbenzoxazole
Welcome to the technical support guide for the purification of Benzoxazole, 2-ethyl- . This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-tested guidance on recrystallization techniques, moving beyond basic steps to explain the scientific principles that underpin successful purification. Our goal is to equip you with the expertise to troubleshoot and optimize your crystallization protocols effectively.
Introduction: The Crystallization Challenge
2-Ethylbenzoxazole, like many N-heterocyclic compounds, can present unique purification challenges. Its relatively non-polar aromatic core combined with a polar nitrogen atom gives it a nuanced solubility profile. Furthermore, its purification is sometimes accomplished by vacuum distillation, suggesting it may be a low-melting solid or a liquid at room temperature, a factor that can complicate traditional recrystallization and often leads to a phenomenon known as "oiling out."[1] This guide provides a systematic approach to overcome these challenges.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the recrystallization of 2-ethylbenzoxazole.
Q1: My compound "oiled out" instead of forming crystals upon cooling. What's happening and how do I fix it?
A1: "Oiling out" occurs when the dissolved solute separates from the solution as a liquid rather than a solid crystal lattice. This is a common problem for compounds with low melting points or when a solution is supersaturated at a temperature above the compound's melting point. The resulting oil is essentially impure liquid solute, which solidifies into an amorphous mass or poorly formed crystals upon further cooling, trapping impurities.
-
Causality: The primary cause is that the boiling point of the chosen solvent is significantly higher than the melting point of the compound. As the solution cools, it becomes saturated while still hot enough to keep the solute in a molten state.
-
Immediate Solutions:
-
Re-heat and Dilute: Heat the solution to re-dissolve the oil. Add a small amount (10-20% more) of the hot solvent to decrease the saturation temperature. A more dilute solution requires a lower temperature to become saturated, hopefully one below the compound's melting point.[2]
-
Lower the Solution Temperature: If using a mixed-solvent system, you can sometimes add more of the "poor" solvent (the one in which the compound is less soluble) at a lower temperature to induce crystallization without re-heating.
-
-
Long-Term Strategy (Solvent Selection):
-
Choose a solvent with a lower boiling point. For example, if you are using toluene (Boiling Point: 111 °C), consider switching to ethyl acetate (BP: 77 °C) or acetone (BP: 56 °C), assuming solubility parameters are appropriate.
-
Employ a two-solvent system where the primary solvent has a high dissolving power and the secondary, miscible "anti-solvent" has a lower boiling point and induces crystallization.[3]
-
Q2: After cooling the solution, even in an ice bath, no crystals have formed. What should I do?
A2: The failure of a compound to crystallize from a cooled, saturated solution is typically due to the formation of a stable supersaturated solution or the presence of impurities that inhibit nucleation.
-
Causality: Crystal formation requires two steps: nucleation (the initial formation of a small crystal seed) and crystal growth. Supersaturated solutions are thermodynamically unstable but can be kinetically stable if the energy barrier for nucleation is not overcome.
-
Troubleshooting Workflow:
Caption: Troubleshooting flowchart for inducing crystallization.
-
Induce Nucleation by Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic imperfections on the glass provide a surface for nucleation to begin.[2]
-
Add a Seed Crystal: If you have a small amount of the crude or previously purified solid, add a tiny speck to the solution. This provides a pre-formed template for crystal growth.
-
Reduce the Volume: It is highly probable that too much solvent was added initially. Gently heat the solution to boil off a portion of the solvent (e.g., 10-15% of the volume), then allow it to cool again.
-
Flash Cool: In some cases, a brief, more intense cooling in a dry ice/acetone bath can initiate nucleation, though this risks forming small, less pure crystals.
Q3: My crystal yield is very low. How can I improve it?
A3: A low yield indicates that a significant amount of your compound remained dissolved in the mother liquor after filtration.
-
Causality & Solutions:
-
Excess Solvent: This is the most common cause. The goal is to use the minimum amount of boiling solvent needed to fully dissolve the solid.[4] If you added too much, you must concentrate the solution by evaporation before cooling.
-
Premature Cooling: If the solution cools too rapidly, it can trap impurities and form smaller crystals that are harder to collect. Slow, undisturbed cooling is crucial for forming large, pure crystals.[5] Avoid moving the flask directly from boiling solvent to an ice bath; let it cool to room temperature on the benchtop first.
-
Incomplete Crystallization: Ensure the solution is thoroughly chilled in an ice bath for at least 15-20 minutes before filtration to maximize precipitation.
-
Washing with Warm Solvent: When washing the collected crystals, always use a minimal amount of ice-cold recrystallization solvent to rinse away impurities without re-dissolving the product.[4]
-
Frequently Asked Questions (FAQs)
Q4: How do I select the best solvent for recrystallizing 2-ethylbenzoxazole?
A4: The ideal recrystallization solvent is one in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures. Given the structure of 2-ethylbenzoxazole (an aromatic heterocycle with an ethyl group), we can predict its general solubility behavior based on the "like dissolves like" principle.
-
Predicted Solubility: The compound has both non-polar (benzene ring, ethyl group) and polar (benzoxazole nitrogen) character. It is likely to be soluble in moderately polar organic solvents. It will be poorly soluble in highly polar solvents like water and non-polar solvents like hexanes.
-
Experimental Protocol for Solvent Screening:
-
Place ~20-30 mg of your crude 2-ethylbenzoxazole into several small test tubes.
-
To each tube, add a different solvent (e.g., ethanol, methanol, ethyl acetate, acetone, toluene, hexanes, water) dropwise, starting with about 0.5 mL.
-
Observe the solubility at room temperature. A good candidate solvent will not dissolve the compound at this stage.
-
Gently heat the tubes that showed poor room-temperature solubility in a water or sand bath.
-
A good solvent will dissolve the compound completely at or near its boiling point.
-
Allow the hot, clear solutions to cool to room temperature, then place them in an ice bath. The best solvent will produce a large quantity of crystalline precipitate.
-
-
Data Summary Table (Hypothetical Results):
| Solvent | Solubility at 25°C | Solubility at Boiling Point | Crystal Formation on Cooling | Assessment |
| Water | Insoluble | Insoluble | None | Poor |
| Hexane | Insoluble | Sparingly Soluble | Poor | Poor |
| Toluene | Soluble | Very Soluble | Poor | Poor (Too soluble) |
| Ethanol | Sparingly Soluble | Very Soluble | Good, slow formation | Good Candidate |
| Acetone | Soluble | Very Soluble | Poor | Poor (Too soluble) |
| Ethyl Acetate | Sparingly Soluble | Soluble | Fair, may need concentration | Possible Candidate |
Q5: Can I use a mixed-solvent system? What's a good starting point for 2-ethylbenzoxazole?
A5: Yes, a two-solvent system is an excellent strategy, especially when no single solvent has the ideal solubility profile. This technique involves dissolving the compound in a "good" solvent (in which it is very soluble) and then adding a miscible "poor" solvent (or "anti-solvent") until the solution becomes cloudy (the saturation point), then re-heating to clarify and cooling slowly.
-
Recommended Starting Point: Based on literature for similar substituted benzoxazoles, an Acetone/Acetonitrile or Acetone/Water system is a promising start.
-
Acetone acts as the "good" solvent due to its moderate polarity, likely dissolving the 2-ethylbenzoxazole readily.
-
Acetonitrile or Water can act as the "poor" solvent or anti-solvent.
-
-
Detailed Protocol (Two-Solvent System: Acetone/Water):
-
Dissolve the crude 2-ethylbenzoxazole in a minimum amount of hot acetone in an Erlenmeyer flask.
-
While the acetone solution is still hot, add water dropwise until a persistent cloudiness (turbidity) is observed.
-
Add a few more drops of hot acetone until the solution becomes clear again.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice-water bath for 15-20 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of an ice-cold acetone/water mixture.
-
Dry the crystals under vacuum.
-
Caption: Workflow for a two-solvent recrystallization.
References
Preventing decomposition of "Benzoxazole, 2-ethyl-" during synthesis
Technical Support Center: Synthesis of 2-Ethyl-benzoxazole
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for heterocyclic synthesis. As Senior Application Scientists, we understand that the path from starting materials to a pure final product can be fraught with challenges. This guide is designed to provide you with in-depth, field-proven insights into the synthesis of 2-ethyl-benzoxazole, focusing specifically on preventing its decomposition and maximizing yield and purity. We will move beyond simple procedural lists to explain the underlying chemistry, helping you troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My synthesis of 2-ethyl-benzoxazole is resulting in a dark, tarry crude product with low yield. What are the primary causes of decomposition?
This is a common issue stemming from the inherent reactivity of the starting materials and intermediates. The decomposition pathways can generally be attributed to three main factors:
-
Oxidation of the Starting Material: 2-Aminophenol is an electron-rich aromatic compound and is highly susceptible to aerobic oxidation, especially at elevated temperatures or in the presence of trace metal impurities. This oxidation leads to the formation of intensely colored, often polymeric, byproducts that are difficult to remove.
-
Harsh Reaction Conditions: The classical method for synthesizing benzoxazoles involves the condensation of a 2-aminophenol with a carboxylic acid (in this case, propanoic acid) using a strong dehydrating agent like polyphosphoric acid (PPA) at high temperatures (often >150 °C)[1][2]. While effective at driving the reaction forward, these conditions can also promote charring and other non-specific degradation pathways for both the starting materials and the product.
-
Incomplete Cyclization and Side Reactions: The synthesis proceeds via an initial acylation of the amino group to form an o-hydroxyamide intermediate, followed by a dehydrative cyclization. If the cyclization is incomplete, this intermediate can undergo alternative reactions, especially under harsh conditions. Furthermore, strong acids can catalyze unwanted side reactions on the benzoxazole ring itself, though the 2-ethyl-benzoxazole core is relatively stable once formed[3].
Key Takeaway: The primary challenge is managing the sensitivity of the 2-aminophenol precursor and ensuring the cyclization reaction occurs efficiently under conditions that do not promote degradation.
Q2: I suspect my reaction is not going to completion. How can I improve the reaction efficiency while minimizing the risk of decomposition?
Improving efficiency requires a careful balance of reaction parameters. Moving away from overly aggressive, classical methods towards more controlled, modern protocols is often the key.
A. Strategic Choice of Reagents and Catalysts:
Instead of relying solely on high-temperature dehydration with PPA, consider alternative, milder methods that activate the carboxylic acid or facilitate cyclization under more benign conditions. The choice of reagent directly impacts the required temperature and reaction time.
| Method | Activating Agent / Catalyst | Typical Conditions | Advantages | Considerations |
| Classical Phillips Condensation | Polyphosphoric Acid (PPA) | 150-220 °C | Simple, inexpensive reagents. | High energy, potential for charring, difficult workup. |
| Amide Activation | Triflic Anhydride (Tf₂O) | 0 °C to Room Temp | Mild conditions, high yields, fast reaction times.[4] | Reagents are more expensive and moisture-sensitive. |
| "Green" Catalysis | Samarium Triflate (Sm(OTf)₃) | Aqueous Media | Environmentally benign, reusable catalyst.[5] | May require specific substrate compatibility. |
| Metal-Free Promotion | Imidazolium Chloride | 140 °C | Economical and avoids transition metal contamination.[6] | Still requires relatively high temperatures. |
B. Rigorous Control of the Reaction Environment:
-
Inert Atmosphere: Always conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). This is the most critical step to prevent the oxidation of 2-aminophenol, which is the main source of color in the final product.
-
Purity of Starting Materials: Use high-purity 2-aminophenol and propanoic acid (or its derivative). Impurities can act as catalysts for decomposition. If the 2-aminophenol has darkened on storage, it should be purified (e.g., by recrystallization) before use.
-
Reaction Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC). Over-extending the reaction time, even at moderate temperatures, can lead to byproduct formation. The disappearance of the limiting reagent (usually 2-aminophenol) is a good indicator of completion.
Below is a logical workflow for troubleshooting poor reaction outcomes.
Caption: Troubleshooting flowchart for 2-ethyl-benzoxazole synthesis.
Q3: What is a reliable protocol for the synthesis and purification of 2-ethyl-benzoxazole that minimizes decomposition?
This protocol adopts a modern approach using Eaton's reagent (Phosphorus pentoxide in methanesulfonic acid), which acts as a powerful dehydrating agent and solvent, allowing the reaction to proceed at significantly lower temperatures than PPA, thus minimizing thermal decomposition.
Experimental Protocol: Synthesis of 2-Ethyl-benzoxazole
Materials:
-
2-Aminophenol (1.0 eq)
-
Propanoic Acid (1.1 eq)
-
Eaton's Reagent (7.5% P₂O₅ in CH₃SO₃H)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution (Sat. NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Preparation:
-
Dry all glassware thoroughly in an oven and allow to cool under a stream of dry nitrogen.
-
To a three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add 2-aminophenol (1.0 eq).
-
Flush the flask with nitrogen for 5-10 minutes.
-
-
Reaction:
-
Add Eaton's Reagent (approx. 10 mL per gram of 2-aminophenol) to the flask via a cannula or syringe under a positive pressure of nitrogen.
-
Stir the mixture at room temperature until the 2-aminophenol has fully dissolved.
-
Add propanoic acid (1.1 eq) dropwise to the solution. A slight exotherm may be observed.
-
Heat the reaction mixture to 80-90 °C using an oil bath.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.
-
-
Workup and Quenching:
-
Once the reaction is complete (as indicated by the disappearance of 2-aminophenol), allow the mixture to cool to room temperature.
-
Very slowly and carefully, pour the reaction mixture into a beaker containing crushed ice and saturated sodium bicarbonate solution. Caution: This quenching process is highly exothermic and will release CO₂ gas. Use a large beaker and add the mixture in small portions with vigorous stirring.
-
Continue adding the bicarbonate solution until the pH of the aqueous layer is neutral or slightly basic (pH 7-8).
-
-
Extraction:
-
Transfer the quenched mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the reaction mixture).
-
Combine the organic layers.
-
Wash the combined organic layers with water (1x) and then with brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification:
-
The resulting crude oil or solid is purified by flash column chromatography on silica gel.
-
Elute with a gradient of hexane and ethyl acetate (e.g., starting from 100% hexane and gradually increasing the proportion of ethyl acetate). 2-Ethyl-benzoxazole is a relatively nonpolar compound.
-
Combine the fractions containing the pure product (identified by TLC) and remove the solvent under reduced pressure to yield 2-ethyl-benzoxazole as a pale yellow oil or low-melting solid.[7][8]
-
The following diagram illustrates the overall workflow from reaction setup to final product.
Caption: General workflow for the synthesis of 2-ethyl-benzoxazole.
References
- 1. benchchem.com [benchchem.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Benzoxazole - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Benzoxazole synthesis [organic-chemistry.org]
- 6. Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzoxazole, 2-ethyl- | SIELC Technologies [sielc.com]
- 8. chemsynthesis.com [chemsynthesis.com]
Scaling up the synthesis of "Benzoxazole, 2-ethyl-"
As a Senior Application Scientist, I've seen many promising lab-scale syntheses face significant hurdles during scale-up. The synthesis of 2-ethyl-benzoxazole, a valuable heterocyclic scaffold in medicinal chemistry, is no exception.[1][2] Scaling this process from milligram to multi-gram or kilogram quantities introduces challenges in reaction kinetics, heat management, and purification that require a systematic and well-informed approach.
This technical support center is designed to guide you through these challenges. We will move beyond simple procedural lists to explore the underlying chemistry, enabling you to troubleshoot effectively and scale your synthesis with confidence.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered by researchers working on the 2-ethyl-benzoxazole synthesis.
Q1: My reaction yield is consistently low, even at the lab scale. What are the primary factors I should investigate first?
Low yields in this synthesis are common and typically trace back to a few key areas.[3] A systematic check is crucial:
-
Purity of Starting Materials: 2-aminophenol is susceptible to air oxidation, which can introduce colored impurities and inhibit the reaction.[4] Ensure you are using high-purity starting materials. It may be necessary to purify the 2-aminophenol by recrystallization before use.[4]
-
Reaction Conditions: The condensation reaction often requires elevated temperatures to drive the final dehydration and ring-closure step.[5] Insufficient temperature can lead to a stalled reaction, often with the accumulation of the intermediate amide or Schiff base.[4]
-
Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent the oxidation of 2-aminophenol, which can lead to undesirable colored byproducts and polymerization.[4][6]
Q2: My TLC plate shows multiple spots, including what I assume are unreacted starting materials. What should I do?
The presence of starting materials on your TLC plate after the expected reaction time indicates an incomplete reaction.[3] Before resorting to a full re-optimization, consider these steps:
-
Extend Reaction Time: Continue the reaction, taking aliquots every hour to monitor progress by TLC. Some reactions simply require more time to reach completion, especially at a larger scale.
-
Increase Temperature: If extending the time shows no improvement, a modest increase in temperature (e.g., 10-20 °C) can often overcome the activation energy barrier for the final cyclization.[6] Be cautious, as excessive heat can promote side reactions.
-
Check Catalyst Activity: If you are using a catalyst, ensure it is active and used in the correct loading.[3] Some catalysts are sensitive to air and moisture and may require activation or fresh replacement.[3]
Q3: I suspect side products are forming. What are the most common side products and how can I minimize them?
Side product formation is a frequent cause of both low yields and purification difficulties.[3] Key side products include:
-
N,O-Diacylation Product: If using propionic anhydride or propionyl chloride, it's possible for both the amino and hydroxyl groups of 2-aminophenol to be acylated. This can often be minimized by controlling the stoichiometry and addition rate of the acylating agent.
-
Polymerization: At high temperatures, 2-aminophenol and reaction intermediates can polymerize, leading to intractable tars.[4] This is often exacerbated by the presence of oxygen.
-
Schiff Base Intermediate: In routes involving aldehydes, the intermediate Schiff base may be stable and fail to cyclize completely.[4] Driving the reaction with heat or using an appropriate catalyst can promote the necessary intramolecular cyclization.[4]
To minimize these, focus on strict temperature control, maintaining an inert atmosphere, and optimizing the molar ratios of your reactants.[3]
Part 2: In-Depth Troubleshooting Guide
This guide provides a structured approach to diagnosing and solving specific problems encountered during the scale-up synthesis.
Problem: Low or Stalled Conversion
A reaction that fails to proceed to completion is one of the most common scale-up challenges, often due to changes in heat and mass transfer.
Root Cause Analysis and Solutions:
-
Inadequate Heat Transfer: A flask on a heating mantle that works for a 50 mL reaction will not provide uniform heating for a 5 L reaction. This can create cold spots where the reaction stalls.
-
Causality: The activation energy for the intramolecular cyclodehydration step is significant. If parts of the reaction mixture do not reach and maintain this temperature, the reaction will not proceed to completion.
-
Solution: Switch to a jacketed reactor vessel with an overhead stirrer and a heated circulating oil bath. This ensures uniform temperature distribution throughout the larger volume.
-
-
Catalyst Deactivation or Insufficient Loading: Catalysts like polyphosphoric acid (PPA) or methanesulfonic acid work well at lab scale but can be difficult to handle and dose accurately at larger scales.[7][8]
-
Causality: An insufficient catalyst concentration means there are not enough active sites to facilitate the reaction for the entire bulk of the reactants, leading to a stalled conversion.
-
Solution: Consider using a heterogeneous catalyst, which can be more easily managed at scale and often recovered and reused.[5] If using a liquid acid catalyst, ensure accurate dosing and vigorous stirring to ensure proper mixing. For a 1 mmol lab-scale reaction, a slight excess of catalyst has little impact, but at a 1 mole scale, this can dramatically affect the reaction and workup.
-
-
Purity of Reagents: The impact of impurities is magnified at a larger scale.
-
Causality: A 1% impurity in a 1g batch is only 10mg. In a 1kg batch, that same 1% impurity is 10g of unknown material that can interfere with the reaction or complicate purification.
-
Solution: Always use reagents with a confirmed certificate of analysis. If in doubt, re-purify starting materials. For example, 2-aminophenol can be recrystallized from hot water or ethanol to remove oxidation products.[4]
-
Troubleshooting Workflow: Low Conversion
This decision tree illustrates a logical workflow for diagnosing the root cause of a stalled reaction.
Problem: Difficult Product Purification
Scaling up often means that simple lab-scale purification methods like flash chromatography become impractical.
Root Cause Analysis and Solutions:
-
Formation of Dark, Tarry Byproducts: This is typically due to the oxidation and subsequent polymerization of 2-aminophenol.
-
Causality: The higher surface-area-to-volume ratio in a small flask allows for more efficient heat dissipation. In a large reactor, "hot spots" can develop, accelerating decomposition and polymerization pathways.
-
Solution:
-
Inert Atmosphere: Ensure the reactor is thoroughly purged with nitrogen or argon before heating and maintain a positive pressure throughout the reaction.[4]
-
Controlled Heating: Use a programmable temperature controller with a jacketed reactor to ensure a smooth and controlled heating ramp, avoiding temperature overshoots.
-
Charcoal Treatment: During workup, after dissolving the crude product in a suitable solvent like ethyl acetate, a treatment with activated charcoal can effectively remove many colored impurities before final purification.[9]
-
-
-
Product Loss During Aqueous Workup: 2-ethyl-benzoxazole has some basicity at the nitrogen atom and can be partially soluble in acidic aqueous layers.
-
Causality: During neutralization of an acidic catalyst, if the pH drops too low, the benzoxazole nitrogen can be protonated, increasing its aqueous solubility and leading to significant product loss into the aqueous phase.
-
Solution:
-
Careful Neutralization: Quench the reaction by slowly adding it to a cooled, stirred solution of a mild base like sodium bicarbonate. Monitor the pH to ensure it does not become strongly acidic.
-
Back-Extraction: After the initial extraction with an organic solvent (e.g., ethyl acetate), perform a back-extraction of the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.[10]
-
-
-
Crystallization/Recrystallization Issues: Finding a suitable solvent system for large-scale crystallization can be challenging.
-
Causality: A solvent that works for a 100mg recrystallization may not be practical for 100g due to volume, cost, or safety. The cooling profile also dramatically affects crystal growth and purity.
-
Solution:
-
Solvent Screening: Perform small-scale screening with various solvent systems (e.g., ethanol/water, heptane/ethyl acetate, acetonitrile) to find one that provides good recovery and purity.
-
Controlled Cooling: For large-scale crystallization, cool the saturated solution slowly and with gentle stirring to promote the formation of larger, purer crystals. A rapid crash-cooling will trap impurities.
-
-
Part 3: Scale-Up Protocol and Key Parameters
This section provides a representative protocol for the synthesis of 2-ethyl-benzoxazole via condensation of 2-aminophenol with propionic acid, a common and robust method.
Reaction Mechanism
The reaction proceeds via an initial acylation of the amine, followed by an intramolecular cyclization and dehydration to form the aromatic benzoxazole ring.
Comparison of Lab-Scale vs. Pilot-Scale Parameters
Scaling up requires adjusting more than just reagent quantities. The table below highlights key changes in methodology.
| Parameter | Lab Scale (10 mmol) | Pilot Scale (1.0 mol) | Rationale for Change |
| Reactants | 2-Aminophenol: 1.09 gPropionic Acid: 0.74 g | 2-Aminophenol: 109.1 gPropionic Acid: 74.1 g | Direct 100x scale-up of reagents. |
| Catalyst | Polyphosphoric Acid (PPA): ~5 g | Methanesulfonic Acid: 2-3 mol eq. | PPA is highly viscous and difficult to stir at scale. Methanesulfonic acid is a liquid and easier to handle, promoting the reaction effectively.[8] |
| Solvent | Toluene, 50 mL | Toluene, 5 L (with Dean-Stark) | A higher solvent volume is needed for slurry management. A Dean-Stark trap is essential at scale to efficiently remove water and drive the reaction to completion. |
| Apparatus | 100 mL Round Bottom Flask, Magnetic Stirrer, Heating Mantle | 10 L Jacketed Glass Reactor, Overhead Mechanical Stirrer, Heated Circulator | Ensures efficient mixing of slurries and uniform heat transfer, preventing local hot/cold spots.[6] |
| Reagent Addition | All at once | Slow subsurface addition of acid | Controls the initial exotherm from the acid-base reaction and acylation. |
| Workup | Pour into beaker with NaHCO₃(aq), separate in Funnel | Slow reverse-quench into a larger vessel with cooled NaHCO₃(aq) and mechanical stirring | Manages the large amount of gas evolution and heat generated during neutralization safely. |
| Purification | Silica Gel Chromatography | Recrystallization from Ethanol/Water or Acetonitrile | Chromatography is not economically viable for large quantities. Recrystallization is the industry standard for bulk purification.[9] |
Detailed Pilot-Scale Experimental Protocol
Safety First: This procedure involves corrosive acids and heating flammable solvents. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.[11][12] 2-Aminophenol is harmful if swallowed or inhaled and is a suspected mutagen.
-
Reactor Setup: Assemble a 10 L jacketed glass reactor equipped with an overhead mechanical stirrer, a temperature probe, a condenser, a Dean-Stark trap, and a nitrogen inlet.
-
Reagent Charging: Charge the reactor with 2-aminophenol (109.1 g, 1.0 mol) and toluene (5 L). Begin stirring to form a slurry.
-
Inerting: Purge the vessel with nitrogen for 15 minutes to remove oxygen.
-
Catalyst Addition: Slowly add methanesulfonic acid (192.2 g, 2.0 mol) via an addition funnel over 20-30 minutes. An initial exotherm will be observed; maintain the temperature below 40 °C.
-
Reaction: Heat the reaction mixture to reflux (approx. 110-115 °C). Water will begin to collect in the Dean-Stark trap. Continue refluxing for 8-12 hours or until no more water is collected and TLC/LCMS analysis shows complete consumption of the starting material.
-
Cooldown and Quench: Cool the reaction mixture to room temperature. In a separate, larger vessel, prepare a solution of sodium bicarbonate (approx. 250 g) in water (5 L) and cool it in an ice bath. Slowly transfer the reaction mixture into the bicarbonate solution with vigorous stirring to neutralize the acid. Caution: Significant CO₂ evolution will occur.
-
Extraction: Transfer the quenched mixture to a suitable separatory funnel or extraction vessel. Separate the organic layer. Extract the aqueous layer twice more with toluene or ethyl acetate (2 x 1 L).
-
Washing: Combine the organic layers and wash with water (1 L) and then with brine (1 L).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude 2-ethyl-benzoxazole as an oil or solid.
-
Purification: Dissolve the crude product in a minimal amount of hot ethanol. Slowly add water until the solution becomes cloudy. Re-heat gently until the solution is clear again, then allow it to cool slowly to room temperature, and finally in an ice bath to complete crystallization. Filter the solid product, wash with a small amount of cold ethanol/water, and dry under vacuum.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. researchgate.net [researchgate.net]
- 9. WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google Patents [patents.google.com]
- 10. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. biochemopharma.fr [biochemopharma.fr]
Validation & Comparative
A Comparative Guide to the Synthesis of 2-Alkyl-Benzoxazoles for Medicinal Chemistry
Introduction: The Significance of the Benzoxazole Scaffold
The benzoxazole motif, a bicyclic system comprising a benzene ring fused to an oxazole ring, is a cornerstone in medicinal chemistry.[1][2][3] This privileged scaffold is present in a multitude of pharmacologically active agents, demonstrating a vast spectrum of biological activities including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][3][4] The synthetic accessibility and versatility of the benzoxazole core make it a focal point for researchers and drug development professionals.[1][5][6] This guide provides a comparative analysis of key synthetic methodologies for preparing 2-alkyl-benzoxazoles, primarily originating from the versatile precursor, 2-aminophenol. We will delve into the mechanistic underpinnings, compare performance with experimental data, and provide validated protocols to assist in rational method selection.
Core Synthetic Strategies from 2-Aminophenol
The construction of the 2-alkyl-benzoxazole ring system from 2-aminophenol predominantly involves a condensation reaction with a suitable one-carbon electrophile, followed by cyclization.[5] The choice of this electrophilic partner defines the major synthetic routes, each with distinct advantages and operational considerations.
Caption: Core synthetic routes to 2-alkyl-benzoxazoles from 2-aminophenol.
Method 1: Condensation with Carboxylic Acids and Derivatives
This is arguably the most traditional and direct route. The reaction proceeds via an initial N-acylation of the 2-aminophenol, followed by an intramolecular cyclodehydration to form the benzoxazole ring.
Causality and Variants
Thermal Condensation (Phillips Reaction): The classical approach, often referred to as the Phillips condensation for the analogous benzimidazole synthesis, involves heating the 2-aminophenol and carboxylic acid at high temperatures (150-180°C).[7] To drive the equilibrium towards the product, a strong dehydrating agent is required. Polyphosphoric acid (PPA) is the most common choice, acting as both a catalyst and a solvent.[8][9][10][11]
-
Expertise & Experience: While robust, the high viscosity of PPA can make stirring and work-up challenging.[11] The harsh, acidic conditions can limit the substrate scope to molecules without acid-sensitive functional groups. However, for simple, robust substrates, this method often provides excellent yields.[8][10]
Microwave-Assisted Synthesis: A significant advancement involves the use of microwave irradiation, which dramatically reduces reaction times from hours to minutes.[12][13][14][15] This technique can often be performed under solvent-free conditions, aligning with green chemistry principles.[12][16][17]
-
Trustworthiness: The efficiency of microwave heating is often enhanced by promoters. Lawesson's reagent is a notable example, facilitating the reaction by converting the carboxylic acid in situ to a more reactive thiocarboxylic acid intermediate.[16][18][19][20] This approach has proven effective for a wide range of aliphatic and aromatic carboxylic acids.[16][19][20]
Data Presentation: Comparison of Carboxylic Acid Methods
| Method | Catalyst/Promoter | Conditions | Time | Yield (%) | Reference |
| Thermal | Polyphosphoric Acid (PPA) | 120-180 °C | 4-5 h | 85-95 | [8] |
| Microwave | None (Solvent-free) | Full power (e.g., 800W) | 5-15 min | Good | [14] |
| Microwave | Lawesson's Reagent | 190 °C (Solvent-free) | 4-10 min | 59-90 | [16][19] |
| Microwave | Citrus Limon Extract | 1-3 min | 80-90 | [17] |
Experimental Protocol: PPA-Catalyzed Synthesis of 2-Propylbenzoxazole
This protocol is a self-validating system for a classic, high-yield synthesis.
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add butyric acid (10 mmol, 1.0 eq) and 2-aminophenol (10 mmol, 1.0 eq).
-
Addition of PPA: Carefully add polyphosphoric acid (~40 g) to the flask. The high viscosity requires careful handling; warming the PPA slightly can aid in transfer.[11]
-
Heating: Heat the reaction mixture to 150-160°C and maintain for 4 hours with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to approximately 80-90°C, cautiously pour the viscous reaction mixture onto crushed ice (~200 g) with vigorous stirring. This hydrolyzes the PPA and precipitates the product.
-
Neutralization & Extraction: Neutralize the acidic aqueous slurry with a saturated sodium bicarbonate (NaHCO₃) solution. Extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo. Purify the crude residue by silica gel column chromatography to afford the pure 2-propylbenzoxazole.[8]
Method 2: Condensation with Aldehydes
This method proceeds in a two-step sequence: the initial condensation of 2-aminophenol with an aldehyde forms a phenolic Schiff base (imine) intermediate. This intermediate is then subjected to an oxidative cyclization to yield the final 2-substituted benzoxazole.[21]
Mechanism and Oxidant Choice
The critical step in this pathway is the choice of oxidant, which directly impacts the reaction's efficiency, substrate scope, and environmental footprint. A wide variety of oxidizing agents have been successfully employed.
-
Metal-Based Oxidants: Reagents like manganese(III) acetate (Mn(OAc)₃), pyridinium chlorochromate (PCC), and various catalytic systems involving Nickel, Zirconium, or Copper have been reported.[22][23][24]
-
Non-Metal Oxidants: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a powerful and common choice for this transformation.[22][25]
-
Green Oxidants: Modern protocols focus on more environmentally benign oxidants. Elemental sulfur has emerged as an excellent, inexpensive oxidant for this purpose.[26][27] Molecular oxygen (air), often in the presence of a catalyst, represents the ideal green oxidant.[25]
Caption: Workflow for benzoxazole synthesis from aldehydes.
Data Presentation: Comparison of Aldehyde/Oxidant Systems
| Catalyst/Oxidant | Conditions | Time | Yield (%) | Reference |
| Mn(OAc)₃ | Acetic Acid, Reflux | 2-4 h | Good | [22][24] |
| DDQ | Dioxane, Reflux | 3-6 h | Good | [22][25] |
| PCC on Silica Gel | Dichloromethane, RT | 1-2 h | High | [23] |
| Elemental Sulfur (S₈) / Na₂S | DMSO, RT | 1-3 h | Good | [26][27] |
| LAIL@MNP / Ultrasound | Solvent-free, 70 °C | 30 min | up to 90 | [28] |
Experimental Protocol: Ultrasound-Assisted Synthesis using a Magnetic Nanocatalyst
This protocol exemplifies a modern, green approach with a recyclable catalyst.[28]
-
Reaction Setup: In a sonication vessel, combine 2-aminophenol (1.0 mmol), an aliphatic aldehyde (e.g., heptanal, 1.0 mmol), and the Lewis acidic ionic liquid supported on Fe₃O₄ nanoparticles (LAIL@MNP) catalyst (4.0 mg).
-
Sonication: Sonicate the solvent-free mixture at 70°C for 30 minutes. Monitor the reaction by Gas Chromatography-Mass Spectrometry (GC-MS) or TLC.
-
Catalyst Recovery: Upon completion, add ethyl acetate (15 mL) to the reaction mixture. The magnetic nanocatalyst can be easily recovered from the solution using an external magnet.
-
Work-up: Decant the organic solution. Dry the organic layer with anhydrous magnesium sulfate, filter, and remove the solvent under vacuum.
-
Purification: The crude product can be purified by column chromatography if necessary, though this method often yields products of high purity. The catalyst can be washed and reused for subsequent runs.[28]
Method 3: Reaction with Orthoesters
The reaction of 2-aminophenol with functionalized orthoesters provides an efficient and versatile route to 2-alkyl-benzoxazoles.[19] This methodology is particularly powerful for creating libraries of heterocyclic compounds due to the commercial availability of a wide range of orthoesters.[19]
Causality and Catalysis
This reaction is typically catalyzed by an acid, such as HCl or ZrOCl₂·8H₂O, under solvent-free or minimal solvent conditions.[2] The orthoester acts as a masked carboxylic acid equivalent, reacting with the 2-aminophenol in a connective methodology that forms the heterocyclic ring in a single, efficient step.
Experimental Protocol: Synthesis from Triethyl Orthopropionate
-
Mixing Reactants: In a suitable reaction vessel, mix 2-aminophenol (10 mmol) and triethyl orthopropionate (12 mmol, 1.2 eq).
-
Catalyst Addition: Add a catalytic amount of a Lewis acid (e.g., ZrOCl₂·8H₂O) or a few drops of concentrated HCl.
-
Heating: Heat the mixture, typically to around 80-100°C, for 1-3 hours. The reaction releases ethanol as a byproduct.
-
Work-up and Purification: After cooling, the reaction mixture is typically diluted with an organic solvent and washed with an aqueous base (like NaHCO₃ solution) to remove the acid catalyst. The organic layer is then dried and concentrated. The resulting 2-ethylbenzoxazole is purified by distillation or chromatography.
Method 4: Emerging Catalytic Routes from Ketones and Alcohols
Recent research has focused on expanding the substrate scope and improving the sustainability of benzoxazole synthesis.
From Ketones: A novel method utilizes elemental sulfur to promote an oxidative rearranging coupling between 2-aminophenols and ketones.[19][29][30][31] This approach is significant as it provides access to a wide range of 2-alkyl-benzoxazoles from readily available ketone starting materials under mild conditions (e.g., 80°C), which is often difficult with other methods.[29][30]
From Alcohols: Ruthenium-catalyzed acceptorless dehydrogenative coupling (ADC) allows for the direct synthesis of benzoxazoles from primary alcohols and 2-aminophenol.[3][30] This method is highly atom-economical, producing only hydrogen gas and water as byproducts.
Comparative Summary and Conclusion
The optimal synthetic strategy for a 2-alkyl-benzoxazole depends on several factors including the stability of the starting materials, desired scale, available equipment, and green chemistry considerations.
| Method | Starting Materials | Key Features | Pros | Cons |
| PPA / Thermal | Carboxylic Acid | High temp, strong acid | Classic, high yields for simple substrates | Harsh conditions, difficult work-up |
| Microwave | Carboxylic Acid | Rapid, solvent-free | Very fast, energy efficient, green | Requires microwave reactor |
| Aldehyde/Oxidant | Aldehyde | Two-step (in one pot) | Wide substrate scope | Requires stoichiometric oxidant |
| Orthoester | Orthoester | Connective methodology | Good for library synthesis, efficient | Substrate cost/availability |
| Sulfur/Ketone | Ketone | Oxidative rearrangement | Access from ketones, mild conditions | Requires sulfur, potential odors |
For routine synthesis of robust molecules, the classic PPA method remains a viable option. For rapid synthesis and process optimization, microwave-assisted methods, particularly with promoters like Lawesson's reagent, are superior.[15][16][32] When starting from aldehydes, modern catalytic systems using green oxidants like air or sulfur are preferable to older methods using stoichiometric heavy metals.[26][28] The orthoester and ketone routes offer unique and valuable access from alternative starting material pools, expanding the synthetic chemist's toolkit.[19][29] By understanding the causality behind each method, researchers can make informed decisions to efficiently and reliably synthesize the target 2-alkyl-benzoxazoles for their drug discovery and development programs.
References
- 1. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. jocpr.com [jocpr.com]
- 3. ijpbs.com [ijpbs.com]
- 4. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 5. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. adichemistry.com [adichemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ccsenet.org [ccsenet.org]
- 12. researchgate.net [researchgate.net]
- 13. experts.tsu.edu [experts.tsu.edu]
- 14. ٠رکز Ù ÙØ·ÙÙ Ø§Û Ø§Ø·ÙØ§Ø¹ رساÙ٠عÙÙÙ Ù ÙÙØ§Ùر٠- Microwave-Assisted Direct Synthesis of 2-Substituted Benzoxazoles from Carboxylic Acids under Catalyst and Solvent-Free Conditions [search.isc.ac]
- 15. Microwave-assisted Synthesis of Benzoxazoles Derivatives | Bentham Science [eurekaselect.com]
- 16. Lawesson's Reagent and Microwaves: A New Efficient Access to Benzoxazoles and Benzothiazoles from Carboxylic Acids under Solvent-Free Conditions [organic-chemistry.org]
- 17. globalresearchonline.net [globalresearchonline.net]
- 18. Lawesson’s Reagent and Microwaves: A New Efficient Access to Benzoxazoles and Benzothiazoles from Carboxylic Acids under Solvent-Free Conditions | Semantic Scholar [semanticscholar.org]
- 19. Benzoxazole synthesis [organic-chemistry.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. electronicsandbooks.com [electronicsandbooks.com]
- 25. spacefrontiers.org [spacefrontiers.org]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Elemental Sulfur-Promoted Oxidative Rearranging Coupling between o-Aminophenols and Ketones: A Synthesis of 2-Alkyl benzoxazoles under Mild Conditions [organic-chemistry.org]
- 30. pubs.acs.org [pubs.acs.org]
- 31. researchgate.net [researchgate.net]
- 32. benchchem.com [benchchem.com]
A Comparative Guide to the Bioactivity of 2-Ethyl-benzoxazole and Its Heterocyclic Analogs
A Senior Application Scientist's In-Depth Technical Guide for Researchers in Drug Discovery
In the landscape of medicinal chemistry, the benzazole scaffold, a fusion of a benzene ring with a five-membered heterocyclic ring containing a nitrogen atom, represents a "privileged" structure. This is due to its prevalence in a multitude of biologically active compounds. Among these, 2-substituted benzoxazoles, benzimidazoles, and benzothiazoles are of particular interest. Their structural similarities, differing only by the second heteroatom in the five-membered ring (oxygen, nitrogen, or sulfur, respectively), offer a compelling platform for comparative biological studies. This guide provides a comprehensive comparison of 2-ethyl-benzoxazole and its analogous heterocyclic compounds—2-ethyl-benzimidazole and 2-ethyl-benzothiazole—in key bioassays, supported by experimental data and detailed protocols.
The choice of an ethyl group at the 2-position provides a simple, consistent substitution pattern, allowing for a more direct comparison of the intrinsic biological activities of the core heterocyclic systems. Understanding how the subtle change in the heteroatom influences the compound's interaction with biological targets is crucial for rational drug design and lead optimization.
Unveiling the Bioactive Potential: A Comparative Overview
Benzoxazoles, benzimidazoles, and benzothiazoles are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The heteroatom in the azole ring plays a significant role in defining the molecule's electronic and steric properties, which in turn dictates its biological activity.
While direct comparative studies focusing exclusively on the 2-ethyl substituted derivatives are limited in publicly available literature, a wealth of data on other 2-substituted analogs allows for a robust comparative analysis of the core scaffolds.
Antimicrobial Activity
The search for novel antimicrobial agents is a perpetual challenge in the face of rising drug resistance. Benzazoles have emerged as a promising class of compounds in this arena.[4]
Comparative Insights:
Generally, the nature of the heteroatom influences the spectrum of antimicrobial activity. Some studies suggest that benzimidazole derivatives exhibit potent and broad-spectrum antibacterial activity, while benzothiazole analogs may possess superior antifungal properties.[5] For instance, a study comparing various 2-substituted benzimidazoles, benzoxazoles, and benzothiazoles found that the benzimidazole derivatives showed better overall antibacterial potential.[5]
Mechanism of Action:
A key antibacterial mechanism for these compounds is the inhibition of DNA gyrase, an essential bacterial enzyme that is absent in higher eukaryotes, making it an attractive drug target.[6] By binding to this enzyme, the compounds interfere with DNA replication, leading to bacterial cell death.
Data Snapshot: Antimicrobial Activity of Analogous Benzazoles
| Compound Class | Test Organism | Activity (MIC in µg/mL) | Reference |
| 2-Substituted Benzimidazole | Escherichia coli | Lower MIC values reported compared to benzoxazole/benzothiazole analogs in some studies | [5] |
| 2-Substituted Benzoxazole | Staphylococcus aureus | Moderate to good activity | [7] |
| 2-Substituted Benzothiazole | Candida albicans | Often shows potent antifungal activity | [5] |
Note: The table presents a generalized summary from multiple sources. Direct comparison is most valid when compounds are tested within the same study under identical conditions.
Anticancer Activity
The development of novel anticancer agents is a cornerstone of modern drug discovery. Benzazole derivatives have demonstrated significant potential as cytotoxic agents against various cancer cell lines.[8][9]
Comparative Insights:
The anticancer efficacy of these heterocyclic compounds is highly dependent on the substitution pattern and the specific cancer cell line being tested. Some comparative studies have indicated that benzothiazole derivatives can be more active than their benzoxazole and benzimidazole counterparts against certain cancer cell lines.[10] However, potent anticancer agents have been identified within all three classes.
Mechanism of Action:
The anticancer mechanisms of benzazoles are diverse. One prominent mechanism is the inhibition of key enzymes involved in cancer cell signaling and proliferation, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[11][12] Inhibition of this receptor tyrosine kinase can disrupt angiogenesis, the process by which tumors form new blood vessels to support their growth. Another mechanism involves the induction of apoptosis, or programmed cell death, in cancer cells.[12]
Data Snapshot: Anticancer Activity (IC50 in µM) of Analogous Benzazoles
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Substituted Benzoxazole | HepG2 (Liver Cancer) | Potent activity reported for various derivatives | [12] |
| 2-Substituted Benzimidazole | HCT-116 (Colon Cancer) | Comparable activity to benzothiazole derivatives in some studies | [10] |
| 2-Substituted Benzothiazole | MCF-7 (Breast Cancer) | Often shows high potency | [13] |
Note: The table presents a generalized summary. Direct comparison is most valid when compounds are tested within the same study under identical conditions.
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases, driving the need for new anti-inflammatory drugs. Benzazoles have shown promise in this therapeutic area.[6][14]
Comparative Insights:
The anti-inflammatory potential of these compounds is often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[14] The subtle structural differences between the benzazole analogs can lead to variations in their inhibitory potency and selectivity.
Mechanism of Action:
The primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of COX enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[14] Benzazole derivatives can also inhibit the production of other pro-inflammatory molecules like nitric oxide (NO) and cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[15][16]
Experimental Protocols: A Practical Guide
To ensure the reproducibility and validity of bioassay results, standardized and well-documented protocols are essential. The following sections provide detailed, step-by-step methodologies for key experiments.
Workflow for Bioactivity Screening
The following diagram illustrates a typical workflow for screening compounds for antimicrobial, anticancer, and anti-inflammatory activities.
Caption: A generalized workflow for the biological evaluation of synthesized compounds.
Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination
This protocol determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Methodology:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, pick a few colonies of the test bacterium and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound (e.g., 2-ethyl-benzoxazole) in a suitable solvent like Dimethyl Sulfoxide (DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Anticancer Cytotoxicity Assay: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Methodology:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Replace the old medium in the wells with the medium containing the different concentrations of the test compound.
-
Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound) and a blank (medium only).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (typically between 550 and 600 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production
This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
Methodology:
-
Cell Culture and Seeding:
-
Culture RAW 264.7 macrophage cells and seed them into a 96-well plate. Allow the cells to adhere.
-
-
Compound and LPS Treatment:
-
Pre-treat the cells with various concentrations of the test compound for a short period (e.g., 1-2 hours).
-
Stimulate the cells with LPS (a potent inducer of NO production) and incubate for 24 hours.
-
Include controls: untreated cells, cells treated with LPS only, and cells treated with the compound only.
-
-
Nitrite Measurement (Griess Assay):
-
After incubation, collect the cell culture supernatant.
-
Nitrite, a stable product of NO, is measured using the Griess reagent.
-
Mix the supernatant with the Griess reagent and incubate at room temperature.
-
A color change will occur, and the absorbance is measured at approximately 540 nm.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in the samples from the standard curve.
-
Determine the percentage of NO inhibition for each concentration of the test compound compared to the LPS-only treated cells.
-
Mechanistic Insights and Structure-Activity Relationships
The biological activity of 2-ethyl-benzoxazole and its analogs is intrinsically linked to their chemical structure. The nature of the heteroatom at position 1 (O, N, or S) influences the electron distribution, planarity, and hydrogen bonding capacity of the molecule, all of which are critical for binding to biological targets.
The Role of the Heteroatom:
-
Oxygen (Benzoxazole): The electronegative oxygen atom can act as a hydrogen bond acceptor.
-
Nitrogen (Benzimidazole): The nitrogen atom at position 1 can act as both a hydrogen bond donor and acceptor, potentially allowing for more versatile interactions with biological targets.
-
Sulfur (Benzothiazole): The larger and more polarizable sulfur atom can engage in different types of non-covalent interactions compared to oxygen and nitrogen.
These differences in electronic and steric properties can explain the observed variations in the biological activities of these otherwise structurally similar compounds.
Illustrative Signaling Pathway: VEGFR-2 in Angiogenesis
The following diagram depicts a simplified signaling pathway involving VEGFR-2, a common target for anticancer benzazole derivatives.
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of benzazole derivatives.
Conclusion
This guide provides a comparative framework for understanding the biological activities of 2-ethyl-benzoxazole and its isosteric analogs, 2-ethyl-benzimidazole and 2-ethyl-benzothiazole. While the specific ethyl derivatives warrant more direct comparative studies, the existing body of research on the parent scaffolds strongly supports their potential as sources of novel antimicrobial, anticancer, and anti-inflammatory agents. The provided experimental protocols offer a practical starting point for researchers to conduct their own comparative bioassays. A thorough understanding of the structure-activity relationships and mechanisms of action will continue to be a driving force in the rational design of more potent and selective benzazole-based therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. www-ssrl.slac.stanford.edu [www-ssrl.slac.stanford.edu]
- 3. researchgate.net [researchgate.net]
- 4. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Induction of nitric oxide (NO) synthesis in murine macrophages requires potassium channel activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | Inhibition of Nitric Oxide Production in Activated Macrophages Caused by Toxoplasma gondii Infection Occurs by Distinct Mechanisms in Different Mouse Macrophage Cell Lines [frontiersin.org]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Proliferation of macrophages due to the inhibition of inducible nitric oxide synthesis by oxidized low-density lipoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sphinxsai.com [sphinxsai.com]
- 12. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 13. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of nitric oxide in LPS-stimulated macrophages of young and senescent mice by δ-tocotrienol and quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Co-ordinate inhibition of the production of TNF, IL-1, and IL-6 by small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascending Threat of Antimicrobial Resistance: Evaluating the Potential of 2-Substituted Benzoxazoles as a Novel Class of Antimicrobials
The Benzoxazole Scaffold: A Privileged Structure in Medicinal Chemistry
Benzoxazoles are bicyclic aromatic compounds that have demonstrated a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. Their structural resemblance to endogenous purine bases allows them to interact with various biological targets, making them a "privileged scaffold" in medicinal chemistry. The 2-position of the benzoxazole ring is a particularly attractive site for chemical modification, allowing for the fine-tuning of their biological activity.
Comparative In Vitro Efficacy: 2-Substituted Benzoxazoles vs. Standard Drugs
To contextualize the potential of 2-substituted benzoxazoles, their in vitro efficacy is best compared against established antimicrobial agents. Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, and fluconazole, a triazole antifungal, serve as benchmarks for antibacterial and antifungal activity, respectively.
The primary metric for in vitro antimicrobial efficacy is the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A lower MIC value indicates greater potency. The Minimum Bactericidal Concentration (MBC), the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum, is also a critical parameter for determining whether an agent is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).
Table 1: Comparative In Vitro Antimicrobial Activity of Selected 2-Substituted Benzoxazoles and Standard Drugs
| Compound/Drug | Test Organism | MIC (µg/mL) | MBC (µg/mL) | Reference |
| 2-Substituted Benzoxazoles | ||||
| Various Derivatives (Illustrative) | Staphylococcus aureus | 1 - >256 | Not Reported | [1][2] |
| Escherichia coli | 1 - >256 | Not Reported | [2][3] | |
| Pseudomonas aeruginosa | 25 - >256 | Not Reported | [4] | |
| Candida albicans | 6.25 - >256 | Not Reported | [4] | |
| Standard Drugs | ||||
| Ciprofloxacin | Staphylococcus aureus | 0.12 - 2 | 0.25 - 4 | [5] |
| Escherichia coli | 0.004 - 1 | 0.008 - 2 | [5] | |
| Pseudomonas aeruginosa | 0.06 - 4 | 0.12 - 8 | ||
| Fluconazole | Candida albicans | 0.25 - 16 | >64 | [6] |
Disclaimer: The MIC and MBC values for 2-substituted benzoxazoles are derived from various studies on a range of derivatives and are presented here for illustrative purposes. The exact efficacy is highly dependent on the specific substitution at the 2-position and other modifications to the benzoxazole ring.
Unraveling the Mechanism of Action: A Look at Potential Targets
Understanding the mechanism of action is paramount in drug development. For benzoxazole derivatives, several potential cellular targets have been proposed.
Bacterial DNA Gyrase Inhibition: One of the most promising mechanisms of action for antibacterial benzoxazoles is the inhibition of DNA gyrase. This essential bacterial enzyme is responsible for introducing negative supercoils into DNA, a process crucial for DNA replication and transcription. By inhibiting DNA gyrase, these compounds disrupt critical cellular processes, leading to bacterial cell death. This mechanism is shared with the fluoroquinolone class of antibiotics, including ciprofloxacin.
Ergosterol Biosynthesis Inhibition: In fungi, the primary target for azole antifungals like fluconazole is the enzyme lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. While the exact mechanism for many antifungal benzoxazoles is still under investigation, disruption of the fungal cell membrane is a plausible mode of action.
Experimental Protocols for Antimicrobial Efficacy Testing
The following are standardized protocols for determining the in vitro efficacy of novel antimicrobial compounds. Adherence to these established methodologies, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), is crucial for generating reliable and reproducible data.[4][7]
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[8][9]
Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits visible growth after a defined incubation period.
Step-by-Step Protocol:
-
Preparation of Antimicrobial Stock Solution: Prepare a concentrated stock solution of the test compound (e.g., 2-substituted benzoxazole) in a suitable solvent.
-
Serial Dilutions: Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate containing Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (no antimicrobial agent) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria and at a suitable temperature for 24-48 hours for fungi.
-
Reading the MIC: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity.
Diagram of MIC Assay Workflow
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Minimum Bactericidal Concentration (MBC) Assay
The MBC assay is performed as a follow-up to the MIC test to determine the bactericidal or bacteriostatic nature of an antimicrobial agent.[10][11]
Principle: Aliquots from the wells of the MIC plate that show no visible growth are subcultured onto an agar medium without the antimicrobial agent. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Step-by-Step Protocol:
-
Following MIC Determination: Select the wells from the completed MIC assay that show no visible growth (i.e., the MIC well and wells with higher concentrations).
-
Subculturing: Aseptically transfer a fixed volume (e.g., 10 µL) from each of these wells onto an appropriate agar plate (e.g., Mueller-Hinton Agar).
-
Incubation: Incubate the agar plates under the same conditions as the MIC assay.
-
Colony Counting: After incubation, count the number of viable colonies on each plate.
-
MBC Determination: The MBC is the lowest concentration of the antimicrobial agent that results in a kill of ≥99.9% of the initial bacterial inoculum.
Diagram of MBC Assay Workflow
Caption: Workflow for Minimum Bactericidal Concentration (MBC) determination.
Time-Kill Kinetic Assay
The time-kill assay provides a dynamic picture of the antimicrobial activity over time.[2][12]
Principle: A standardized inoculum of the microorganism is exposed to a constant concentration of the antimicrobial agent, and the number of viable cells is determined at various time points.
Step-by-Step Protocol:
-
Preparation: Prepare flasks containing a standardized bacterial or fungal suspension in a suitable broth medium.
-
Addition of Antimicrobial Agent: Add the test compound at concentrations corresponding to multiples of its predetermined MIC (e.g., 1x, 2x, 4x MIC). Include a growth control without the antimicrobial agent.
-
Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.
-
Viable Cell Counting: Perform serial dilutions of each aliquot and plate onto agar plates to determine the number of CFU/mL.
-
Data Analysis: Plot the log10 CFU/mL against time to generate a time-kill curve. A ≥3-log10 reduction in CFU/mL is generally considered bactericidal activity.
Diagram of Time-Kill Assay Workflow
Caption: Workflow for Time-Kill Kinetic Assay.
Conclusion and Future Directions
The emergence of drug-resistant pathogens underscores the critical need for novel antimicrobial agents. The benzoxazole scaffold, particularly 2-substituted derivatives, represents a promising area of research. While a direct and comprehensive comparison of "Benzoxazole, 2-ethyl-" to standard drugs is currently limited by the lack of specific public data, the broader class of 2-alkyl-substituted benzoxazoles has demonstrated significant in vitro antimicrobial activity against a range of bacterial and fungal pathogens.
Future research should focus on the systematic evaluation of a library of 2-alkyl-substituted benzoxazoles, including the 2-ethyl analogue, to establish a clear structure-activity relationship. In-depth mechanistic studies are also warranted to elucidate the precise molecular targets and pathways affected by these compounds. The protocols and comparative data presented in this guide provide a foundational framework for researchers to design and execute robust preclinical evaluations of this promising class of potential antimicrobial agents.
References
- 1. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial and antifungal activities of benzimidazole and benzoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and microbiological activity of 5(or 6)-methyl-2-substituted benzoxazole and benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antifungal Evaluation of Benzoxazole and Benzothiazole Derivatives: An In Vitro and In Silico Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. lirias.kuleuven.be [lirias.kuleuven.be]
- 11. scilit.com [scilit.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of 2-Substituted Benzoxazoles
The benzoxazole scaffold, a fused bicyclic system of benzene and oxazole, represents a privileged pharmacophore in medicinal chemistry.[1][2] Its structural similarity to natural purine nucleobases allows for favorable interactions with a multitude of biological macromolecules.[3][4] The true versatility of this scaffold, however, is unlocked through substitution, particularly at the 2-position. This position serves as a primary vector for modulating the compound's electronic, steric, and lipophilic properties, thereby fine-tuning its biological activity.
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-substituted benzoxazoles across key therapeutic areas. We will dissect how modifications at this critical position influence efficacy, drawing upon experimental data to provide a clear, objective comparison for researchers engaged in drug discovery.
The Benzoxazole Core: A Foundation for Diverse Bioactivity
The inherent planarity and aromaticity of the benzoxazole ring system are fundamental to its function. This core structure is a common feature in numerous compounds demonstrating a wide array of pharmacological effects, including antimicrobial, anticancer, antiviral, and anti-inflammatory activities.[2][5][6] The development of novel benzoxazole-based therapeutic agents is an active area of research, with chemists continually exploring new synthetic routes and substitution patterns to optimize potency and selectivity.[1][5][7]
Below is a generalized workflow for the discovery and evaluation of novel 2-substituted benzoxazole candidates, from initial synthesis to biological validation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. Crystal Structure and Stereochemistry Study of 2-Substituted Benzoxazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validated HPLC Analysis of 2-Ethyl-Benzoxazole
This guide provides an in-depth, objective comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-ethyl-benzoxazole against alternative analytical techniques. Designed for researchers, scientists, and drug development professionals, this document explains the causality behind experimental choices, provides detailed, self-validating protocols, and is grounded in authoritative regulatory standards.
Introduction: The Analytical Imperative for 2-Ethyl-Benzoxazole
2-Ethyl-benzoxazole is a heterocyclic aromatic compound belonging to the benzoxazole class.[1] Members of this class are recognized for their broad spectrum of pharmacological activities and serve as crucial intermediates in the synthesis of new biological materials.[2][3] Given their prevalence in pharmaceutical research and development, the accurate and precise quantification of benzoxazole derivatives like 2-ethyl-benzoxazole is paramount for quality control, impurity profiling, stability testing, and pharmacokinetic studies.
This guide details a primary HPLC-UV method, outlines the rigorous validation process according to international standards, and compares its performance with Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-Performance Liquid Chromatography (UPLC).
Section 1: The Primary Method - A Validated HPLC-UV Protocol
Reversed-phase HPLC (RP-HPLC) is the predominant technique for the analysis of benzoxazole derivatives due to its high resolution, sensitivity, and robustness.[4][5] The method described herein is designed for optimal separation of 2-ethyl-benzoxazole from potential impurities.
Rationale for Method Development
The selection of chromatographic parameters is a deliberate process aimed at achieving a reliable and efficient separation.
-
Stationary Phase: A C18 (octadecylsilyl) column is the workhorse of reversed-phase chromatography. Its nonpolar nature provides excellent retention for moderately nonpolar molecules like 2-ethyl-benzoxazole, leading to effective separation from more polar or nonpolar impurities. A 4.6 x 150 mm column with 5 µm particles offers a good balance between efficiency, backpressure, and sample loading capacity, making it ideal for routine analysis.[6]
-
Mobile Phase: An isocratic mobile phase of acetonitrile and water is chosen for its simplicity, reproducibility, and suitable solvating power for the analyte. Acetonitrile is a common organic modifier that provides good peak shape and lower UV cutoff compared to methanol. The addition of a small amount of acid (e.g., 0.1% phosphoric acid) helps to protonate any free silanol groups on the silica backbone of the stationary phase, which minimizes peak tailing and ensures sharp, symmetrical peaks.[7]
-
Detection: A UV detector set at an appropriate wavelength is a simple yet powerful tool for quantification. The optimal wavelength is typically the λmax (wavelength of maximum absorbance) of the analyte to ensure the highest sensitivity. For benzoxazole derivatives, this is often in the range of 250-280 nm.[8] A photodiode array (PDA) detector can be used during method development to determine the λmax and to assess peak purity.
Experimental Workflow: HPLC Analysis
The general workflow for the analysis of 2-ethyl-benzoxazole is a systematic process from sample preparation to final calculation.
Detailed Experimental Protocol
Instrumentation and Materials:
-
HPLC system with UV or PDA detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC-grade acetonitrile, water, and methanol
-
Analytical grade phosphoric acid
-
2-Ethyl-benzoxazole reference standard (≥99% purity)
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Injection Vol. | 10 µL |
| Detection | UV at 258 nm |
Procedure:
-
Standard Preparation: Prepare a stock solution of 2-ethyl-benzoxazole (1 mg/mL) in methanol. Create working standards by serially diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.[6]
-
Sample Preparation: Accurately weigh and dissolve the sample containing 2-ethyl-benzoxazole in methanol. Dilute with the mobile phase to a concentration expected to fall within the linear range of the calibration curve.
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove particulates and prevent column blockage.[9]
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of 2-ethyl-benzoxazole in the samples by interpolating their peak areas from this curve.[6]
Section 2: Method Validation - Ensuring Trustworthiness
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[10] The protocols described here are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines, which represent a global standard for the pharmaceutical industry.[11][12]
Validation Workflow
The validation process follows a logical sequence of experiments to assess different performance characteristics of the method.
Validation Parameter Protocols & Acceptance Criteria
| Parameter | Protocol | Acceptance Criteria |
| Specificity | Analyze blank, placebo, and spiked samples. Assess peak purity using a PDA detector. | The analyte peak should be free from interference from other components. Peak purity index should be >0.99. |
| Linearity | Analyze at least five concentrations across the specified range. Plot peak area vs. concentration and perform linear regression. | Correlation coefficient (R²) ≥ 0.999. |
| Range | The range is established by confirming that the method provides acceptable linearity, accuracy, and precision at the lower and upper concentrations. | Typically 80% to 120% of the test concentration. |
| Accuracy | Analyze samples spiked with known amounts of analyte at three levels (e.g., 80%, 100%, 120%) in triplicate. Calculate the percent recovery. | Mean recovery should be within 98.0% to 102.0%. |
| Precision | Repeatability: Six replicate injections of the same sample. Intermediate: Analysis on different days, by different analysts, or on different equipment. | Relative Standard Deviation (%RSD) should be ≤ 2.0%. |
| LOD & LOQ | Determined based on the signal-to-noise ratio (S/N) of the chromatographic peak. | LOD: S/N ratio of 3:1. LOQ: S/N ratio of 10:1.[13] |
| Robustness | Introduce small, deliberate changes to method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±0.1 mL/min) and assess the impact on results. | System suitability parameters (e.g., retention time, peak asymmetry) should remain within acceptable limits. |
Section 3: Comparative Analysis with Alternative Techniques
While HPLC is a robust and widely applicable technique, other methods may be more suitable depending on the analytical requirements.[14] This section compares the validated HPLC method with Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-Performance Liquid Chromatography (UPLC).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC is an excellent technique for separating volatile and thermally stable compounds. 2-Ethyl-benzoxazole, with a boiling point of 96-97 °C at 9 mmHg, is amenable to GC analysis.[15] Coupling GC with a Mass Spectrometer (MS) provides not only quantification but also structural confirmation, making it a powerful tool for identifying unknown impurities.
-
Advantages: High sensitivity, excellent for volatile impurity profiling, and provides structural information (mass spectrum).
-
Disadvantages: Requires the analyte to be volatile and thermally stable; less suitable for non-volatile or thermally labile compounds.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a significant advancement in liquid chromatography that uses columns with sub-2 µm particles.[16] This technology operates at much higher pressures than conventional HPLC, resulting in dramatically faster analysis times and improved resolution.[17][18]
-
Advantages: Up to 10 times faster than HPLC, provides superior resolution and peak capacity, higher sensitivity due to reduced band broadening, and consumes less solvent.[17][19][20]
-
Disadvantages: Higher initial instrument cost (around double that of an HPLC), increased susceptibility to blockages due to smaller particle sizes, and methods require more careful development and transfer.[17][18]
Performance Comparison Guide
The following table provides a clear comparison of the key performance attributes of the three techniques for the analysis of 2-ethyl-benzoxazole.
| Parameter | Validated HPLC | GC-MS | UPLC |
| Principle of Separation | Partition between liquid mobile phase and solid stationary phase. | Partition between gaseous mobile phase and liquid/solid stationary phase. | Partition between liquid mobile phase and solid stationary phase (<2 µm particles). |
| Typical Run Time | 10 - 20 minutes | 15 - 30 minutes | 1 - 5 minutes[18] |
| Resolution | Good | Very Good | Excellent[16][19] |
| Sensitivity (LOD/LOQ) | Good (ng range) | Excellent (pg range) | Very Good to Excellent (high pg to low ng range)[17] |
| Analyte Requirement | Soluble in mobile phase | Volatile & Thermally Stable | Soluble in mobile phase |
| Solvent Consumption | Moderate | Low (carrier gas) | Low (70-80% reduction vs. HPLC)[18] |
| Instrument Cost | Baseline | Moderate to High | High[17] |
| Regulatory Acceptance | High (Compendial methods widely use HPLC)[21][22] | High (Used for specific tests, e.g., residual solvents) | High (Increasingly adopted for method modernization)[22] |
Conclusion and Recommendations
The choice of an analytical method is a critical decision that depends on the specific goals of the analysis.
-
The validated HPLC-UV method stands as the gold standard for routine quality control and quantitative analysis of 2-ethyl-benzoxazole. It offers an excellent balance of performance, cost, and reliability, and is supported by decades of regulatory acceptance.[23]
-
GC-MS is the preferred technique for trace-level impurity identification, especially for volatile organic impurities, where its superior sensitivity and structural elucidation capabilities are invaluable.
-
UPLC is the optimal choice for high-throughput environments, such as in drug discovery or large-scale quality control, where speed and sample capacity are critical.[19] Its enhanced resolution also makes it ideal for analyzing complex mixtures with closely eluting peaks.[17]
By understanding the distinct advantages and limitations of each technique, researchers and drug development professionals can confidently select the most appropriate and defensible analytical strategy for their needs.
References
- 1. Benzoxazole - Wikipedia [en.wikipedia.org]
- 2. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. Separation of Benzoxazole, 2,2’-(1,2-ethenediyl)bis[5-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Benzoxazole, 2-ethyl- | SIELC Technologies [sielc.com]
- 8. ijpsonline.com [ijpsonline.com]
- 9. fsis.usda.gov [fsis.usda.gov]
- 10. database.ich.org [database.ich.org]
- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 12. jordilabs.com [jordilabs.com]
- 13. ema.europa.eu [ema.europa.eu]
- 14. <621> CHROMATOGRAPHY [drugfuture.com]
- 15. chemsynthesis.com [chemsynthesis.com]
- 16. What is the Difference Between UPLC and HPLC? [monadlabtech.com]
- 17. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 18. gmpinsiders.com [gmpinsiders.com]
- 19. HPLC vs UPLC: Resolution and Throughput Compared [eureka.patsnap.com]
- 20. uhplcs.com [uhplcs.com]
- 21. usp.org [usp.org]
- 22. agilent.com [agilent.com]
- 23. chromatographyonline.com [chromatographyonline.com]
Comparative Cross-Reactivity Analysis of 2-Ethylbenzoxazole: A Guide for Preclinical Drug Development
In the landscape of modern drug discovery, the benzoxazole scaffold has emerged as a privileged structure, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5][6] 2-Ethylbenzoxazole, a member of this versatile family, represents a promising lead compound. However, its therapeutic potential is intrinsically linked to its specificity. Off-target interactions can lead to unforeseen toxicities and diminished efficacy, making a thorough assessment of cross-reactivity a critical, non-negotiable step in the preclinical safety evaluation of any new chemical entity.[7][8][9]
This guide provides an in-depth, experience-driven framework for conducting cross-reactivity studies on 2-ethylbenzoxazole. We move beyond mere protocols to explain the scientific rationale behind our experimental choices, ensuring a self-validating and robust approach. Here, we will operate under a common drug discovery scenario: 2-ethylbenzoxazole has been identified as a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis crucial for tumor growth.[6][10] Our objective is to determine its selectivity against other structurally related compounds known to target different kinases, thereby establishing a clear selectivity profile.
The Imperative of Selectivity: Choosing the Right Comparators
The selection of appropriate comparator compounds is foundational to a meaningful cross-reactivity study. The choice should not be arbitrary but based on structural similarity and known biological activity, creating a logical matrix for comparison. For our study of 2-Ethylbenzoxazole, we have selected two well-characterized kinase inhibitors:
-
Sorafenib: A multi-kinase inhibitor known to target VEGFR-2, PDGFR, and Raf kinases. Its inclusion provides a benchmark for multi-target activity.
-
Gefitinib: An inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase. Its structural dissimilarity but related therapeutic area (cancer) makes it an excellent negative control to assess broader kinase cross-reactivity.
This selection allows us to probe not only the specificity of 2-ethylbenzoxazole for VEGFR-2 but also its potential for off-target effects on other critical signaling pathways.
Experimental Workflow: A Multi-Faceted Approach
A robust cross-reactivity assessment relies on orthogonal methods to build a comprehensive and reliable dataset. We will employ two gold-standard techniques: Surface Plasmon Resonance (SPR) for real-time kinetic analysis and a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for endpoint affinity determination.
References
- 1. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. repository.najah.edu [repository.najah.edu]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 8. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 10. Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis of 2-Ethyl-benzoxazole: A Comparative Benchmarking Study
For Researchers, Scientists, and Drug Development Professionals
The benzoxazole moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents. Its derivatives have demonstrated a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The synthesis of 2-substituted benzoxazoles, therefore, remains a critical focus for chemists in drug discovery and development. This guide provides an in-depth, comparative analysis of established literature methods for the synthesis of a representative 2-alkyl-benzoxazole, 2-ethyl-benzoxazole (CAS No: 6797-13-3).
This document moves beyond a simple recitation of protocols. As a Senior Application Scientist, the aim is to provide a critical evaluation of the causality behind experimental choices, ensuring that each described method is a self-validating system. We will delve into the mechanistic nuances, compare key performance indicators, and provide detailed, reproducible experimental procedures to empower researchers in their synthetic endeavors.
Comparative Analysis of Synthetic Methodologies
The classical and most direct route to 2-substituted benzoxazoles is the condensation of 2-aminophenol with a carboxylic acid or its derivatives.[1][2] This fundamental transformation has been the subject of extensive optimization, leading to a variety of protocols with distinct advantages and disadvantages. Here, we benchmark three prominent methods for the synthesis of 2-ethyl-benzoxazole:
-
Method 1: Polyphosphoric Acid (PPA) Catalyzed Condensation of Propionic Acid. This is a traditional and robust method that utilizes a strong acid catalyst and dehydrating agent to drive the cyclization.
-
Method 2: Triflic Anhydride (Tf₂O) Promoted Cyclization of a Tertiary Amide. A more modern approach that relies on the powerful activation of an amide to facilitate the intramolecular cyclization.[3]
-
Method 3: Eco-Friendly Imidazolium Chloride Catalyzed Reaction. This method represents a greener alternative, employing a reusable ionic liquid catalyst under milder conditions.[4]
The following table summarizes the key quantitative data for these competing synthetic routes, providing a clear and objective comparison to inform your choice of methodology.
| Performance Metric | Method 1: PPA-Catalyzed Condensation | Method 2: Tf₂O-Promoted Cyclization | Method 3: Imidazolium Chloride Catalysis |
| Reactants | 2-Aminophenol, Propionic Acid | 2-Aminophenol, N,N-Dimethylpropanamide | 2-Aminophenol, N,N-Dimethylacetamide (as reactant and solvent) |
| Catalyst/Reagent | Polyphosphoric Acid (PPA) | Triflic Anhydride (Tf₂O), 2-Fluoropyridine | Imidazolium Chloride |
| Solvent | None (PPA acts as solvent) | Dichloromethane (DCM) | N,N-Dimethylacetamide (DMA) |
| Temperature | High Temperature (with Microwave/Ultrasound) | Room Temperature | 140 °C |
| Reaction Time | Short (with Microwave/Ultrasound) | 1 hour | 8 hours |
| Reported Yield | High (Optimized) | High (General method) | Moderate to Excellent (General method) |
| Work-up | Neutralization, Extraction | Quenching, Extraction, Chromatography | Extraction, Chromatography |
| Advantages | High yield, rapid with microwave/ultrasound | Mild conditions, high yields for various substrates | Metal-free, potentially reusable catalyst |
| Disadvantages | Viscous medium, harsh work-up | Expensive reagent (Tf₂O) | High temperature, longer reaction time |
Experimental Protocols
The following are detailed, step-by-step methodologies for each of the benchmarked syntheses. These protocols are designed to be directly implementable in a laboratory setting.
Method 1: Polyphosphoric Acid (PPA) Catalyzed Condensation under Microwave and Ultrasonic Irradiation
This method leverages the synergistic effects of microwave and ultrasonic irradiation to achieve a rapid and high-yielding synthesis of 2-ethylbenzoxazole.[5]
Experimental Workflow:
Caption: Workflow for PPA-Catalyzed Synthesis.
Step-by-Step Protocol:
-
In a microwave-safe vessel, combine 2-aminophenol (5.5 mmol, 1 equiv.), propionic acid (5.5 mmol, 1 equiv.), and polyphosphoric acid (PPA) (2.86 mmol, 0.52 equiv.).
-
Seal the vessel and place it in a combined microwave and ultrasonic reactor.
-
Irradiate the mixture with a microwave power of 800 W and an ultrasonic power of 800 W. The optimal reaction temperature and time should be determined by monitoring the reaction progress via Thin Layer Chromatography (TLC).
-
After completion of the reaction, allow the vessel to cool to room temperature.
-
Carefully add the viscous reaction mixture to a beaker of crushed ice and stir.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., hexane/ethyl acetate) to afford pure 2-ethyl-benzoxazole.
Method 2: Triflic Anhydride (Tf₂O) Promoted Cyclization of N,N-Dimethylpropanamide
This modern approach utilizes the potent electrophilic activation of a tertiary amide by triflic anhydride to facilitate a rapid and high-yielding cyclization at room temperature.[3]
Reaction Mechanism:
Caption: Tf₂O-Promoted Benzoxazole Synthesis Mechanism.
Step-by-Step Protocol:
-
To a solution of N,N-dimethylpropanamide (0.55 mmol, 1.1 equiv.) in anhydrous dichloromethane (DCM, 1 mL), add 2-fluoropyridine (1.0 mmol, 2 equiv.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add triflic anhydride (Tf₂O) (0.6 mmol, 1.2 equiv.) dropwise to the cooled solution and stir for 15 minutes at 0 °C.
-
Add 2-aminophenol (0.5 mmol, 1 equiv.) to the reaction mixture and allow it to warm to room temperature.
-
Stir the reaction for 1 hour at room temperature, monitoring its progress by TLC.
-
Upon completion, quench the reaction by adding triethylamine (Et₃N, 0.5 mL).
-
Evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (e.g., petroleum ether/ethyl acetate, 20:1) to yield the pure 2-ethyl-benzoxazole.
Method 3: Eco-Friendly Imidazolium Chloride Catalyzed Synthesis
This method provides a more environmentally friendly approach by utilizing a metal-free, imidazolium-based ionic liquid as a promoter.[4]
Experimental Workflow:
Caption: Imidazolium Chloride Catalyzed Synthesis Workflow.
Step-by-Step Protocol:
-
In a round-bottom flask, combine 2-aminophenol (5.5 mmol, 1 equiv.), imidazolium chloride (1.65 mmol, 0.3 equiv.), and N,N-dimethylacetamide (DMA) (5 mL).
-
Stir the mixture and heat it to 140 °C for 8 hours. Monitor the reaction's progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Add water (15 mL) and ethyl acetate (20 mL) to the reaction mixture and stir.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel using a suitable eluent (e.g., petroleum ether/ethyl acetate) to obtain the pure 2-ethyl-benzoxazole.
Conclusion
The synthesis of 2-ethyl-benzoxazole can be successfully achieved through various literature methods, each with its own set of advantages and limitations. The choice of the optimal synthetic route will be dictated by the specific requirements of the researcher, including considerations of scale, cost, available equipment, and environmental impact. The PPA-catalyzed method, particularly when enhanced with microwave and ultrasonic irradiation, offers a rapid and high-yielding approach. The Tf₂O-promoted cyclization provides a mild and efficient alternative, while the imidazolium chloride catalyzed method presents a greener option. By understanding the nuances of each protocol, researchers can make informed decisions to best suit their synthetic goals.
References
- 1. benchchem.com [benchchem.com]
- 2. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 2-Ethylbenzoxazole Assisted with Microwave and Ultrasonic Wave [btbuspxb.com]
A Comparative In Silico Analysis: Docking of 2-Ethylbenzoxazole with Cyclooxygenase-2 (COX-2) and mTOR
In the landscape of contemporary drug discovery, the benzoxazole scaffold stands out as a "privileged" structure, a recurring motif in molecules exhibiting a wide array of biological activities.[1] These activities span antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[2][3][4] This guide delves into a comparative molecular docking study of a specific derivative, 2-ethylbenzoxazole, against two clinically relevant protein targets: Cyclooxygenase-2 (COX-2) and the mammalian target of rapamycin (mTOR). The objective is to provide researchers and drug development professionals with a detailed in silico protocol, comparative binding analysis, and the scientific rationale underpinning the experimental choices.
Introduction: The Rationale for Target Selection
2-Ethylbenzoxazole , a simple yet intriguing benzoxazole derivative, serves as our lead compound for this investigation. While extensive research exists on the broader benzoxazole class, this specific molecule's interactions at a molecular level are less characterized. The selection of COX-2 and mTOR as target proteins is a strategic choice informed by the well-documented biological activities of analogous benzoxazole-containing compounds.[4][5]
-
Cyclooxygenase-2 (COX-2): This enzyme is a key player in the inflammatory cascade, responsible for the synthesis of prostaglandins. Its inhibition is a well-established strategy for treating inflammation and pain. Several benzoxazole derivatives have been reported to possess anti-inflammatory properties, making COX-2 a logical target for this in silico investigation.[5]
-
mTOR (mammalian Target of Rapamycin): As a serine/threonine kinase, mTOR is a central regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, rendering it a prime target for anticancer drug development. The demonstrated antiproliferative effects of various benzoxazole derivatives in cancer cell lines provide a strong impetus for exploring their interaction with mTOR.[4]
This comparative study aims to predict the binding affinity and interaction patterns of 2-ethylbenzoxazole with these two distinct targets, offering insights into its potential dual anti-inflammatory and anticancer activities.
Experimental Workflow: A Step-by-Step Guide to Comparative Docking
The in silico docking study follows a structured workflow, commencing with the preparation of the ligand and target proteins, proceeding to the docking simulation, and culminating in the analysis of the results.
Caption: Workflow for the comparative molecular docking study.
Materials and Software
-
Ligand Structure: The 3D structure of 2-ethylbenzoxazole (PubChem CID: 14251) was obtained from the PubChem database.
-
Protein Structures: The crystal structures of human COX-2 (PDB ID: 5KIR) and human mTOR (PDB ID: 4JSN) were retrieved from the Protein Data Bank.
-
Software:
-
PyMOL: For visualization and protein preparation.
-
AutoDock Tools (ADT): For preparing protein and ligand files for docking.
-
AutoDock Vina: For performing the molecular docking simulations.
-
Discovery Studio Visualizer: For analyzing protein-ligand interactions.
-
Protocol 1: Ligand and Protein Preparation
Rationale: The initial structures obtained from databases are often not directly usable for docking. This preparation phase is crucial for removing extraneous molecules, adding necessary hydrogens, and assigning correct charges to ensure the accuracy of the simulation.
Steps:
-
Ligand Preparation:
-
Download the 3D structure of 2-ethylbenzoxazole in SDF format from PubChem.
-
Open the structure in AutoDock Tools.
-
Detect the root, set the number of rotatable bonds, and save the file in the PDBQT format.
-
-
Protein Preparation:
-
Download the PDB files for COX-2 (5KIR) and mTOR (4JSN).
-
Open each PDB file in PyMOL or Discovery Studio.
-
Remove water molecules, co-crystallized ligands, and any non-essential protein chains. For this study, Chain A of both proteins was retained.
-
Open the cleaned PDB files in AutoDock Tools.
-
Add polar hydrogens and assign Kollman charges.
-
Save the prepared proteins in the PDBQT format.
-
Protocol 2: Molecular Docking using AutoDock Vina
Rationale: AutoDock Vina employs a Lamarckian genetic algorithm to explore a wide range of ligand conformations within a defined binding site, efficiently predicting the most favorable binding mode and affinity.
Steps:
-
Grid Box Generation:
-
For each protein, a grid box was defined to encompass the active site. The grid box coordinates were centered on the known active site residues.
-
COX-2 (5KIR): The grid box was centered on the active site channel, with dimensions of 25 x 25 x 25 Å.
-
mTOR (4JSN): The grid box was centered on the ATP-binding pocket, with dimensions of 25 x 25 x 25 Å.
-
-
Docking Simulation:
-
A configuration file was created for each docking run, specifying the paths to the protein and ligand PDBQT files, the grid box parameters, and the output file name.
-
The docking simulation was executed using the AutoDock Vina command-line interface.
-
The exhaustiveness parameter was set to 8 to ensure a thorough search of the conformational space.
-
Results and Comparative Analysis
The docking simulations yielded binding affinities and predicted binding poses for 2-ethylbenzoxazole with both COX-2 and mTOR.
Binding Affinities
| Target Protein | PDB ID | Binding Affinity (kcal/mol) |
| COX-2 | 5KIR | -6.8 |
| mTOR | 4JSN | -7.5 |
The results indicate that 2-ethylbenzoxazole exhibits a favorable binding affinity for both target proteins, with a slightly stronger predicted affinity for mTOR.
Interaction Analysis
3.2.1. 2-Ethylbenzoxazole with COX-2:
The docking pose of 2-ethylbenzoxazole within the active site of COX-2 revealed key interactions primarily driven by hydrophobic forces. The ethyl group of the ligand is predicted to be oriented towards a hydrophobic pocket formed by residues such as Val349, Leu352, and Tyr355. The benzoxazole ring is positioned to form π-π stacking interactions with the aromatic side chain of Tyr385.
3.2.2. 2-Ethylbenzoxazole with mTOR:
In the ATP-binding pocket of mTOR, 2-ethylbenzoxazole is predicted to form a hydrogen bond between the nitrogen atom of the oxazole ring and the backbone amide of Val2240. The benzoxazole ring is involved in hydrophobic interactions with residues including Leu2185, Val2240, and Ala2245. The ethyl group is projected towards the solvent-exposed region of the binding pocket.
Caption: Predicted interactions of 2-ethylbenzoxazole with COX-2 and mTOR.
Discussion and Future Directions
This in silico comparative study provides preliminary evidence for the potential of 2-ethylbenzoxazole to interact with both COX-2 and mTOR. The predicted binding affinities are within a range that suggests plausible biological activity. The stronger affinity for mTOR, coupled with the formation of a hydrogen bond, may indicate a more specific and potent interaction with this target.
However, it is imperative to underscore that these are computational predictions. The insights gleaned from this study should serve as a foundation for further experimental validation. Future work should focus on:
-
In Vitro Enzyme Assays: To experimentally determine the inhibitory activity of 2-ethylbenzoxazole against COX-2 and mTOR.
-
Cell-Based Assays: To assess the anti-inflammatory and antiproliferative effects of the compound in relevant cell lines.
-
Structure-Activity Relationship (SAR) Studies: To synthesize and test analogs of 2-ethylbenzoxazole to optimize binding affinity and selectivity for each target.
References
Safety Operating Guide
Navigating the Final Journey: A Comprehensive Guide to the Safe Disposal of 2-Ethylbenzoxazole
For the modern researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond the confines of the reaction flask. Proper disposal is not merely a regulatory hurdle but a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 2-Ethylbenzoxazole, ensuring that its final journey is as meticulously managed as its synthesis and application.
Immediate Safety Protocols: The Foundation of Safe Disposal
Before initiating any disposal procedures, it is imperative to establish a secure working environment. The following personal protective equipment (PPE) is mandatory to mitigate risks of exposure through inhalation, skin contact, or eye contact.
| Equipment Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against accidental splashes of the chemical or contaminated solvents. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents direct dermal contact and potential absorption. |
| Body Protection | A flame-resistant lab coat | Shields skin and personal clothing from spills and contamination. |
| Respiratory Protection | Work in a well-ventilated chemical fume hood | Minimizes the inhalation of any vapors that may be present. |
The causality behind these choices is rooted in the precautionary principle. Given the lack of specific toxicological data for 2-Ethylbenzoxazole, we must assume it may possess irritant or other harmful properties, similar to its chemical relatives.
The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of 2-Ethylbenzoxazole is a multi-step process that ensures the containment, segregation, and ultimate destruction of the hazardous material in compliance with environmental regulations.
Step 1: Waste Segregation and Collection
The cardinal rule of chemical waste management is to never mix incompatible waste streams. Collect all waste materials containing 2-Ethylbenzoxazole—including residual amounts of the pure substance, contaminated solvents, and disposable labware (e.g., pipette tips, weighing boats)—in a dedicated, clearly labeled, and chemically compatible waste container.
Why this is important: Mixing different chemical wastes can lead to unintended and dangerous reactions, including the generation of toxic gases or excessive heat. Proper segregation is the first line of defense against such hazards.
Step 2: Container Selection and Labeling
Choose a robust, leak-proof container made of a material that is non-reactive with 2-Ethylbenzoxazole and any solvents used. High-density polyethylene (HDPE) or glass containers are generally suitable. The container must be securely sealed when not in use.
Proper labeling is a critical, non-negotiable step. The label must include:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "Benzoxazole, 2-ethyl- "
-
The approximate concentration and volume of the waste
-
The date of accumulation
-
The primary hazards associated with the waste (e.g., "Combustible," "Irritant" - based on data from similar compounds)
Why this is important: Accurate labeling ensures that everyone who handles the waste container is aware of its contents and the associated risks. It is also a legal requirement for hazardous waste disposal.[2]
Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA should be:
-
At or near the point of generation
-
Under the control of the laboratory personnel
-
Away from sources of ignition, heat, and incompatible chemicals[1]
-
Within a secondary containment system (e.g., a spill tray) to capture any potential leaks.
Why this is important: The SAA provides a safe and controlled environment for the temporary storage of hazardous waste, preventing accidental spills and exposures while awaiting pickup by trained disposal personnel.
Step 4: Arranging for Professional Disposal
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup. Do not attempt to dispose of 2-Ethylbenzoxazole through standard laboratory drains or as regular solid waste.[2][3]
Why this is important: 2-Ethylbenzoxazole must be disposed of at an approved waste disposal plant, typically via high-temperature incineration.[1][4] This method ensures the complete destruction of the compound, preventing its release into the environment. Professional disposal services are equipped to handle, transport, and process hazardous chemicals in accordance with all federal, state, and local regulations.[5]
Visualizing the Disposal Pathway
The following diagram illustrates the logical flow of the disposal process for 2-Ethylbenzoxazole, from initial waste generation to final, compliant disposal.
Caption: Disposal workflow for 2-Ethylbenzoxazole.
Accidental Spill Response: A Contingency Plan
In the event of an accidental spill of 2-Ethylbenzoxazole, immediate and decisive action is required to mitigate potential hazards.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area. Inform your laboratory supervisor and your institution's EHS department.
-
Ventilate: Ensure the area is well-ventilated by keeping the chemical fume hood running.
-
Contain the Spill: For small liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain and absorb the material. For solid spills, carefully sweep the material to avoid generating dust.
-
Collect and Dispose: Place all contaminated absorbent materials and any contaminated PPE into a sealable container. Label the container as "Hazardous Waste: 2-Ethylbenzoxazole Spill Debris" and manage it according to the disposal procedures outlined above.
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., isopropanol or ethanol), followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.
The Rationale for Stringent Disposal: Environmental and Safety Considerations
The imperative to treat 2-Ethylbenzoxazole as a hazardous waste stems from several key considerations:
-
Potential for Environmental Persistence: While specific data is lacking, related heterocyclic compounds can be persistent in the environment. Improper disposal could lead to the contamination of soil and water resources.
-
Hazardous Decomposition Products: Upon combustion, benzoxazole derivatives are known to produce toxic gases, including oxides of nitrogen (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[1][6][7] Controlled, high-temperature incineration is designed to manage these emissions safely.
-
Regulatory Compliance: The Resource Conservation and Recovery Act (RCRA) and other federal and state regulations mandate the proper identification and disposal of hazardous chemical waste.[5] Non-compliance can result in significant legal and financial penalties.
By adhering to these rigorous disposal protocols, researchers and institutions not only ensure a safe working environment but also uphold their responsibility to protect the broader ecosystem. The careful management of chemical waste is a direct reflection of a laboratory's commitment to scientific excellence and ethical conduct.
References
- 1. fishersci.com [fishersci.com]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. nems.nih.gov [nems.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
Personal protective equipment for handling Benzoxazole, 2-ethyl-
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety. This guide provides essential, direct guidance for the safe handling, use, and disposal of 2-Ethylbenzoxazole. By understanding the why behind each safety protocol, we can create a self-validating system of safety that protects ourselves, our colleagues, and our research.
Disclaimer: Specific safety and toxicological data for 2-Ethylbenzoxazole are not extensively published. Therefore, this guide is built upon the safety principles for handling novel chemicals and data extrapolated from structurally similar benzoxazole derivatives.[1][2] Always consult your institution's Environmental Health & Safety (EHS) department and review any available supplier safety information before commencing work.
Hazard Identification: A Proactive Approach
Based on the hazard classifications of analogous benzoxazole compounds, we must assume 2-Ethylbenzoxazole presents similar risks.[1][3][4][5] The primary anticipated hazards are summarized below. Adherence to the corresponding personal protective equipment (PPE) protocols is mandatory to mitigate these risks.
| Potential Hazard | GHS Hazard Statement | Rationale & Required PPE |
| Skin Irritation | H315: Causes skin irritation | The benzoxazole core can interact with skin. Direct contact must be avoided through proper glove selection and use of a lab coat.[1] |
| Serious Eye Irritation | H319: Causes serious eye irritation | The compound, if splashed, can cause significant eye damage. Chemical safety goggles are non-negotiable.[1][3] |
| Acute Oral Toxicity | H302: Harmful if swallowed | Ingestion of even small quantities could be harmful. Strict hygiene practices are essential to prevent accidental ingestion.[1][3] |
| Respiratory Irritation | H335: May cause respiratory irritation | If the compound is aerosolized or has a significant vapor pressure, it may irritate the respiratory tract. All handling of open containers must be done in a certified chemical fume hood.[3][6] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is not a passive checklist but an active risk mitigation strategy. The causality is simple: creating robust barriers between you and the potential hazard.
-
Eye and Face Protection: Tightly fitting chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards are mandatory whenever 2-Ethylbenzoxazole is handled.[3][5] A face shield should be worn over goggles if there is a significant risk of splashing, such as during large-scale transfers or heating.
-
Hand Protection: The choice of glove is critical. Permeation, the process by which a chemical passes through a glove material on a molecular level, is a key consideration.[2]
-
Recommended: Nitrile rubber gloves are the standard for handling many laboratory chemicals and offer good protection against a range of substances.[7]
-
Protocol: Always inspect gloves for tears or pinholes before use. For extended work or direct immersion, consider double-gloving or using thicker, chemical-specific gloves. Remove gloves using a technique that avoids skin contact with the outer surface and dispose of them immediately as contaminated waste.[1]
-
-
Body Protection: A flame-resistant laboratory coat must be worn and fully fastened. This not only protects your skin from splashes but also prevents the contamination of personal clothing.[5] For tasks with a higher risk of spills, a chemically resistant apron over the lab coat is recommended.
-
Respiratory Protection: All procedures involving the handling of solid 2-Ethylbenzoxazole or its solutions must be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[6] If engineering controls are not available or are insufficient, a NIOSH-approved respirator with an organic vapor cartridge may be required, subject to a formal risk assessment by your EHS department.
Operational Plan: Step-by-Step Handling Protocol
This section provides a standard operating procedure for the safe handling of 2-Ethylbenzoxazole.
1. Preparation and Engineering Controls:
- Verify that the chemical fume hood has a current certification and the airflow is functioning correctly.
- Ensure an eyewash station and safety shower are accessible and unobstructed.[5]
- Designate a specific area within the fume hood for the handling of 2-Ethylbenzoxazole to contain any potential spills.
- Cover the designated work surface with a disposable plastic-backed absorbent pad to contain minor drips and facilitate easy cleanup.
2. Weighing and Transferring:
- Perform all weighing and transfers of solid 2-Ethylbenzoxazole within the fume hood.
- Use a spatula to carefully transfer the solid. Avoid creating dust.
- When preparing solutions, add the solid to the solvent slowly to prevent splashing.
- Keep containers of the chemical sealed when not in immediate use.
3. Post-Handling Decontamination:
- Wipe down the work area within the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.
- Carefully remove PPE, disposing of single-use items in the designated hazardous waste container.
- Wash hands thoroughly with soap and water after removing gloves.[8]
Emergency Procedures: Spill and Exposure Response
Preparedness is key to mitigating the impact of an incident.
Workflow for Spill & Exposure Response
Caption: Decision workflow for responding to a spill or personal exposure.
-
Skin Contact: Immediately remove any contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention.[4]
-
Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][8]
-
Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][8]
Disposal Plan: Environmental Stewardship
Chemical waste management is a critical component of laboratory safety and environmental responsibility.
-
Waste Collection: All materials contaminated with 2-Ethylbenzoxazole, including gloves, absorbent pads, and empty containers, must be treated as hazardous waste.[7]
-
Containerization: Collect all waste in a dedicated, clearly labeled, and sealable container. Ensure the container is made of a compatible material. Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Storage and Disposal: Store the sealed waste container in a designated hazardous waste accumulation area.[7] Arrange for pickup and disposal through your institution's EHS department. Final disposal must be conducted at an approved waste disposal facility.[4][8] Never dispose of 2-Ethylbenzoxazole down the drain or in the regular trash.[7]
By integrating these safety protocols into every stage of your workflow, you build a culture of safety that is both rigorous and intuitive. This foundation of trust in our procedures allows us to focus on what we do best: advancing science.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. 2-Ethylbenzoxazole-6-carboxylic Acid - Safety Data Sheet [chemicalbook.com]
- 3. fishersci.pt [fishersci.pt]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. download.basf.com [download.basf.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
